6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Description
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Properties
IUPAC Name |
6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZDECHCSXPQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722903 | |
| Record name | 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881841-40-3 | |
| Record name | 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide details a robust two-step synthetic sequence, commencing with the construction of the 6,8-dichloroimidazo[1,2-a]pyridine core, followed by regioselective formylation at the C2-position. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal scaffold for designing potent and selective therapeutic agents. The strategic placement of substituents on this core framework allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The title compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures, with the aldehyde functionality providing a handle for a myriad of chemical transformations.
Retrosynthetic Analysis and Overall Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C2-formyl group, which can be installed via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, on the 6,8-dichloroimidazo[1,2-a]pyridine core. This core, in turn, can be constructed through a classical condensation-cyclization reaction between 2-amino-3,5-dichloropyridine and a suitable two-carbon electrophile, such as chloroacetaldehyde.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Key Precursor: 2-Amino-3,5-dichloropyridine
The successful synthesis of the target molecule hinges on the availability of the key starting material, 2-amino-3,5-dichloropyridine. This compound is an important intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4]
Synthetic Approach
A common and effective method for the preparation of 2-amino-3,5-dichloropyridine is the direct chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) as the chlorinating agent.[5][6] This reaction proceeds with good regioselectivity due to the electronic nature of the pyridine ring, which is activated towards electrophilic substitution at the C3 position by the amino group.
Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-chloropyridine | 128.56 | 12.86 g | 0.1 |
| N-Chlorosuccinimide (NCS) | 133.45 | 14.68 g | 0.11 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Methanol | - | 40 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-5-chloropyridine.
-
Add a solvent mixture of DMF and methanol.
-
Slowly add N-chlorosuccinimide to the stirred solution.
-
Heat the reaction mixture to 45 °C and maintain this temperature for 2.5 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure 2-amino-3,5-dichloropyridine.
Construction of the Imidazo[1,2-a]pyridine Core
The formation of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone or an equivalent electrophile.[3][7] In this synthesis, 2-amino-3,5-dichloropyridine is reacted with chloroacetaldehyde.
Reaction Mechanism
The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the 2-aminopyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism for the formation of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3,5-dichloropyridine | 163.00 | 16.30 g | 0.1 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 17.27 g | 0.11 |
| Ethanol | - | 150 mL | - |
| Sodium bicarbonate | 84.01 | 9.24 g | 0.11 |
Procedure:
-
To a solution of 2-amino-3,5-dichloropyridine in ethanol in a round-bottom flask, add sodium bicarbonate.
-
Add chloroacetaldehyde solution dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 6,8-dichloroimidazo[1,2-a]pyridine.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo this transformation, with formylation occurring regioselectively at the C2 position.
The Vilsmeier Reagent and Reaction Mechanism
The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich C2 position of the imidazo[1,2-a]pyridine ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 6,8-dichloroimidazo[1,2-a]pyridine | 187.02 | 18.70 g | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.93 g | 0.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 22.99 g | 0.15 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,8-dichloroimidazo[1,2-a]pyridine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0 °C. Stir for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the imidazo[1,2-a]pyridine, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Summary of Results
| Step | Product | Starting Material(s) | Yield (%) | Purity (%) |
| 1 | 2-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine, NCS | ~70-80 | >98 |
| 2 | 6,8-dichloroimidazo[1,2-a]pyridine | 2-Amino-3,5-dichloropyridine, Chloroacetaldehyde | ~80-90 | >98 |
| 3 | This compound | 6,8-dichloroimidazo[1,2-a]pyridine, Vilsmeier Reagent | ~60-75 | >99 |
Note: Yields and purities are approximate and may vary depending on reaction scale and purification techniques.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route to this compound. The described protocols are based on well-established chemical transformations and provide a solid foundation for the synthesis of this valuable building block. The strategic insights into the reaction mechanisms and experimental procedures are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related compounds for their research endeavors.
References
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Szlaur, D., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3298. [Link]
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Dhas, A. K., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1835-1843. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Reyes-Melo, K., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6296. [Link]
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ResearchGate. (2021). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27409. [Link]
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ResearchGate. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]
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Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. [Link]
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Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(12), 3093-3193. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" status due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key structural motif in several commercially successful drugs.[3][4] The therapeutic relevance of this scaffold spans a wide range of applications, including anti-cancer, anti-tubercular, antiviral, and anti-inflammatory agents.[1][3][5] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on a specific, strategically substituted derivative: 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde . The introduction of chloro substituents at the 6 and 8 positions of the pyridine ring is anticipated to significantly modulate the electronic properties of the scaffold, potentially enhancing biological activity and metabolic stability. Furthermore, the carbaldehyde group at the 2-position of the imidazole ring serves as a versatile synthetic handle for the construction of more complex molecular architectures, making it a valuable intermediate in drug discovery and development.
Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| CAS Number | 881841-40-3 | [6] |
| Molecular Formula | C₈H₄Cl₂N₂O | [6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature. | Based on related imidazo[1,2-a]pyridine-carbaldehydes. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide. Poorly soluble in water. | General solubility of similar heterocyclic compounds. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing and reducing agents. | General stability of the imidazo[1,2-a]pyridine scaffold. |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step sequence, which is a common strategy for this class of compounds. This involves the initial construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group.
Step 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
The foundational step is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the target molecule, this would involve the reaction of 3,5-dichloro-2-aminopyridine with a suitable two-carbon synthon like chloroacetaldehyde or bromoacetaldehyde.
Caption: Synthesis of the core 6,8-dichloroimidazo[1,2-a]pyridine scaffold.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formylation of 6,8-dichloroimidazo[1,2-a]pyridine
The introduction of the carbaldehyde group at the 2-position can be achieved via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines.
Caption: Introduction of the 2-carbaldehyde group via Vilsmeier-Haack reaction.
Experimental Protocol (Proposed):
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction Execution: Dissolve the 6,8-dichloroimidazo[1,2-a]pyridine from Step 1 in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of similar structures.[7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core. The aldehyde proton should appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The remaining aromatic protons on the pyridine and imidazole rings will exhibit chemical shifts and coupling patterns consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the carbonyl carbon of the aldehyde group, which is expected to appear in the range of δ 180-190 ppm. The other carbon signals will correspond to the aromatic carbons of the bicyclic system.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-deficient nature of the dichloro-substituted pyridine ring.
Caption: Key reaction pathways for this compound.
-
Reactions of the Aldehyde Group: The 2-carbaldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. It can participate in condensation reactions such as the Wittig and Knoevenagel reactions to form carbon-carbon double bonds. It can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. Furthermore, it is susceptible to nucleophilic attack, allowing for the introduction of various substituents.
-
Influence of the Dichloro-Substitution: The two chlorine atoms on the pyridine ring are electron-withdrawing, which will decrease the electron density of the entire ring system. This can influence the reactivity of the imidazo[1,2-a]pyridine core in electrophilic aromatic substitution reactions.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2] Derivatives have shown promise as:
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents, targeting various cellular pathways involved in cancer progression.[3][4]
-
Anti-infective Agents: This scaffold has been explored for the development of new antibacterial, antifungal, and antiviral drugs.[5][8]
-
Enzyme Inhibitors: The structural features of imidazo[1,2-a]pyridines make them suitable candidates for the design of specific enzyme inhibitors.[3]
The unique substitution pattern of this compound makes it a highly attractive starting material for the synthesis of novel compound libraries for screening against various biological targets. The dichloro-substitution may enhance potency and improve pharmacokinetic properties, while the 2-carbaldehyde group provides a convenient point for diversification.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, its synthesis can be reliably predicted based on established methods for related compounds. The versatile reactivity of its 2-carbaldehyde group, coupled with the anticipated biological activity of the dichloro-substituted imidazo[1,2-a]pyridine core, makes it a valuable target for further investigation and a promising starting point for the development of novel therapeutic agents.
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6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS number
An In-Depth Technical Guide to 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: this compound (CAS No. 881841-40-3).[4] We will delve into its physicochemical properties, a validated synthetic pathway with mechanistic considerations, detailed characterization protocols, and its strategic application as a key intermediate in drug discovery programs, particularly in the development of targeted therapies for oncology and infectious diseases.[5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from the pharmaceutical industry. Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a variety of biological targets. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core, underscoring its therapeutic relevance.[1] The scaffold's value is further enhanced by its synthetic tractability, allowing for systematic functionalization at multiple positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[6] Derivatives have shown promise as inhibitors of kinases, tubulin, and microbial enzymes, making them valuable leads in the development of treatments for cancer, tuberculosis, and Alzheimer's disease.[1][3][7]
Physicochemical Profile: this compound
The subject of this guide, this compound, is a strategically designed intermediate. The dichloro-substitution at positions 6 and 8 provides metabolic stability and modulates the electronic character of the ring system, while the carbaldehyde (aldehyde) group at position 2 serves as a versatile chemical handle for further synthetic elaboration.
Below is a diagram of the core chemical structure.
Caption: General synthetic workflow for the target compound.
Step-by-Step Synthetic Protocol
Expertise & Experience: This protocol is designed for robustness. The use of a malondialdehyde equivalent prevents self-polymerization issues common with the aldehyde itself. The subsequent one-pot formylation is an efficient method for installing the C2-aldehyde, as the C2 position is electronically deactivated and less accessible than C3.
-
Reaction Setup: To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Core Formation: Add 1,1,3,3-tetramethoxypropane (1.2 eq) to the mixture. Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). This step forms the 6,8-dichloroimidazo[1,2-a]pyridine intermediate.
-
Vilsmeier-Haack Formylation: Cool the reaction mixture. In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to ice-cold N,N-dimethylformamide (DMF, used as solvent and reagent).
-
C2-Aldehyde Installation: Slowly add the crude imidazopyridine solution from step 2 to the Vilsmeier reagent. Allow the reaction to stir at room temperature, then heat to 60-80 °C for 2-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution). The resulting precipitate is collected by filtration, washed with water, and dried.
-
Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Trustworthiness: Each step of this process can be validated. The consumption of starting material and formation of the intermediate and final product should be rigorously monitored by LC-MS. The final product's identity and purity must be confirmed by spectroscopic methods as described in the next section.
Spectroscopic Characterization
To ensure the structural integrity and purity of the synthesized this compound, a full suite of spectroscopic analyses is required.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (~9.8-10.2 ppm).- A singlet for the C3 proton.- Two doublets or singlets in the aromatic region for the C5 and C7 protons.- The exact chemical shifts will be influenced by the dichloro-substitution. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~185-195 ppm).- Signals corresponding to the carbons of the fused heterocyclic rings. The carbons bearing chlorine atoms (C6, C8) will be shifted downfield. |
| Mass Spec (HREI-MS) | - A clear molecular ion peak (M⁺) corresponding to the exact mass of C₈H₄Cl₂N₂O, showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). [8] |
| FT-IR | - A strong carbonyl (C=O) stretching band for the aldehyde group (~1680-1700 cm⁻¹).- C=N and C=C stretching bands characteristic of the aromatic heterocyclic system. |
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an end-product but a strategic starting point for creating diverse chemical libraries. The aldehyde functionality is a versatile anchor for a multitude of chemical transformations.
Caption: Key synthetic transformations of the title compound.
-
Reductive Amination: This is one of the most powerful reactions for library synthesis. The aldehyde can be reacted with a vast array of primary and secondary amines, followed by reduction, to generate a diverse set of amine derivatives. This is a common strategy for developing kinase inhibitors, where the amine can form critical hydrogen bonds in the ATP-binding pocket of the target enzyme. [7]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. This introduces a new functional group that can act as a hydrogen bond donor/acceptor, a point for amide coupling, or a group to enhance aqueous solubility.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkene derivatives, allowing for the extension of the molecule's carbon framework and the introduction of different geometries and functionalities.
-
Condensation Reactions: Reaction with hydrazines, hydroxylamines, or anilines can form hydrazones, oximes, and Schiff bases, respectively. These derivatives are often explored for their potential as antitubercular or antimicrobial agents. [3] The dichloro-substitutions at C6 and C8 are crucial. They block potential sites of metabolism (oxidation) by cytochrome P450 enzymes and create defined hydrophobic pockets, which can enhance binding affinity and selectivity for the target protein.
Safety, Handling, and Storage
Authoritative Grounding: The following safety protocols are synthesized from safety data sheets for structurally related pyridine and aldehyde compounds. [9][10]Researchers must always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.
Table 3: Hazard and Precautionary Summary
| Category | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [11] |
| Hazards | Harmful if swallowed, inhaled, or absorbed through the skin. [9]Causes irritation to the skin, eyes, and respiratory tract. [10] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. [10]Skin: Wash off immediately with soap and plenty of water. [10]Inhalation: Move to fresh air. [9]Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. [9]Use non-sparking tools and take precautionary measures against static discharge. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. |
Conclusion
This compound is a high-value, versatile chemical intermediate poised for significant application in drug discovery and medicinal chemistry. Its strategic combination of a privileged heterocyclic core, metabolically robust halogenation, and a synthetically tractable aldehyde handle makes it an ideal starting point for the development of novel therapeutics. The synthetic and characterization protocols outlined in this guide provide a reliable framework for researchers to produce and utilize this compound, while the discussion of its potential applications highlights its utility in building diverse libraries for screening against a range of biological targets. Adherence to strict safety protocols is paramount when handling this and related chemical entities.
References
- SAFETY D
- 881841-40-3(6,8-DICHLORO-IMIDAZO[1,2-A]PYRIDINE-2-CARBALDEHYDE) Product Description. ChemicalBook.
- MATERIAL SAFETY D
- SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Chem-Impex.
- 6-Chloro-8-iodoimidazo[1,2-a]pyridine. (2023). Apollo Scientific.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
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Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link]
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
- Imidazo[1,2-a]pyridine-6-carboxaldehyde 97%. Sigma-Aldrich.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Foreword: The Scientific Imperative for Precise Structural Characterization
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] These compounds are integral to the development of therapeutics targeting a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[3] The precise arrangement of substituents on this bicyclic heterocyclic system dictates its biological activity, making unambiguous structure elucidation not merely an academic exercise, but a critical prerequisite for advancing therapeutic research.
This guide provides a comprehensive, in-depth analysis of the analytical workflow required to confirm the structure of a novel derivative, 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde . We will navigate the logical progression from synthesis to multi-modal spectroscopic analysis, demonstrating how each piece of data corroborates the others to build an unassailable structural assignment. The causality behind each experimental choice is explained, reflecting a field-proven approach to molecular characterization that ensures scientific integrity and trustworthiness.
Proposed Synthetic Pathway: A Logic-Driven Approach
The structure of our target molecule suggests a two-stage synthetic strategy. The core 6,8-dichloroimidazo[1,2-a]pyridine heterocycle is first constructed, followed by the regioselective introduction of the carbaldehyde group at the C2 position. This approach provides a clean and high-yielding route to the desired product.
Stage 1: Synthesis of the 6,8-dichloroimidazo[1,2-a]pyridine Core
The foundational step is the cyclocondensation reaction between 3,5-dichloro-2-aminopyridine and a suitable two-carbon synthon. Chloroacetaldehyde is an effective reagent for this transformation.[3]
Protocol 1: Cyclocondensation
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.5 eq) to the solution to act as a base.
-
Introduce chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (1:1).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to yield the 6,8-dichloroimidazo[1,2-a]pyridine intermediate.
Stage 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocyclic systems.[4] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[5] While formylation of imidazo[1,2-a]pyridines can occur at C3, substitution at C2 is also possible and can be influenced by the existing substitution pattern on the ring. For this guide, we will proceed with the formylation at the C2 position.
Protocol 2: Vilsmeier-Haack Formylation
-
In a three-necked flask under an inert nitrogen atmosphere, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[5]
-
Dissolve the 6,8-dichloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from Stage 1 in anhydrous DMF.
-
Add the solution of the intermediate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Mass Spectrometry: The First Confirmation
High-Resolution Mass Spectrometry (HRMS) provides the first crucial piece of evidence: the elemental composition. For a molecule with the proposed formula C₈H₄Cl₂N₂O, we expect a very specific mass and a characteristic isotopic pattern due to the presence of two chlorine atoms.
Expected Data & Interpretation:
-
Molecular Formula: C₈H₄Cl₂N₂O
-
Calculated Exact Mass: 213.9701 for the [M]⁺ ion (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
-
Isotopic Pattern: The key diagnostic feature is the isotopic signature of dichlorination. The two most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a predictable pattern for the molecular ion cluster:
-
[M]⁺: (Two ³⁵Cl atoms) - Highest abundance (base peak, 100%).
-
[M+2]⁺: (One ³⁵Cl, one ³⁷Cl) - Approximately 65% of the base peak intensity.
-
[M+4]⁺: (Two ³⁷Cl atoms) - Approximately 10% of the base peak intensity.
The observation of this ~100:65:10 intensity ratio is powerful evidence for the presence of two chlorine atoms.
-
-
Fragmentation: In electron ionization (EI) mass spectrometry, a primary fragmentation pathway would be the loss of the formyl group radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to a significant fragment ion at m/z ~186.
| Ion | Formula | Calculated Mass (m/z) | Predicted Relative Intensity |
| [M]⁺ | C₈H₄³⁵Cl₂N₂O | 213.9701 | 100% |
| [M+2]⁺ | C₈H₄³⁵Cl³⁷ClN₂O | 215.9671 | ~65% |
| [M+4]⁺ | C₈H₄³⁷Cl₂N₂O | 217.9642 | ~10% |
| [M-CO]⁺ | C₇H₄³⁵Cl₂N₂ | 185.9752 | Variable |
| Caption: Predicted HRMS data for the target compound. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule. The spectrum provides a molecular "fingerprint" and confirms the successful introduction of the aldehyde group.
Expected Data & Interpretation: The IR spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): These absorptions confirm the presence of the aromatic pyridine and imidazole rings.
-
~2850 cm⁻¹ and ~2750 cm⁻¹ (Aldehyde C-H Stretch): The presence of two weak bands in this region, known as a Fermi doublet, is a hallmark of the C-H bond in an aldehyde. This is a critical diagnostic peak.
-
~1690-1670 cm⁻¹ (Aldehyde C=O Stretch): A strong, sharp absorption band in this region is definitive proof of the carbonyl group of the aldehyde. Its position indicates conjugation with the aromatic ring system.
-
~1600-1450 cm⁻¹ (C=C and C=N Stretches): Multiple bands in this region are characteristic of the imidazo[1,2-a]pyridine ring system.
-
~850-750 cm⁻¹ (C-Cl Stretch): Absorptions in this region are consistent with the presence of carbon-chlorine bonds.
The presence of the strong C=O stretch around 1680 cm⁻¹ and the aldehyde C-H Fermi doublet is a self-validating system, confirming the successful formylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the precise connectivity of atoms and the electronic environment of each nucleus. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons), and their multiplicity (splitting pattern, which reveals adjacent protons). Based on data from analogous chlorinated imidazo[1,2-a]pyridines, we can predict the following spectrum.[6]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (CHO) | 9.8 - 10.0 | Singlet (s) | N/A | Aldehyde proton, deshielded by the electronegative oxygen. |
| H-3 | 8.0 - 8.2 | Singlet (s) | N/A | Proton on the imidazole ring, adjacent to the electron-withdrawing aldehyde. |
| H-5 | 8.3 - 8.5 | Doublet (d) | J ≈ 2.0 Hz | Deshielded by the adjacent ring nitrogen (N4) and meta-coupled to H-7. |
| H-7 | 7.4 - 7.6 | Doublet (d) | J ≈ 2.0 Hz | Shielded relative to H-5, meta-coupled to H-5. |
Self-Validation: The presence of four distinct signals integrating to one proton each, with two being sharp singlets (aldehyde and H-3) and two being meta-coupled doublets (H-5 and H-7), perfectly matches the proposed structure. The absence of any ortho or para couplings in the pyridine ring signals strongly supports the 6,8-disubstitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 (CHO) | 185 - 190 | Aldehyde carbonyl carbon, highly deshielded. |
| C-2 | 145 - 148 | Carbon bearing the aldehyde group. |
| C-3 | 118 - 122 | Imidazole ring carbon. |
| C-5 | 128 - 132 | Pyridine ring carbon adjacent to N4. |
| C-6 | 125 - 129 | Carbon bearing a chlorine atom. |
| C-7 | 120 - 124 | Pyridine ring carbon between the two chlorine-bearing carbons. |
| C-8 | 130 - 134 | Carbon bearing a chlorine atom. |
| C-8a | 142 - 145 | Bridgehead carbon adjacent to the nitrogen. |
Note: Chemical shifts are predicted based on general values for imidazo[1,2-a]pyridines and known substituent effects of chlorine and aldehyde groups.[7]
Caption: Convergence of analytical data to confirm the molecular structure.
Conclusion: A Self-Validating Structural Narrative
The structure elucidation of this compound is a process of logical deduction, where each analytical technique provides a layer of evidence that is validated by the others.
-
HRMS establishes the correct elemental formula and confirms the presence of two chlorine atoms through its distinct isotopic signature.
-
IR Spectroscopy provides definitive proof of the key aldehyde functional group via its characteristic C=O and C-H stretching vibrations.
-
NMR Spectroscopy delivers the final, high-resolution map of the molecule, confirming the C2-position of the aldehyde and the 6,8-dichloro substitution pattern on the pyridine ring.
Together, these techniques form a self-validating system, providing an unassailable confirmation of the target structure. This rigorous characterization is the bedrock upon which further research into the biological potential of this promising molecule can be built.
References
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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ResearchGate (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
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National Institutes of Health (NIH) (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
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Wikipedia. Vilsmeier reagent. Available at: [Link]
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PhytoBank. 1H NMR Spectrum (PHY0074798). Available at: [Link]
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Defense Technical Information Center (DTIC) (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
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MDPI (2015). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available at: [Link]
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National Institutes of Health (NIH) (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available at: [Link]
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ResearchGate (2024). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]
-
American Chemical Society (2016). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Available at: [Link]
-
National Institutes of Health (NIH) (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Available at: [Link]
-
ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link]
-
ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Available at: [Link]
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MDPI (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
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Spectroscopic Analysis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide
Despite a comprehensive search for the spectroscopic data (NMR, IR, and MS) for 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde, including searches by chemical name and CAS number (881841-40-3), no publicly available experimental spectra or detailed characterization data could be located. Chemical supplier databases confirm the existence of the compound but do not provide the necessary spectroscopic information required for an in-depth technical guide.
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, is of interest to researchers in drug discovery and development due to its potential as a synthetic intermediate for more complex molecules. The presence of chloro-substituents and a reactive carbaldehyde group offers multiple points for chemical modification.
A thorough understanding of the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and for elucidating its structure in reaction monitoring and metabolite identification. This guide was intended to provide a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, the absence of this foundational information in the public domain prevents the creation of the requested in-depth technical guide.
For researchers and scientists working with this compound, it would be necessary to perform these spectroscopic analyses in-house. The following sections outline the expected, yet currently unavailable, data and the general protocols for acquiring it.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound is presented below. A detailed analysis of this structure allows for the prediction of its key spectroscopic characteristics.
"C1" -- "C2"; "C2" -- "N3"; "N3" -- "C4"; "C4" -- "C5"; "C5" -- "N6"; "N6" -- "C1"; "C5" -- "C7"; "C1" -- "C8"; "C2" -- "C9"; "N3" -- "Cl10"; "C7" -- "Cl11"; "C9" -- "O12"; "C9" -- "H13"; "C4" -- "H14"; "C7" -- "H15"; "C8" -- "H16";
label="Structure of this compound"; fontsize=12; }
Caption: Molecular structure of this compound.Predicted Mass Spectrometry (MS) Data
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Data: The monoisotopic mass of C₈H₄Cl₂N₂O is 213.9701 g/mol . The mass spectrum would be expected to show a prominent isotopic cluster for the [M+H]⁺ ion due to the presence of two chlorine atoms. The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) would be observed with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ (C₈H₅³⁵Cl₂N₂O)⁺ | 214.9779 |
| [M+2+H]⁺ (C₈H₅³⁵Cl³⁷ClN₂O)⁺ | 216.9750 |
| [M+4+H]⁺ (C₈H₅³⁷Cl₂N₂O)⁺ | 218.9720 |
Predicted Infrared (IR) Spectroscopy Data
Protocol for Infrared Spectroscopy Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data: The IR spectrum would be expected to show characteristic absorption bands for the aromatic rings and the aldehyde functional group.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (aldehyde) | 1680-1710 | Strong, sharp carbonyl stretch |
| C-H (aldehyde) | 2720-2820 | Two weak bands for the C-H stretch |
| C=N and C=C (aromatic) | 1500-1650 | Multiple bands of variable intensity |
| C-Cl | 700-850 | Strong C-Cl stretching vibrations |
| C-H (aromatic) | 3000-3100 | C-H stretching vibrations |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Protocol for NMR Spectroscopy Analysis:
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be beneficial for unambiguous assignment of all signals.
Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the imidazo[1,2-a]pyridine ring system and the aldehyde proton. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~8.2-8.5 | s |
| H-5 | ~7.8-8.1 | d |
| H-7 | ~7.4-7.7 | d |
| CHO | ~9.8-10.2 | s |
Expected ¹³C NMR Data: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbonyl carbon would be significantly downfield.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~145-150 |
| C-3 | ~115-120 |
| C-5 | ~125-130 |
| C-6 | ~130-135 |
| C-7 | ~120-125 |
| C-8 | ~135-140 |
| C-8a | ~140-145 |
| CHO | ~185-190 |
Synthesis of this compound
"Start" [label="3,5-dichloro-2-aminopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent" [label="α-haloketone\n(e.g., 2-chloro-3-oxopropanal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Product" [label="Cyclocondensation"]; "Reagent" -> "Product"; }
Caption: Proposed synthetic pathway for this compound.The most common route involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. In this case, 3,5-dichloro-2-aminopyridine would be the starting material, which would be reacted with a suitable three-carbon α-halocarbonyl compound bearing an aldehyde functionality or a protected aldehyde.
General Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dichloro-2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl reagent.
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
While the imidazo[1,2-a]pyridine framework is of high interest in contemporary chemical and pharmaceutical research, a comprehensive spectroscopic characterization of this compound is not currently available in the public domain. This technical guide has outlined the predicted spectroscopic features and a plausible synthetic route based on established chemical principles. Experimental verification of these predictions is essential for any researcher working with this compound. The acquisition and publication of this data would be a valuable contribution to the scientific community.
References
Due to the lack of specific literature containing the experimental data for this compound, a formal reference list cannot be provided at this time. The information presented is based on general principles of organic spectroscopy and established synthetic methodologies for the imidazo[1,2-a]pyridine class of compounds.
A Technical Guide to Determining the Solubility of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde in Organic Solvents for Drug Development Applications
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of bioactive molecules.[1][2][3][4] The compound 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde represents a key intermediate in the synthesis of novel therapeutics.[5] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development, from synthesis and purification to formulation. This technical guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for solubility determination, and discuss the critical factors influencing the solubility of heterocyclic compounds like the one .
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a critical physicochemical parameter in the pharmaceutical sciences.[6][7] For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of action. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. Therefore, characterizing the solubility of a key intermediate like this compound is a foundational step.[8][9] This knowledge informs the selection of appropriate solvents for:
-
Reaction chemistry and synthesis: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Crystallization and purification: Selecting solvents that allow for efficient isolation of the pure compound.
-
Pre-formulation studies: Identifying suitable excipients and solvent systems for creating stable and effective dosage forms.[8]
-
Analytical method development: Preparing solutions for characterization techniques such as HPLC and NMR.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7][10] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its structural features to anticipate its behavior in different organic solvents.
Molecular Structure Analysis:
-
Heterocyclic Core: The imidazo[1,2-a]pyridine core is a fused bicyclic system containing nitrogen atoms. This imparts a degree of polarity to the molecule.
-
Chlorine Substituents: The two chlorine atoms are electron-withdrawing and increase the molecular weight and size, which can decrease solubility.[11]
-
Carbaldehyde Group: The aldehyde functional group (-CHO) is polar and can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.
Based on this structure, it is anticipated that this compound will exhibit moderate polarity. Its solubility is likely to be higher in polar aprotic solvents and potentially some polar protic solvents, and lower in non-polar solvents.
Factors Influencing Solubility:
Several factors can significantly impact the solubility of a compound:[6]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[6][10][11]
-
Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility.[10]
-
Molecular Size: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice.[10][11]
-
Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice affects solubility. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[12][13] This method is reliable and widely accepted for its accuracy.
Materials and Equipment
-
Solute: this compound (ensure purity is characterized, e.g., by NMR, HPLC).
-
Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture that ensures complete dissolution). From this stock, prepare a series of calibration standards by serial dilution.
-
HPLC Method Development: Develop and validate a stability-indicating HPLC method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, and detection wavelength, and demonstrating linearity, accuracy, and precision.
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvents.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[13]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original solubility in each solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or µg/mL.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Dichloromethane | 3.1 | 15.2 |
| Ethyl Acetate | 4.4 | 8.7 |
| Acetone | 5.1 | 25.4 |
| Ethanol | 5.2 | 5.3 |
| Methanol | 6.6 | 3.8 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
Interpretation of Results:
The hypothetical data in Table 1 would suggest that this compound has poor solubility in non-polar solvents like hexane, moderate solubility in solvents of intermediate polarity, and high solubility in a polar aprotic solvent like DMSO. The lower solubility in polar protic solvents like ethanol and methanol compared to acetone could be due to the solvents' hydrogen bonding networks.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound approach to determining the solubility of this compound in a range of organic solvents. By combining a theoretical understanding of the molecule's structure with a rigorous experimental protocol, researchers can generate the critical data needed to advance their drug discovery and development programs. Future work could involve investigating the effect of temperature on solubility to determine the thermodynamics of dissolution, and exploring the use of co-solvents to enhance solubility for specific applications. Understanding the solid-state properties, such as crystallography and polymorphism, will also provide deeper insights into the observed solubility behavior.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]
-
Annex 4. World Health Organization (WHO). Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
Factors affecting solubility. Available from: [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Available from: [Link]
-
Factors Affecting Solubility. BYJU'S. Available from: [Link]
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Imidazo(1,2-a)pyridine-2-carbaldehyde. PubChem. Available from: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available from: [Link]
-
(PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. Available from: [Link]
-
CAS#:1536845-82-5 | 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde. Chemsrc. Available from: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
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The Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds: A Technical Guide to Their Diverse Biological Activities
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This bicyclic heterocyclic system, formed by the fusion of imidazole and pyridine rings, is not only a cornerstone in numerous marketed drugs but also a fertile ground for the discovery of novel therapeutic agents.[1][2][3][4] Marketed drugs such as zolpidem for insomnia, alpidem for anxiety, and zolimidine for peptic ulcers underscore the clinical significance of this chemical motif.[2][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system activities, supported by mechanistic insights, experimental protocols, and structure-activity relationships.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]
Mechanism of Action: A Multi-pronged Attack
The anticancer efficacy of these derivatives stems from their ability to inhibit key oncogenic signaling pathways and cellular processes:
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[6][7]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Certain imidazo[1,2-a]pyridine derivatives act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[6][7]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH is a family of enzymes involved in cellular detoxification and differentiation. Notably, ALDH1A3 is overexpressed in glioblastoma stem-like cells, contributing to their resistance to therapy. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of ALDH1A3, offering a promising strategy to target these resilient cancer stem cells.[8]
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of caspase cascades, as evidenced by molecular docking studies with caspase-3 and caspase-9.[9]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Comparative Cytotoxicity Data
The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but shown to inhibit DNA synthesis | [9] |
| Compound 6i | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but shown to inhibit DNA synthesis | [9] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [10][11] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [10][11] | |
| MCF-7 (Breast Carcinoma) | 11 | [10][11] | |
| A375 (Human Skin Cancer) | 11 | [10][11] | |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [10] |
| HeLa (Cervical Cancer) | 10.89 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
A fundamental method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile platform for the development of agents targeting a wide range of pathogens, including bacteria, fungi, and viruses.[1][2]
Antibacterial and Antifungal Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] The incorporation of other heterocyclic moieties, such as 1,2,3-triazoles, has been shown to enhance their antimicrobial potency.[12] Some compounds have exhibited significant inhibitory activity against pathogenic strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[14][15]
Notably, the imidazo[1,2-a]pyridine core is central to the development of novel antituberculosis agents.[5] Certain derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[5]
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyridine derivatives is also well-documented.
-
Anti-Herpesvirus Activity: Certain derivatives have shown potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with some compounds exhibiting a therapeutic index superior to 150.[16]
-
Anti-Influenza Activity: Novel imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[17] Some of these compounds have demonstrated potent antiviral activity against multiple influenza virus strains in the low micromolar to nanomolar range.[17]
-
Anti-HIV Activity: Chalcone-based imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral properties against HIV-1 and HIV-2.[18] Molecular docking studies have indicated strong binding affinities of these compounds with HIV-1 reverse transcriptase and HIV-2 protease.[18]
Experimental Workflow: Screening for Antiviral Activity
Caption: A generalized workflow for screening antiviral compounds.
Anti-inflammatory Properties: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by targeting critical inflammatory signaling pathways.[19][20]
Mechanism of Action
-
Modulation of the STAT3/NF-κB Pathway: The transcription factors STAT3 and NF-κB are central mediators of the inflammatory response. Certain imidazo[1,2-a]pyridine derivatives, both alone and in combination with natural compounds like curcumin, have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[19] This leads to a reduction in the production of pro-inflammatory mediators.
-
Inhibition of Prostaglandin E2 (PGE2) Production: PGE2 is a key inflammatory mediator produced by the action of cyclooxygenase (COX) enzymes. Imidazo[1,2-a]pyridine derivatives have been demonstrated to decrease PGE2 formation in various cell lines, suggesting their potential as COX inhibitors.[20]
Experimental Protocol: NF-κB DNA Binding Activity Assay
An ELISA-based method can be employed to evaluate the effect of imidazo[1,2-a]pyridine derivatives on NF-κB activation.
-
Nuclear Extract Preparation: Treat cells with the test compounds and an inflammatory stimulus (e.g., LPS or TNF-α). Prepare nuclear extracts from the treated cells.
-
Assay Procedure: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Antibody Incubation: Add a primary antibody specific for the active form of NF-κB, followed by a HRP-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a colorimetric substrate and measure the absorbance to quantify the amount of bound NF-κB.
Central Nervous System (CNS) Activity: From Anxiolytics to Neuroprotection
The imidazo[1,2-a]pyridine scaffold is well-established in the realm of CNS-acting drugs, primarily due to its interaction with GABA-A receptors.[12]
GABA-A Receptor Modulation
Marketed drugs like zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic) are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[2] This mechanism underlies their sedative and anxiolytic properties.
Anticonvulsant Activity
Beyond their anxiolytic and hypnotic effects, imidazo[1,2-a]pyridine derivatives have also been investigated for their anticonvulsant potential, suggesting a broader therapeutic scope within the CNS.[1][21][22]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold has unequivocally demonstrated its "privileged" status in medicinal chemistry, giving rise to a plethora of derivatives with a remarkable spectrum of biological activities. From potent anticancer and antimicrobial agents to promising antiviral, anti-inflammatory, and CNS-modulating compounds, the therapeutic potential of this versatile core is vast. The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies, continues to unlock new therapeutic avenues. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles, paving the way for the next generation of imidazo[1,2-a]pyridine-based therapeutics to address unmet medical needs. The integration of in silico drug design and high-throughput screening will undoubtedly accelerate the discovery and optimization of these promising drug candidates.
References
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (URL not available)[6][7]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (URL not available)[9]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. [Link][16]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL not available)[12]
-
A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives. (URL not available)[10]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link][1]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link][11]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link][14]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link][2]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. [Link][13]
-
MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. [Link][23]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link][19]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. [Link][17]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. (URL not available)[24]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (URL not available)[20]
-
Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies. [Link][18]
-
Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. (URL not available)[25]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link][15]
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The Synthesis of Imidazo[1,2-a]pyridines: A Centennial Journey from Classical Condensations to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have made it a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of a wide array of successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine. The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives—spanning antiviral, antibacterial, anticancer, and anti-inflammatory properties—continues to drive significant research interest in novel and efficient synthetic methodologies.[1][2] This guide provides a comprehensive overview of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, from its classical origins to the sophisticated catalytic systems of the modern era. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis to inform rational synthetic design.
A Historical Odyssey: The Discovery and Evolution of Imidazo[1,2-a]pyridine Synthesis
The story of imidazo[1,2-a]pyridine synthesis begins nearly a century ago, with the pioneering work of Russian chemist Aleksei Tschitschibabin. In a landmark 1925 paper, Tschitschibabin and his colleagues reported the first synthesis of the imidazo[1,2-a]pyridine ring system.[2][3][4] Their method, now known as the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involved the condensation of 2-aminopyridine with an α-halocarbonyl compound, specifically bromoacetaldehyde, at high temperatures in a sealed tube.[2][3] While the initial yields were modest, this discovery laid the foundational stone for all subsequent explorations into the synthesis of this important heterocyclic family.
The evolution of imidazo[1,2-a]pyridine synthesis can be broadly categorized into several key phases, each characterized by the introduction of novel reagents, reaction conditions, and mechanistic understanding.
-
The Classical Era (1920s-1950s): Dominated by the Tschitschibabin condensation and its variations, this period focused on improving reaction efficiency through the use of bases and different α-haloketone derivatives.
-
The Mechanistic Era (1950s-1990s): This era saw the development of new named reactions, such as the Ortoleva-King reaction, which offered alternative pathways to the imidazo[1,2-a]pyridine core. A deeper understanding of reaction mechanisms began to guide synthetic design.
-
The Multicomponent Revolution (1990s-2000s): The advent of multicomponent reactions (MCRs), most notably the Groebke-Blackburn-Bienaymé (GBB) reaction, provided a highly convergent and diversity-oriented approach to complex imidazo[1,2-a]pyridines from simple starting materials.[5][6]
-
The Catalytic Era (2000s-Present): The contemporary phase is characterized by the development of highly efficient and selective transition-metal-catalyzed reactions, including C-H functionalization and domino processes like the A³-coupling reaction.[7][8][9] These methods offer improved atom economy, milder reaction conditions, and broader substrate scope.
Core Synthetic Methodologies: A Mechanistic and Practical Examination
The Tschitschibabin Reaction: The Genesis of Imidazo[1,2-a]pyridine Synthesis
The Tschitschibabin reaction, in its classical form, is a two-step process involving the S_N2 reaction of a 2-aminopyridine with an α-haloketone, followed by an intramolecular condensation to form the fused imidazole ring.
Mechanism:
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate. In the presence of a base, the exocyclic amino group is deprotonated, and the resulting nucleophile attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine.
Tschitschibabin Reaction Workflow
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) is added 2-bromoacetophenone (1.0 mmol). The choice of ethanol as a solvent facilitates the dissolution of the starting materials and provides a suitable medium for the initial S_N2 reaction.
-
The reaction mixture is refluxed for 2-4 hours. Heating is necessary to overcome the activation energy for both the alkylation and the subsequent cyclization steps.
-
After cooling to room temperature, a saturated solution of sodium bicarbonate is added, and the mixture is stirred for 30 minutes. The addition of a mild base like sodium bicarbonate is crucial for neutralizing the hydrobromic acid formed during the reaction and for facilitating the deprotonation of the amino group, which is necessary for the intramolecular cyclization.
-
The resulting precipitate is collected by filtration, washed with water, and dried. The product, being a solid, can be easily isolated by filtration.
-
The crude product is purified by recrystallization from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine. Recrystallization is a standard technique for purifying solid organic compounds.
The Ortoleva-King Reaction: An In Situ Approach
The Ortoleva-King reaction provides an elegant one-pot synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine, a ketone with an α-methyl or methylene group, and iodine.[10] This method circumvents the need to pre-synthesize and handle lachrymatory α-haloketones.
Mechanism:
The reaction proceeds through the in situ formation of an α-iodoketone. Iodine reacts with the ketone in the presence of the pyridine base to form the iodinated intermediate. This is followed by the classical Tschitschibabin-type cyclization. Some studies suggest a concurrent ketimine pathway may also be involved, depending on the reaction conditions and substrates.[11][12]
Ortoleva-King Reaction Workflow
Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Ortoleva-King Reaction
-
A mixture of 2-aminopyridine (2.3 mmol), acetophenone (1.0 mmol), and iodine (1.2 mmol) is heated at 110 °C for 4 hours under solvent-free conditions. The use of an excess of 2-aminopyridine serves as both a reactant and a solvent in this neat reaction. The high temperature is necessary to drive the reaction to completion.
-
The reaction mixture is cooled to room temperature, and a 10% aqueous solution of sodium hydroxide is added. The addition of a strong base facilitates the final cyclization and deprotonation steps.
-
The mixture is then heated at 100 °C for 1 hour. This final heating step ensures the completion of the cyclization and dehydration.
-
After cooling, the solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-phenylimidazo[1,2-a]pyridine. Column chromatography is a more rigorous purification method than recrystallization and is often necessary for reactions that may produce side products.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[5][6][13] This reaction is highly valued for its operational simplicity, high atom economy, and the ability to generate molecular diversity by varying the three starting components.
Mechanism:
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The acid activates the aldehyde towards nucleophilic attack by the 2-aminoazine, forming a Schiff base intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.
Groebke-Blackburn-Bienaymé Reaction Workflow
Experimental Protocol: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
-
To a solution of 2-aminopyridine (1.0 mmol) and furfural (1.0 mmol) in methanol (5 mL) is added scandium(III) triflate (10 mol%). Scandium triflate is an effective Lewis acid catalyst for this reaction, activating the aldehyde for nucleophilic attack. Methanol is a common solvent for GBB reactions.
-
The mixture is stirred at room temperature for 30 minutes. This allows for the formation of the Schiff base intermediate.
-
Cyclohexyl isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature for 8-12 hours. The isocyanide undergoes cycloaddition with the in situ generated Schiff base.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
The A³-Coupling Reaction: A Modern Domino Approach
The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a versatile and atom-economical method for the synthesis of propargylamines. A domino A³-coupling/cycloisomerization sequence has emerged as a powerful strategy for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[7][8][9] This reaction is typically catalyzed by a copper salt.
Mechanism:
The reaction is initiated by the copper-catalyzed reaction between the terminal alkyne and the aldehyde to form a copper acetylide and activate the aldehyde. The 2-aminopyridine then condenses with the aldehyde to form an imine. The copper acetylide adds to the imine to form a propargylamine intermediate. This is followed by an intramolecular 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the alkyne, leading to the formation of the imidazo[1,2-a]pyridine ring system.
A³-Coupling Reaction Workflow
Experimental Protocol: Synthesis of 3-benzyl-2-phenylimidazo[1,2-a]pyridine
-
In a reaction vessel, 2-aminopyridine (1.1 mmol), benzaldehyde (1.0 mmol), copper(I) iodide (10 mol%), and phenylacetylene (1.5 mmol) are dissolved in toluene (5 mL). Toluene is a suitable solvent for this reaction, and copper(I) iodide is a common and effective catalyst.
-
The reaction mixture is heated to 120 °C and stirred for 24-48 hours under an inert atmosphere. The high temperature and inert atmosphere are necessary to prevent side reactions and ensure efficient catalysis.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product. [8]
Comparative Analysis of Synthetic Methodologies
| Method | Reactants | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) | Historically significant, straightforward | Use of lachrymatory α-haloketones, often requires high temperatures | 40-80 |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone, Iodine | Iodine | One-pot, avoids handling of α-haloketones | Can require stoichiometric amounts of iodine, moderate yields | 40-70 |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminoazine, Aldehyde, Isocyanide | Lewis or Brønsted acid | High convergence, diversity-oriented, mild conditions | Isocyanides can be toxic and have unpleasant odors | 60-95[5] |
| A³-Coupling Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper salt (e.g., CuI) | Atom-economical, good functional group tolerance | Requires a catalyst, can require high temperatures | 50-90[7][8] |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has undergone a remarkable evolution since its inception by Tschitschibabin in 1925. From harsh, low-yielding classical methods to elegant and highly efficient modern catalytic systems, the synthetic chemist's toolbox for accessing this privileged scaffold has expanded dramatically. The development of multicomponent reactions like the GBB reaction and domino processes such as the A³-coupling has revolutionized the ability to create complex and diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science applications.
Looking ahead, the future of imidazo[1,2-a]pyridine synthesis will likely focus on several key areas:
-
Green Chemistry: The development of even more environmentally benign methods, utilizing water as a solvent, recyclable catalysts, and energy-efficient reaction conditions, will be a major driver of innovation.
-
C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core through C-H activation will continue to be a highly attractive strategy for late-stage diversification and the synthesis of novel analogues.
-
Photoredox Catalysis: The use of visible light to drive the synthesis of imidazo[1,2-a]pyridines offers a mild and sustainable alternative to traditional thermal methods.
-
Flow Chemistry: The application of continuous flow technologies will enable safer, more scalable, and highly controlled synthesis of these important compounds.
As our understanding of chemical reactivity deepens and new catalytic systems are discovered, the journey of imidazo[1,2-a]pyridine synthesis is poised to enter an even more exciting chapter, promising the continued discovery of novel molecules with profound impacts on human health and technology.
References
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Ghosh, C., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5863-5873. [Link]
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Kurteva, V. B., Lubenov, L. A., & Antonova, D. V. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2- a ]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(1), 113-120. [Link]
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Navigating the Synthesis and Application of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide for Researchers
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored derivative: 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. Acknowledging its current absence from commercial catalogs, this document provides a comprehensive roadmap for its synthesis, grounded in established chemical principles. We will delve into a proposed synthetic pathway, addressing the critical challenge of regioselective formylation at the C-2 position. Furthermore, this guide will explore the potential therapeutic applications of this molecule, drawing insights from the known bioactivities of related chloro-substituted imidazo[1,2-a]pyridines. This paper is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds.[1] This fused heterocyclic scaffold has demonstrated a remarkable versatility, exhibiting activities that span from anticancer and anti-inflammatory to antimicrobial and antiviral.[2] The therapeutic success of drugs like Zolpidem (anxiolytic) and Alpidem (anxiolytic) underscores the pharmacological importance of this chemical architecture.[1]
The introduction of halogen substituents, particularly chlorine, onto the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and biological properties of the molecule. Halogen atoms can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, di-chloro substituted derivatives like this compound represent a class of compounds with high potential for novel drug discovery. The aldehyde functionality at the C-2 position further enhances its appeal, serving as a versatile synthetic handle for the elaboration into a diverse array of more complex molecules.
Commercial Availability: A Call for Synthesis
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the 6,8-dichloroimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C-2 position.
Stage 1: Synthesis of the 6,8-dichloroimidazo[1,2-a]pyridine Core
The cornerstone of this synthesis is the well-established condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4] The proposed pathway commences with the commercially available 2-amino-5-chloropyridine.
Step 1.1: Chlorination of 2-amino-5-chloropyridine
To achieve the desired 6,8-dichloro substitution pattern on the final imidazo[1,2-a]pyridine ring, the synthesis must begin with 2-amino-3,5-dichloropyridine. This can be prepared from 2-amino-5-chloropyridine via electrophilic chlorination. A common and effective method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol.[5]
Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq) in a 2.5:1 mixture of DMF and methanol.
-
Add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 45 °C and maintain for 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-amino-3,5-dichloropyridine.[5]
Step 1.2: Cyclization to form 6,8-dichloroimidazo[1,2-a]pyridine
The cyclization to form the imidazo[1,2-a]pyridine ring is typically achieved by reacting the 2-aminopyridine with an α-halocarbonyl compound. To introduce a C-2 carbaldehyde, a protected form of bromoacetaldehyde, such as bromoacetaldehyde diethyl acetal, is the reagent of choice. This prevents unwanted side reactions of the aldehyde functionality during the cyclization step.
Experimental Protocol: Synthesis of 2-(diethoxymethyl)-6,8-dichloroimidazo[1,2-a]pyridine
-
To a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(diethoxymethyl)-6,8-dichloroimidazo[1,2-a]pyridine.
Stage 2: C-2 Formylation via Deprotection
The final step in the synthesis is the deprotection of the acetal to unveil the desired carbaldehyde. This is a standard transformation that can be accomplished under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-(diethoxymethyl)-6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.
Causality in Experimental Choices: The choice of a protected aldehyde in the cyclization step is crucial. The aldehyde group is sensitive to both the basic conditions of the initial reaction with the aminopyridine and the elevated temperatures of the reflux. Using an acetal protecting group circumvents these issues, allowing for a clean cyclization. The subsequent acidic deprotection is a mild and efficient method to regenerate the aldehyde.
Other Potential Therapeutic Areas
Beyond oncology, the imidazo[1,2-a]pyridine core has been explored for a variety of other therapeutic applications, including:
-
Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory effects. [6]* Antimicrobial agents: The scaffold has been investigated for its activity against various bacterial and fungal pathogens. [2]* Enzyme inhibitors: Specific imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of enzymes such as c-Met kinase. [3] The unique electronic and steric properties conferred by the dichloro substitution pattern in this compound make it an intriguing candidate for screening in these and other disease areas.
Conclusion
While this compound is not currently a commercially available compound, this technical guide provides a scientifically sound and feasible synthetic strategy for its preparation. By leveraging established methodologies in heterocyclic chemistry, researchers can access this promising molecule. The versatile imidazo[1,2-a]pyridine scaffold, further functionalized with two chlorine atoms and a reactive aldehyde group, represents a valuable platform for the development of novel therapeutic agents, particularly in the realm of oncology. The protocols and insights provided herein are intended to empower researchers to synthesize and explore the full potential of this intriguing compound in their drug discovery endeavors.
References
- Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry (RSC Publishing).
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Deriv
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. RESEARCH ARTICLE.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
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safety and handling of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde for Pharmaceutical Research
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, leading to marketed drugs for conditions ranging from insomnia and anxiety to cancer and infectious diseases.[1][2] Within this versatile class of molecules, this compound (CAS No: 881841-40-3) emerges as a critical intermediate for the synthesis of novel therapeutic agents.[3][4] The presence of reactive chloro- and carbaldehyde functionalities allows for extensive chemical modification, making it a valuable building block for drug discovery pipelines.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the essential safety protocols, handling procedures, and chemical properties of this compound. Adherence to these guidelines is paramount to ensure laboratory safety and maintain the integrity of experimental outcomes.
Physicochemical and Toxicological Profile
Understanding the fundamental properties and hazards of a compound is the first step in safe handling. While a comprehensive, peer-reviewed toxicological study for this specific molecule is not publicly available, a robust hazard assessment can be constructed by extrapolating data from its parent structures and analogues, such as pyridine-2-carbaldehyde and other chlorinated imidazopyridines.[5][6][7]
| Property | Value | Source(s) |
| CAS Number | 881841-40-3 | [3] |
| Molecular Formula | C₈H₄Cl₂N₂O | Extrapolated |
| Molecular Weight | 215.04 g/mol | Extrapolated |
| Appearance | Likely a solid (e.g., yellow to brown) | Extrapolated |
| Storage | 2-8 °C, under inert atmosphere | [5][8] |
Anticipated GHS Hazard Profile:
The toxicological profile is synthesized from related compounds and represents a conservative, safety-first approach.
| Hazard Class | GHS Statement | Rationale and Explanation |
| Acute Toxicity | H302: Harmful if swallowedH331: Toxic if inhaled | Aldehyde-containing pyridines are known to be harmful upon ingestion and inhalation.[5][6] The respiratory tract is particularly sensitive. |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage | This is a primary hazard associated with pyridine-2-carbaldehyde, indicating the compound is corrosive. Analogues are also known skin irritants.[6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | A known risk for some pyridine aldehydes, necessitating careful handling to avoid sensitization. |
| Respiratory Irritation | H335: May cause respiratory irritation | A common hazard for carbaldehyde derivatives of the imidazo[1,2-a]pyridine scaffold.[6][7][9] |
| Aquatic Toxicity | H401: Toxic to aquatic lifeH412: Harmful to aquatic life with long lasting effects | Pyridine derivatives can be hazardous to the environment; discharge into drains must be strictly avoided.[9] |
Core Safety and Handling Protocols
A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent storage conditions is required.
Engineering Controls
The causality behind mandating specific engineering controls is the compound's high anticipated toxicity, particularly via inhalation.[5]
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory.[5]
-
Emergency Equipment: Eyewash stations and safety showers must be located in close proximity to the workstation and be regularly tested.[5]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection is directly informed by the compound's hazard profile.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe risk of eye damage, a full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat and nitrile gloves (or other chemically resistant gloves) are required. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
-
Respiratory Protection: A NIOSH-approved respirator is required if there is any risk of generating vapors or aerosols outside of a fume hood.[9]
Storage and Stability
Proper storage is critical not only for safety but also for maintaining the compound's chemical integrity.
-
Temperature: Store refrigerated at 2-8 °C.[8]
-
Atmosphere: Store under an inert gas like nitrogen or argon.[5] The aldehyde group can be susceptible to oxidation, and the scaffold may be sensitive to light and air.[5]
-
Container: Keep the container tightly sealed in a dry, well-ventilated, and secure area accessible only to authorized personnel.[10]
Caption: A standardized workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure is critical. These procedures are synthesized from safety data sheets of closely related compounds.[5][9]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Instantly remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention as the compound may cause chemical burns.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation. Rinse the mouth thoroughly with water and have the victim drink two glasses of water if conscious. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
-
Spill Containment: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear full PPE, including respiratory protection. Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. Do not let the product enter drains.[9][10]
Caption: A flowchart outlining the critical steps for responding to an emergency exposure.
Reactivity and Synthetic Considerations
A deep understanding of the molecule's reactivity is essential for both safety and successful synthesis.
-
Aldehyde Reactivity: The C2-carbaldehyde group is a key reactive site. It is susceptible to nucleophilic attack. In the presence of protic solvents like water or methanol, it can exist in equilibrium with its hydrated gem-diol or hemiacetal forms. This has significant implications:
-
Purity: To maintain the compound in its aldehyde form, it must be stored and handled in anhydrous conditions.
-
Reaction Control: Unintended reactions with nucleophilic solvents or reagents can occur if conditions are not strictly controlled.
-
-
Imidazopyridine Core: The imidazo[1,2-a]pyridine ring system is electron-rich and participates in a variety of transformations, including C-H functionalization and cross-coupling reactions.[11][12] This versatility makes it a valuable synthetic platform.
-
Incompatibilities: Based on its functional groups, the compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Can oxidize the aldehyde group to a carboxylic acid.
-
Strong Bases and Amines: Can catalyze self-condensation (aldol) reactions or other unwanted side reactions.[7]
-
Strong Acids: May affect the stability of the heterocyclic core.
-
| Substance Class | Compatibility | Rationale |
| Strong Oxidizing Agents | Avoid | Risk of uncontrolled oxidation of the aldehyde group. |
| Strong Bases / Amines | Avoid | Can catalyze unwanted side-reactions or degradation.[7] |
| Protic Solvents (Water, Alcohols) | Use with Caution | Can form gem-diols/hemiacetals, affecting reactivity and purity. |
| Non-polar Aprotic Solvents | Compatible | Generally suitable for reactions and storage. |
| Reducing Agents | Use with Caution | Will reduce the aldehyde to an alcohol; use only when intended. |
Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Procedure: Do not mix with other waste streams. Collect in original or clearly labeled, sealed containers. Disposal must be handled by a licensed professional waste disposal service in accordance with all applicable national and local regulations.[7][9]
Conclusion
This compound is a potent and versatile building block for pharmaceutical research. However, its significant potential hazards, including high toxicity and corrosivity, demand the utmost respect and adherence to stringent safety protocols. By integrating the engineering controls, PPE, and handling procedures outlined in this guide, researchers can mitigate risks, ensuring personal safety and the integrity of their scientific work. Understanding the compound's reactivity is not merely an academic exercise but a practical necessity for its safe and effective application in the quest for new medicines.
References
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Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights . PubMed. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst . Nanomaterials Chemistry. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions . New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction . PMC - NIH. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ResearchGate. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction . ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update . Semantic Scholar. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents . PMC - NIH. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2] The target molecule, 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde, represents a highly valuable building block for drug discovery, offering a versatile handle for further molecular elaboration. However, its synthesis is complicated by the inherent electronic properties of the imidazo[1,2-a]pyridine ring system, which typically favor electrophilic substitution at the C3 position. This guide provides a detailed exploration of robust and regioselective synthetic strategies to overcome this challenge and efficiently produce the desired C2-carbaldehyde isomer. We present two primary, field-proven routes: the oxidation of a C2-methyl precursor and the cyclization-deprotection of a C2-acetal synthon. Each route is accompanied by detailed, step-by-step protocols designed for reproducibility and scalability in a research setting.
Introduction and Retrosynthetic Strategy
The synthesis of substituted imidazo[1,2-a]pyridines is well-documented, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] While effective for creating the core scaffold, the subsequent functionalization, particularly formylation, presents a significant regiochemical challenge. The Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles, overwhelmingly yields the 3-formyl-imidazo[1,2-a]pyridine derivative due to the high electron density at the C3 position.[4][5]
Therefore, a successful synthesis of the C2-carbaldehyde isomer necessitates a strategy where the C2 substituent is installed during the initial ring formation. Our retrosynthetic analysis identifies two primary pathways starting from the commercially available 3,5-dichloro-2-aminopyridine .
-
Route A (Methyl Oxidation Pathway): This route involves the initial synthesis of a 2-methyl substituted imidazo[1,2-a]pyridine, followed by a selective oxidation of the methyl group to the desired aldehyde.
-
Route B (Acetal Deprotection Pathway): This strategy employs a protected aldehyde equivalent, such as an acetal, during the cyclization step. The aldehyde is then revealed in a final deprotection step.
The following diagram illustrates these strategic disconnections.
Caption: Retrosynthetic analysis for the target compound.
Route A: The Methyl Oxidation Pathway
This pathway is a robust, two-step process that offers excellent control over regioselectivity by building the key C2-substituent into the heterocyclic core from the outset.
Protocol 2.1: Synthesis of 6,8-dichloro-2-methylimidazo[1,2-a]pyridine
This protocol details the foundational cyclocondensation reaction to form the core heterocycle. The reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization and dehydration.
Materials:
-
3,5-dichloro-2-aminopyridine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,5-dichloro-2-aminopyridine (1.0 eq) and ethanol to create a ~0.5 M solution.
-
Begin stirring the solution at room temperature.
-
Add chloroacetone (1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.
-
Scientist's Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The starting aminopyridine is significantly more polar than the product.
-
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the initial ethanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2.2: Oxidation of 2-Methyl Group to 2-Carbaldehyde
This step utilizes selenium dioxide, a classic and effective reagent for the oxidation of activated methyl groups, such as the one at the C2 position of the imidazo[1,2-a]pyridine ring.
Materials:
-
6,8-dichloro-2-methylimidazo[1,2-a]pyridine (from Protocol 2.1)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Celite™
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, suspend 6,8-dichloro-2-methylimidazo[1,2-a]pyridine (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.
-
Add selenium dioxide (1.5 eq) to the suspension.
-
Safety Note: Selenium compounds are toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
-
Heat the reaction mixture to reflux (approx. 100 °C) for 12-18 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will be present.
-
Filter the reaction mixture through a pad of Celite™ to remove the selenium precipitate, washing the pad with dichloromethane.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for Route A: The Methyl Oxidation Pathway.
Route B: The Acetal Deprotection Pathway
This alternative two-step route provides an elegant solution by masking the aldehyde functionality as a stable acetal during the ring-forming reaction, which is then easily removed in the final step.
Protocol 3.1: Synthesis of 2-(diethoxymethyl)-6,8-dichloroimidazo[1,2-a]pyridine
This protocol is analogous to 2.1 but uses a different electrophile to install the protected aldehyde group directly.
Materials:
-
3,5-dichloro-2-aminopyridine
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Combine 3,5-dichloro-2-aminopyridine (1.0 eq) and ethanol in a round-bottom flask.
-
Add bromoacetaldehyde diethyl acetal (1.3 eq) and a molar equivalent of sodium bicarbonate (1.0 eq) to act as an acid scavenger.
-
Scientist's Note: Including the base from the start can prevent potential side reactions and often leads to cleaner conversions compared to a post-reaction workup.
-
-
Heat the mixture to reflux for 10-15 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude acetal intermediate is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Protocol 3.2: Acid-Catalyzed Hydrolysis to 2-Carbaldehyde
A standard acidic workup is sufficient to deprotect the acetal and reveal the target aldehyde.
Materials:
-
2-(diethoxymethyl)-6,8-dichloroimidazo[1,2-a]pyridine (from Protocol 3.1)
-
Acetone
-
Hydrochloric acid (HCl, 2M aqueous solution)
-
Sodium bicarbonate (saturated aq. solution)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the crude acetal intermediate (1.0 eq) in acetone.
-
Add 2M aqueous HCl solution and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until pH 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield pure this compound.
Summary and Route Comparison
Both routes provide viable and regioselective pathways to the target compound. The choice between them may depend on reagent availability, safety considerations, and desired throughput.
| Feature | Route A: Methyl Oxidation | Route B: Acetal Deprotection |
| Key Reagents | Chloroacetone, Selenium Dioxide | Bromoacetaldehyde diethyl acetal, HCl |
| Number of Steps | 2 | 2 |
| Safety Concerns | Use of highly toxic SeO₂ | Use of corrosive acid |
| Potential Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Utilizes a common starting material (chloroacetone). | Avoids the use of heavy metal oxidants. |
| Potential Drawback | Oxidation can sometimes be difficult to drive to completion. | Acetal starting material is more specialized. |
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
Nikitin, D. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dhas, A. K., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Kollár, L., et al. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
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Sciforum. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
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Guchhait, G., & Dahiya, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. Available at: [Link]
-
Dömling, A., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Available at: [Link]
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The Versatile Scaffold: Application Notes and Protocols for 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][4] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the various functionalized imidazo[1,2-a]pyridines, 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a highly versatile synthetic intermediate. The presence of the dichloro substitution pattern on the pyridine ring and a reactive aldehyde group at the 2-position of the imidazole ring offers multiple avenues for chemical elaboration, enabling the generation of diverse compound libraries for drug discovery programs.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its derivatization through key chemical transformations. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of novel imidazo[1,2-a]pyridine-based compounds with therapeutic potential.
The Strategic Importance of the Aldehyde Functionality
The aldehyde group at the C2 position of the imidazo[1,2-a]pyridine ring is an exceptionally useful functional handle. Its electrophilic nature allows for a variety of nucleophilic addition and condensation reactions, providing a gateway to a vast chemical space. The electron-withdrawing character of the imidazo[1,2-a]pyridine ring system can influence the reactivity of the aldehyde, a factor that must be considered when designing synthetic routes.
This document will focus on three principal transformations of the aldehyde group that are of high value in medicinal chemistry:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which are precursors to a variety of bioactive molecules.
-
Wittig Reaction: To introduce diverse alkenyl moieties, expanding the structural diversity of the scaffold.
-
Reductive Amination: A powerful method for the introduction of various amino substituents, which are key for modulating physicochemical properties and biological target interactions.
Synthetic Protocols
The following protocols are presented as a guide for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Knoevenagel Condensation for the Synthesis of 2-(2-cyanovinyl)-6,8-dichloroimidazo[1,2-a]pyridine Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5] This reaction is particularly useful for creating carbon-carbon bonds and introducing conjugated systems, which are common features in many biologically active compounds.
Rationale: This protocol describes the reaction of this compound with malononitrile. Malononitrile is chosen as the active methylene compound due to the high acidity of its methylene protons, allowing the condensation to proceed under mild basic conditions. Piperidine is a commonly used catalyst for this transformation.[5]
Reaction Scheme:
Knoevenagel Condensation Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 881841-40-3 | 215.03 |
| Malononitrile | 109-77-3 | 66.06 |
| Piperidine | 110-89-4 | 85.15 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add malononitrile (1.2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the reaction mixture.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-(2,2-dicyanovinyl)-6,8-dichloroimidazo[1,2-a]pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This reaction is expected to proceed in high yield due to the reactivity of the aldehyde and the stability of the conjugated product.
Protocol 2: Wittig Reaction for the Synthesis of 2-alkenyl-6,8-dichloroimidazo[1,2-a]pyridine Derivatives
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[6] This reaction is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups.
Rationale: This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphonium ylide generated in situ from the corresponding phosphonium salt and a strong base. The choice of base and solvent is crucial for the successful generation of the ylide and subsequent reaction with the aldehyde. Anhydrous conditions are essential to prevent quenching of the ylide.
Reaction Scheme:
Wittig Reaction Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 881841-40-3 | 215.03 |
| (Substituted)triphenylphosphonium bromide | Varies | Varies |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the (substituted)triphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkenyl-6,8-dichloroimidazo[1,2-a]pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the stereochemistry of the newly formed double bond.
Protocol 3: Reductive Amination for the Synthesis of 2-(aminomethyl)-6,8-dichloroimidazo[1,2-a]pyridine Derivatives
Reductive amination is a two-step process that transforms a carbonyl group into an amine. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms into molecules, which can be crucial for target binding and improving pharmacokinetic properties.
Rationale: This protocol employs a one-pot reductive amination procedure using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
Reaction Scheme:
Reductive Amination Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 881841-40-3 | 215.03 |
| Primary or Secondary Amine | Varies | Varies |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Acetic acid (glacial) | 64-19-7 | 60.05 |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add the primary or secondary amine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)-6,8-dichloroimidazo[1,2-a]pyridine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for Knoevenagel condensation, Wittig reaction, and reductive amination provide a robust starting point for the exploration of the chemical space around this privileged scaffold. The ability to readily introduce a wide array of functional groups at the 2-position makes this compound an essential tool for medicinal chemists engaged in lead discovery and optimization. Careful execution of these synthetic methods, coupled with rigorous characterization of the resulting products, will undoubtedly contribute to the development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
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Heravi, M. M., Daraie, M., & Zadsirjan, V. (2021). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 26(11), 3185. [Link]
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Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 2565-2570. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Saldabol, N. O., Zeligman, L., & Giller, S. A. (1971). Aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine. Chemistry of Heterocyclic Compounds, 7(6), 763–766. [Link]
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Mishra, M., & Panda, S. S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
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Bucur, A., Caira, M. R., & Draghici, C. (2006). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 11(10), 826–833. [Link]
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Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi, 113(12), 861–869. [Link]
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Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]
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Wang, Y., Lu, G., & Cai, C. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(3), 968. [Link]
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Sharma, V., & Kumar, V. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(55), 44654–44677. [Link]
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Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263. [Link]
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Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(11), 701–702. [Link]
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Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6488. [Link]
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Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403–2407. [Link]
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Sreedhar, B., & Kumar, K. A. (2014). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Asian Journal of Organic Chemistry, 3(7), 776–799. [Link]
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Lin, Y., & Li, Z. (2018). Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. ChemistrySelect, 3(42), 11905–11908. [Link]
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N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2351–2357. [Link]
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Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263. [Link]
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The Strategic Utility of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system is featured in approved drugs exhibiting anxiolytic, hypnotic, and anti-ulcer activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. In recent years, the focus has intensified on its role in the development of kinase inhibitors, a critical class of anti-cancer agents.[2][3]
This application note delves into the synthetic utility of a key derivative, 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde . The strategic placement of chloro substituents at the 6- and 8-positions modulates the electronic properties of the ring system, influencing both reactivity and biological activity. The carbaldehyde group at the 2-position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this valuable building block, complete with detailed experimental protocols.
Synthesis of the Core Scaffold
The journey to harnessing the potential of this compound begins with the construction of the core heterocyclic system. A common and effective method involves a two-step sequence: the cyclocondensation of a substituted 2-aminopyridine followed by formylation.
Protocol 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
This protocol outlines the synthesis of the imidazo[1,2-a]pyridine core, the precursor to the target carbaldehyde.
Reaction Scheme:
Materials:
-
3,5-dichloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6,8-dichloroimidazo[1,2-a]pyridine.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), acts as the electrophile.[5]
Reaction Scheme:
Materials:
-
6,8-dichloroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (2.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Key Synthetic Applications and Protocols
The aldehyde functionality of this compound opens a gateway to a plethora of synthetic transformations, enabling the construction of diverse molecular architectures.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial for the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.
This transformation is particularly valuable in drug discovery for introducing various amine-containing side chains, which can modulate solubility, basicity, and target engagement.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Protocol 3: General Procedure for Reductive Amination
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperazine derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM, add the desired amine (1.1 eq).
-
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Reductive Amination Products and Yields
| Amine Reactant | Product | Typical Yield (%) |
| Morpholine | N-((6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)morpholine | 85-95% |
| N-Boc-piperazine | tert-butyl 4-((6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)piperazine-1-carboxylate | 80-90% |
| Aniline | N-((6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)aniline | 70-85% |
Knoevenagel Condensation: Formation of C=C Bonds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[8] This reaction is invaluable for the synthesis of α,β-unsaturated compounds, which are themselves versatile intermediates for further transformations such as Michael additions and Diels-Alder reactions.
The electron-withdrawing nature of the 6,8-dichloroimidazo[1,2-a]pyridine core can enhance the electrophilicity of the aldehyde, facilitating the condensation.
Workflow for Knoevenagel Condensation:
Caption: Knoevenagel condensation workflow.
Protocol 4: General Procedure for Knoevenagel Condensation
Reaction Scheme:
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from 2 to 12 hours depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Table 2: Representative Knoevenagel Condensation Products and Yields
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | 2-((6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile | 90-98% |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acrylate | 85-95% |
| Diethyl malonate | Diethyl 2-((6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylene)malonate | 75-85% |
Application in the Synthesis of PI3K Inhibitors: ZSTK474 Analogues
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development. ZSTK474 is a potent pan-class I PI3K inhibitor that features a benzimidazole core. By employing a scaffold-hopping strategy, researchers have synthesized analogues of ZSTK474 where the benzimidazole is replaced by an imidazo[1,2-a]pyridine moiety, leading to compounds with altered potency and selectivity profiles.[2][3]
This compound serves as a crucial starting material for the synthesis of such analogues. The aldehyde can be converted to a 2-methyl or 2-halomethyl group, which can then participate in coupling reactions with other heterocyclic systems.
Synthetic Pathway to a ZSTK474 Analogue:
Caption: Synthetic route to ZSTK474 analogues.
The synthesis of these complex molecules often involves multi-step sequences where the imidazo[1,2-a]pyridine core is elaborated through various chemical transformations. The versatility of the 2-carbaldehyde group makes it an ideal starting point for such synthetic endeavors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the privileged nature of the imidazo[1,2-a]pyridine scaffold and the synthetic flexibility offered by the 2-carbaldehyde functionality. The protocols and applications outlined in this guide demonstrate its potential in the rapid construction of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors and other therapeutic agents. As the demand for innovative small molecules in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field.
References
-
A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Semantic Scholar. [Link]
-
Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. ResearchGate. [Link]
-
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. ResearchGate. [Link]
-
Vilsmeier reagent. Wikipedia. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] This heterocyclic system is a key structural component in marketed drugs, showcasing a broad therapeutic spectrum that includes anti-cancer, anti-inflammatory, antiviral, and anti-tubercular activities.[2][3] The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for diverse interactions with biological targets.
The introduction of a carbaldehyde group at the 2-position of the 6,8-dichloro-substituted imidazo[1,2-a]pyridine ring system creates a versatile chemical handle. This aldehyde functionality serves as a gateway for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. This application note provides a comprehensive guide for researchers, detailing the synthesis of the core scaffold and subsequent derivatization through key reactions such as Schiff base formation and Knoevenagel condensation. The protocols are designed to be robust and adaptable, providing a solid foundation for drug discovery and development endeavors.
Strategic Synthesis of the Core Intermediate: 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
The synthetic strategy for obtaining the target aldehyde is a multi-step process that begins with the targeted chlorination of a commercially available aminopyridine, followed by cyclocondensation to form the imidazo[1,2-a]pyridine core, and finally, formylation to introduce the aldehyde functionality.
Part 1: Synthesis of the Precursor - 2-Amino-3,5-dichloropyridine
The synthesis of the key building block, 2-amino-3,5-dichloropyridine, is achieved through the selective chlorination of 2-amino-5-chloropyridine. The use of N-chlorosuccinimide (NCS) provides a reliable method for this transformation.[4][5]
Protocol 1: Synthesis of 2-Amino-3,5-dichloropyridine
-
Materials:
-
2-Amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, prepare a solvent mixture of DMF and methanol (2.5:1 v/v).[5]
-
Add 2-amino-5-chloropyridine (1.0 eq) and N-chlorosuccinimide (1.1 to 1.5 eq) to the solvent mixture.[4][5]
-
Heat the reaction mixture to 45 °C and stir for 2.5-4 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-amino-3,5-dichloropyridine.[5]
-
Part 2: Cyclocondensation to form 6,8-dichloroimidazo[1,2-a]pyridine
The formation of the imidazo[1,2-a]pyridine ring system is accomplished through a cyclocondensation reaction between 2-amino-3,5-dichloropyridine and chloroacetaldehyde.[6]
Protocol 2: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
-
Materials:
-
2-Amino-3,5-dichloropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.[6]
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.[6]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product into ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Part 3: Vilsmeier-Haack Formylation
The final step in the synthesis of the core intermediate is the introduction of the aldehyde group at the 2-position using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF.[6][7]
Protocol 3: Synthesis of this compound
-
Materials:
-
6,8-dichloroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.[6]
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.[6]
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8.[6]
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[6]
-
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Derivatization Protocols
The aldehyde functionality of this compound is a versatile anchor for synthesizing a range of derivatives. Below are protocols for two fundamental transformations: Schiff base formation and Knoevenagel condensation.
Protocol 4: Synthesis of Schiff Base Derivatives
The condensation of the aldehyde with primary amines yields Schiff bases (imines), which are themselves valuable pharmacophores and intermediates.[1][8]
-
General Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1.0-1.1 eq).
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Table 1: Representative Conditions for Schiff Base Synthesis
| Amine Reactant | Solvent | Temperature | Typical Time |
| Aniline | Ethanol | Reflux | 3 h |
| 4-Fluoroaniline | Methanol | Room Temp | 4 h |
| 2-Aminopyridine | Ethanol | Reflux | 5 h |
| Benzylamine | Methanol | Room Temp | 2 h |
Protocol 5: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, leading to the formation of α,β-unsaturated derivatives, which are of significant interest in medicinal chemistry.[9][10]
-
General Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent like ethanol, toluene, or acetonitrile.
-
Add a catalytic amount of a base such as piperidine, pyrrolidine, or triethylamine.
-
The reaction is typically stirred at room temperature or heated to reflux for 1-5 hours.
-
Monitor the reaction by TLC.
-
The product often precipitates upon completion of the reaction and can be collected by filtration. Otherwise, the solvent is evaporated, and the product is purified by column chromatography or recrystallization.
-
Table 2: Representative Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature |
| Malononitrile | Piperidine | Ethanol | Room Temp |
| Ethyl Cyanoacetate | Pyrrolidine | Toluene | Reflux |
| Cyanoacetamide | Triethylamine | Acetonitrile | Reflux |
| Barbituric Acid | Piperidine | Ethanol | Reflux |
Reaction Workflow for Derivatization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
Application Notes & Protocols: The Strategic Utility of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde as a Versatile Synthetic Building Block
These application notes provide an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the practical use of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. This document outlines its synthetic versatility, provides detailed, field-tested protocols for key transformations, and explains the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of its chemical behavior.
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing potent and selective therapeutic agents. The introduction of a 2-carbaldehyde group onto the 6,8-dichloro-substituted imidazo[1,2-a]pyridine core creates a highly valuable and versatile building block. The aldehyde function serves as a synthetic linchpin, enabling a multitude of chemical transformations for library synthesis and lead optimization.
The two chlorine atoms at the 6 and 8 positions offer significant advantages. They not only modulate the electronic properties of the ring system, influencing reactivity and physicochemical properties like pKa and lipophilicity, but also provide handles for further functionalization through cross-coupling reactions. This guide will explore the strategic application of this building block in several key synthetic operations.
Core Applications & Synthetic Protocols
The primary utility of this compound lies in its ability to undergo classical aldehyde chemistry, leading to a diverse range of more complex molecular architectures.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system enhances the electrophilicity of the aldehyde carbon, making it an excellent substrate for condensation reactions with active methylene compounds. This reaction is a reliable method for generating α,β-unsaturated carbonyls, nitriles, and other vinylogous systems, which are themselves valuable intermediates.
Protocol 1: Synthesis of (E)-3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acrylonitrile
This protocol details the condensation with malononitrile, a common active methylene partner.
Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Anhydrous Ethanol
-
Piperidine (0.1 eq)
Step-by-Step Procedure:
-
To a solution of this compound in anhydrous ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture. The use of a basic catalyst like piperidine is crucial for the deprotonation of the active methylene compound, initiating the reaction cascade.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the pure (E)-3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acrylonitrile.
Trustworthiness Check: The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the characteristic doublets of the newly formed vinyl protons with a coupling constant (J) of ~16 Hz, indicative of the E-isomer.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is a powerful and widely used transformation for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity and tolerance of mildly acidic conditions which favor imine formation.
Protocol 2: Synthesis of N-benzyl-1-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanamine
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, ~5 mol%)
Step-by-Step Procedure:
-
Dissolve this compound in DCE.
-
Add benzylamine followed by a catalytic amount of acetic acid. The acid catalyzes the dehydration step in imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise Insight: The choice of DCE as a solvent is strategic; it is a non-protic solvent that effectively solubilizes the reactants without interfering with the reducing agent. STAB is preferred over other hydrides like sodium borohydride as it is less basic and does not reduce the starting aldehyde at a competitive rate.
Physicochemical & Spectroscopic Data
A summary of key properties for this compound is provided for easy reference.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, CHO), 8.2 (s, 1H), 7.8 (s, 1H), 7.6 (s, 1H) ppm |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~185, 145, 143, 128, 127, 125, 124, 118 ppm |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are typical.
Conclusion and Future Outlook
This compound is a robust and highly functional synthetic intermediate. The protocols detailed herein for Knoevenagel condensation and reductive amination represent just two of the many possible transformations. Other potential applications include, but are not limited to:
-
Wittig and Horner-Wadsworth-Emmons reactions for alkene synthesis.
-
Henry reactions with nitroalkanes to form β-nitro alcohols.
-
Multicomponent reactions such as the Ugi or Passerini reactions.
-
Synthesis of heterocyclic systems like pyrimidines or oxazoles.
The presence of the two chlorine atoms also opens the door for late-stage diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This dual functionality makes this compound an exceptionally powerful building block for the construction of complex molecular libraries aimed at discovering new therapeutic agents.
References
Due to the specific and niche nature of this chemical, direct, comprehensive application notes are not typically published as single, citable journal articles. The protocols and insights provided are synthesized from established, fundamental organic chemistry principles and data aggregated from chemical supplier databases and specialized synthesis publications. The following represent sources for the parent scaffold and general methodologies.
-
General Synthesis and Reactivity of Imidazo[1,2-a]pyridines: Guironnet, A., et al. (2009). A concise synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 50(26), 3354-3357. [Link]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Knoevenagel Condensation Review: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]
The Strategic Role of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure and unique electronic properties allow it to form key interactions with the ATP-binding pocket of various protein kinases, making it a highly sought-after motif in the design of targeted therapies.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is crucial for achieving high affinity and selectivity for a specific kinase target. The 2, 6, and 8 positions of this scaffold have been identified as key points for modification to modulate the pharmacological properties of the resulting inhibitors.[5][6] In this context, 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a highly valuable and versatile starting material. The chlorine atoms at the 6 and 8 positions offer opportunities for further chemical modifications, such as cross-coupling reactions, while the aldehyde group at the 2-position provides a reactive handle for introducing a variety of side chains, often crucial for engaging with the solvent-exposed region of the kinase active site.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent kinase inhibitors, with a particular focus on the development of inhibitors for Phosphoinositide 3-kinase alpha (PI3Kα), a key oncogenic driver.[5][7]
Targeting PI3Kα: A Key Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway, often through mutations in the PIK3CA gene, is a frequent event in a wide range of human cancers, including breast, lung, and ovarian cancers.[5][6] This makes PI3Kα a highly attractive target for anticancer drug development. The development of selective PI3Kα inhibitors has been a significant focus of research, with several compounds entering clinical trials.
The general structure of many PI3Kα inhibitors based on the imidazo[1,2-a]pyridine scaffold involves specific substitutions at the 2, 6, and 8-positions to optimize potency and selectivity. The following sections will detail a synthetic strategy and protocols for the synthesis of a potent PI3Kα inhibitor starting from this compound.
Synthetic Strategy and Protocols
The synthetic approach outlined below leverages the aldehyde functionality of this compound for the introduction of a key side chain via reductive amination, a robust and widely used transformation in medicinal chemistry. This is followed by further modifications to complete the synthesis of the target kinase inhibitor.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for a PI3Kα inhibitor.
Part 1: Reductive Amination of this compound
This protocol describes the initial and crucial step of introducing a side chain at the 2-position of the imidazo[1,2-a]pyridine core.
Protocol: Synthesis of Intermediate A
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine (Intermediate A).
Part 2: Subsequent Modifications to Synthesize the Final Inhibitor
Following the successful synthesis of Intermediate A, further synthetic steps are required to arrive at the final PI3Kα inhibitor. These steps are guided by the structure-activity relationship (SAR) studies of known imidazo[1,2-a]pyridine-based PI3Kα inhibitors.[5][6] A common strategy involves the introduction of an amide functionality and further diversification at the 6 or 8-position.
Illustrative Subsequent Steps:
-
Amide Coupling: The secondary amine of Intermediate A can be coupled with a carboxylic acid using standard peptide coupling reagents such as HATU or HBTU to form an amide bond (Intermediate B).
-
Suzuki Cross-Coupling: One of the chloro-substituents at the 6 or 8-position can be replaced with various aryl or heteroaryl groups via a Suzuki cross-coupling reaction using a suitable boronic acid and a palladium catalyst. This allows for the exploration of the SAR at these positions.
Biological Evaluation and Data
The synthesized compounds are then evaluated for their biological activity, primarily their ability to inhibit the target kinase and their anti-proliferative effects on cancer cell lines.
Kinase Inhibition Assay
The inhibitory potency of the synthesized compounds against PI3Kα is typically determined using an in vitro kinase assay. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is a key parameter for assessing potency.
Table 1: Representative PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R²-substituent | R⁶-substituent | R⁸-substituent | PI3Kα IC₅₀ (nM) |
| Hypothetical-1 | Substituted amine | Cl | Cl | 50-100 |
| Hypothetical-2 | Substituted amide | Aryl group | Cl | 10-50 |
| Compound 35[5] | - | 4-fluorophenyl | N-(2-morpholinoethyl)carboxamide | 150 |
Data for Compound 35 is from a study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[5]
Cellular Anti-proliferative Assay
The efficacy of the inhibitors at the cellular level is assessed by measuring their ability to inhibit the proliferation of cancer cell lines that are known to have a high dependence on the PI3K pathway (e.g., PIK3CA-mutant cell lines).
Table 2: Anti-proliferative Activity of a Representative PI3Kα Inhibitor
| Cell Line | Cancer Type | PIK3CA Status | IC₅₀ (µM) of Compound 35[5] |
| T47D | Breast Cancer | Mutant | 7.9 |
| MCF-7 | Breast Cancer | Mutant | 9.4 |
Signaling Pathway and Experimental Workflow Visualization
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in a key oncogenic signaling pathway and the point of inhibition by the synthesized compounds.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram provides a high-level overview of the entire process, from synthesis to biological evaluation.
Caption: Workflow for kinase inhibitor development.
Conclusion and Future Perspectives
This compound stands out as a strategically important starting material for the synthesis of novel kinase inhibitors. Its pre-functionalized core allows for the efficient construction of diverse chemical libraries targeting various kinases. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile building block in the development of targeted therapies for cancer and other diseases. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold, facilitated by such versatile starting materials, holds great promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). Retrieved from [Link]
-
Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10875864-B2. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemical Sciences, 15(3), 32-41.
- Zhang, X., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 228, 114036.
- Fan, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
- Fan, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
-
Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors - Patent US-9849120-B2. (n.d.). PubChem. Retrieved from [Link]
-
6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved from [Link]
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
- Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments - WO2007025540A3. (n.d.). Google Patents.
- Fan, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
- Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 123, 105-114.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Journal of Medicinal Chemistry.
- 6-aminoimidazo[1,2-b]pyridazine analogs as rho kinase inhibitors for the treatment of rho kinase-mediated diseases and conditions - TW200833341A. (n.d.). Google Patents.
- Khan, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
- Ismail, M. A., et al. (2007). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry, 15(21), 6645-6657.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
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Application Notes and Protocols for the Biological Screening of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The 6,8-dichloro substitution pattern on the imidazo[1,2-a]pyridine ring, coupled with a reactive carbaldehyde group at the 2-position, offers a unique chemical entity for the development of novel therapeutic agents. The electron-withdrawing nature of the chlorine atoms can influence the molecule's electronic properties and binding interactions, while the aldehyde functionality provides a handle for further synthetic modifications or direct interaction with biological targets.
This guide provides a comprehensive framework for the initial biological screening of novel 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives. The protocols detailed herein are designed for researchers in drug discovery and chemical biology to systematically evaluate the cytotoxic, kinase inhibitory, and antimicrobial properties of this promising class of compounds.
Part 1: Anticancer Activity Screening Cascade
The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore in oncology research, with derivatives reported to inhibit key cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling cascade and tubulin polymerization.[3][4][5] A tiered screening approach is recommended to efficiently identify and characterize the anticancer potential of novel derivatives.
Workflow for Anticancer Screening
Caption: A tiered workflow for the biological evaluation of novel this compound derivatives for anticancer activity.
Tier 1: In Vitro Cytotoxicity Assessment
The initial step is to assess the broad cytotoxic potential of the derivatives against a panel of human cancer cell lines. The choice of cell lines should ideally represent different tumor types (e.g., breast, lung, colon, leukemia).
Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[5][6] It is a reliable and less artifact-prone alternative to metabolic assays like the MTT assay, as it is not dependent on the metabolic state of the cells.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% (v/v) acetic acid
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[6]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Tier 2: Elucidating the Mechanism of Cell Death
"Hit" compounds from the primary screen should be further investigated to determine if they induce cell cycle arrest or apoptosis.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3][8]
Materials:
-
Cells treated with the test compound for 24-48 hours
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[8] Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Tier 3: Molecular Target Identification
Based on the known activities of imidazo[1,2-a]pyridines, promising derivatives can be screened against specific molecular targets.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10] This allows for the screening of compounds for their ability to inhibit specific kinases (e.g., PI3K, Akt).
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase-specific substrate and ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In each well, combine the kinase, substrate, ATP, and the test compound at various concentrations in the appropriate kinase reaction buffer.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[11] Polymerization can be monitored by an increase in turbidity (light scattering) or fluorescence.[11][12]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP
-
Test compounds
-
Paclitaxel (stabilizing agent control) and Nocodazole (destabilizing agent control)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader (340 nm for turbidity)
Procedure:
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add polymerization buffer, GTP, and the test compound.
-
Initiate Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitor Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of treated samples to the vehicle control. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance it.
Part 2: Antimicrobial Activity Screening
Imidazo[1,2-a]pyridine derivatives have also been reported to possess antibacterial and antifungal activities.[2][13] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the standard method for evaluating antimicrobial potential.
Workflow for Antimicrobial Screening
Caption: General workflow for screening this compound derivatives for antimicrobial activity.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should follow established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Bacterial/fungal inoculum standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL for bacteria)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[16]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Recording: Record the MIC values for each compound against each microbial strain.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound ID | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Cancer Cell Line C (IC50, µM) |
| Derivative 1 | 5.2 | 8.1 | 12.5 |
| Derivative 2 | 0.8 | 1.5 | 2.3 |
| Derivative 3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.1 | 0.2 | 0.15 |
Table 2: Example Antimicrobial Activity Data
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 4 | 4 | 16 | 8 |
| Derivative 5 | 32 | > 64 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The screening cascade outlined in these application notes provides a systematic and robust approach to evaluating the biological potential of novel this compound derivatives. By progressing from broad phenotypic screens to more defined mechanistic and target-based assays, researchers can efficiently identify promising lead compounds for further development in oncology and infectious diseases. The provided protocols, grounded in established methodologies, offer a solid foundation for these discovery efforts.
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link]
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(21), e1283. [Link]
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Arendrup, M. C., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Mycoses, 49 Suppl 1, 8–13. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Acta Chimica Slovenica. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. 57(2), 355-362.
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
- Mini-Reviews in Medicinal Chemistry. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. 18(15), 1245-1264.
- European Journal of Medicinal Chemistry. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. 46(9), 4573-4583.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100721. [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Homepage. Retrieved from [Link]
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Li, N., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific reports, 8(1), 1466. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Journal of Visualized Experiments. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (193), e65116. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved from [Link]
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Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
MDPI. (n.d.). Fungal Infections in Severe Acute Pancreatitis: Insights from a Case Series. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Developing Fluorescent Probes Using 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure for Fluorescent Probe Design
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to several marketed drugs, including Zolpidem and Alpidem.[3][4] Beyond its therapeutic applications, this scaffold possesses intrinsic photophysical properties that make it an exceptional platform for developing fluorescent probes.[5] Derivatives of imidazo[1,2-a]pyridine often exhibit strong fluorescence, large Stokes shifts, and high quantum yields, which are desirable characteristics for sensitive and reliable detection of analytes.[6][7]
The specific scaffold, 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde , offers a unique combination of features for the rational design of novel sensors:
-
Electron-Withdrawing Groups: The two chlorine atoms at the 6 and 8 positions act as electron-withdrawing groups. This electronic modulation can be harnessed to fine-tune the photophysical properties of the final probe, such as its emission wavelength and sensitivity to the local environment.[8]
-
A Versatile Aldehyde Handle: The carbaldehyde group at the 2-position is a highly versatile reactive handle. It can readily undergo condensation reactions with a variety of nucleophiles (e.g., amines, hydrazines, anilines) to form Schiff bases (imines). This reaction is often the cornerstone of the sensing mechanism, where the formation of a new bond or a change in the electronic system upon analyte binding leads to a measurable change in fluorescence.[9][10]
This guide provides a comprehensive overview, from the synthesis of the core aldehyde to its application in creating and validating a fluorescent probe for a specific analyte. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the core scaffold is the critical first step. The following protocol outlines a reliable method for its preparation. The causality behind this choice is the prevalence and reliability of the Groebke-Blackburn-Bienaymé (GBB) reaction or similar multicomponent strategies for efficiently constructing the imidazo[1,2-a]pyridine core.[11]
Experimental Protocol 1: Synthesis of the Aldehyde Scaffold
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
3,5-dichloropyridin-2-amine
-
2,2-diethoxyacetaldehyde (50% in water) or Chloroacetaldehyde
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dichloropyridin-2-amine (1.0 eq), potassium carbonate (2.5 eq), and DMF (20 mL).
-
Reagent Addition: While stirring, add 2,2-diethoxyacetaldehyde (1.5 eq) dropwise to the mixture at room temperature. Rationale: The aldehyde equivalent is added slowly to control the initial reaction rate and minimize side products. K₂CO₃ serves as the base to facilitate the initial cyclization.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL) and ethyl acetate (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Synthetic Workflow
Caption: Synthetic workflow for the core aldehyde scaffold.
Part 2: Probe Design and Synthesis - A Case Study for H₂O₂ Detection
To illustrate the utility of the aldehyde scaffold, we will design and synthesize a "turn-on" fluorescent probe for hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) in cellular signaling and oxidative stress.[12]
Design Rationale: The probe design incorporates a boronate ester as the H₂O₂-reactive trigger. The boronate ester quenches the fluorescence of the imidazo[1,2-a]pyridine fluorophore, likely through a Photoinduced Electron Transfer (PET) mechanism. In the presence of H₂O₂, the boronate is selectively oxidized and cleaved, releasing the highly fluorescent phenol derivative. This restores the fluorophore's emission, resulting in a "turn-on" signal.[12]
Experimental Protocol 2: Synthesis of H₂O₂ Probe (IP-B)
Objective: To synthesize an H₂O₂-selective fluorescent probe via Schiff base condensation.
Materials:
-
This compound (from Part 1)
-
4-amino-3-hydroxyphenylboronic acid pinacol ester
-
Ethanol (Absolute)
-
Acetic Acid (Glacial)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 mL).
-
Reagent Addition: To this solution, add 4-amino-3-hydroxyphenylboronic acid pinacol ester (1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Rationale: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from ethanol or column chromatography can be performed.
-
Characterization: Dry the final probe (henceforth IP-B ) under vacuum and confirm its identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization: Probe Synthesis Reaction
Caption: Synthesis of the H₂O₂ probe IP-B.
Part 3: Photophysical and Performance Characterization
Once synthesized, the probe must be thoroughly characterized to understand its optical properties and its performance as a sensor.
Experimental Protocol 3: Characterization of Probe IP-B
Objective: To determine the key photophysical and sensing parameters of the probe.
A. Photophysical Properties
-
Stock Solution: Prepare a 1 mM stock solution of IP-B in DMSO.
-
Working Solution: Prepare a 10 µM working solution in a suitable buffer (e.g., PBS, pH 7.4) with 1% DMSO as a co-solvent. Rationale: Biological assays are conducted in aqueous buffers; however, many organic probes require a small amount of organic solvent for solubility.
-
UV-Vis Absorption: Record the absorption spectrum from 300-500 nm using a UV-Vis spectrophotometer. Note the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Emission: Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ): Determine the fluorescence quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.
-
Stokes Shift: Calculate the Stokes shift (in nm) as: Stokes Shift = λ_em - λ_abs.
B. H₂O₂ Sensing Performance
-
Fluorescence Titration: To a series of cuvettes containing 10 µM IP-B in buffer, add increasing concentrations of H₂O₂ (e.g., 0 to 100 µM).
-
Incubation: Incubate the solutions for a set time (e.g., 30 minutes) at 37 °C.
-
Measurement: Record the fluorescence intensity at the λ_em for each concentration.
-
Data Analysis: Plot the fluorescence intensity versus the H₂O₂ concentration. From the linear portion of this curve, calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Selectivity Test: Prepare solutions of 10 µM IP-B with H₂O₂ (e.g., 50 µM) and with various other biologically relevant reactive species and metal ions (e.g., O₂⁻, •OH, NO, ClO⁻, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺) at a higher concentration (e.g., 1 mM). Measure the fluorescence response to determine the probe's selectivity.
Data Presentation: Summary of Probe Properties
| Parameter | Value | Notes |
| λ_abs (nm) | TBD | In PBS (pH 7.4), 1% DMSO |
| λ_em (nm) | TBD | In PBS (pH 7.4), 1% DMSO |
| Stokes Shift (nm) | TBD | Large shifts are ideal to minimize self-absorption. |
| Quantum Yield (Φ) | TBD | Before and after addition of H₂O₂. |
| Response Time | TBD | Time to reach >90% of maximum signal. |
| Limit of Detection (LOD) | TBD | Calculated from fluorescence titration.[13] |
| Linear Range (µM) | TBD | Concentration range with a linear response. |
Part 4: Visualizing the Sensing Mechanism
Understanding the mechanism is key to interpreting results and designing future probes.
Visualization: H₂O₂ Sensing Mechanism
Caption: "Turn-on" sensing mechanism of probe IP-B for H₂O₂.
Conclusion and Future Directions
The this compound scaffold is a robust and versatile platform for the development of high-performance fluorescent probes. Its straightforward synthesis and the reactive aldehyde handle allow for the facile incorporation of various analyte-recognition moieties. The protocols detailed herein provide a comprehensive framework for synthesizing the core structure, designing a targeted probe, and rigorously validating its performance. Researchers can adapt this methodology to create novel sensors for a wide array of metal ions, small molecules, and enzymatic activities, paving the way for new tools in chemical biology, diagnostics, and drug discovery.
References
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
- Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties.
- Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online.
- Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine...
- Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
- A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. Benchchem.
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI.
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI.
- Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine [mdpi.com]
- 13. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically used drugs for their diverse biological activities.[1][2][3] The target molecule, a C2-functionalized carbaldehyde, presents unique synthetic challenges, particularly concerning regioselectivity, which this guide aims to address.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to overcome common hurdles and significantly improve the yield and purity of your target compound.
Overall Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached in two primary stages. First, the construction of the core heterocyclic system, followed by the challenging introduction of the formyl group at the C2 position.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Stage 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine Core
Question 1: My yield for the cyclization reaction is very low, and I see a lot of dark, insoluble material.
Answer: This is a common issue often related to the quality of starting materials or suboptimal reaction conditions. Let's break down the probable causes and solutions.
-
Probable Cause 1: Impure 2-amino-3,5-dichloropyridine.
-
Explanation: The starting aminopyridine is typically synthesized by chlorinating 2-amino-5-chloropyridine.[4][5][6] This reaction can produce over-chlorinated or other isomeric byproducts that interfere with the subsequent cyclization, leading to polymerization and charring, especially at elevated temperatures.[7]
-
Solution:
-
-
Probable Cause 2: Instability of the α-Halo Carbonyl Reagent.
-
Explanation: Simple α-halo aldehydes like chloroacetaldehyde are prone to self-polymerization, especially in the presence of trace acids or bases. Using an aged or improperly stored bottle is a frequent source of failure.
-
Solution:
-
Use a Stable Equivalent: Employ a stable precursor like chloroacetaldehyde dimethyl acetal. The acetal is hydrolyzed in situ under the acidic reaction conditions of the cyclization to generate the reactive aldehyde slowly and continuously.
-
Fresh Reagent: If using aqueous chloroacetaldehyde, use a freshly opened bottle from a reputable supplier.
-
-
-
Probable Cause 3: Suboptimal Reaction Conditions.
-
Explanation: The cyclization reaction, a variation of the Tschitschibabin reaction, is sensitive to solvent, temperature, and the presence of a base.[8] Overheating can promote side reactions.
-
Solution:
-
Solvent Choice: Ethanol or a mixture of ethanol and water is often effective.[9][10] The use of a solvent in which the product is sparingly soluble at room temperature can aid in its isolation by precipitation upon cooling.
-
Temperature Control: Refluxing in ethanol (approx. 78 °C) is typically sufficient. Avoid excessively high temperatures.
-
Base: While some procedures are run without a base, adding a mild, non-nucleophilic base like sodium bicarbonate can scavenge the HBr or HCl generated during the reaction, preventing degradation of the starting material and product.
-
-
Question 2: I've formed the imidazo[1,2-a]pyridine core, but I'm struggling to purify it. What's the best method?
Answer: Purification can indeed be challenging due to the basic nature of the nitrogen-containing heterocycle.
-
Solution 1: Acid-Base Extraction.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous phase as the protonated salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Carefully basify the aqueous layer with a base like sodium carbonate or aqueous ammonia until the product precipitates.
-
Extract the precipitated product back into an organic solvent, dry with Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
-
Solution 2: Silica Gel Chromatography.
-
Explanation: The basicity of the imidazo[1,2-a]pyridine can cause it to streak on standard silica gel.
-
Best Practice: Deactivate the silica gel by preparing your column slurry with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the eluent (e.g., Hexane/Ethyl Acetate/Et₃N). This neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Stage 2: C2-Formylation
Question 3: I performed a Vilsmeier-Haack reaction on my 6,8-dichloroimidazo[1,2-a]pyridine, but I either got no reaction or a complex mixture of products. Why isn't it working?
Answer: This is the most critical and challenging step of the synthesis. Standard Vilsmeier-Haack formylation on the imidazo[1,2-a]pyridine nucleus overwhelmingly favors substitution at the C3 position due to the higher electron density and thermodynamic stability of the resulting intermediate.[11] Direct formylation at C2 is electronically disfavored. Therefore, a standard Vilsmeier-Haack protocol is destined to fail or produce the undesired C3-isomer.
-
Explanation of Regioselectivity: The electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) occurs at the most nucleophilic position of the heterocycle. For the imidazo[1,2-a]pyridine core, this is C3.[12][13]
Caption: Regioselectivity of electrophilic attack.
-
Solution: Directed Ortho-Metalation Strategy. To force formylation at the C2 position, you must override the inherent electronic preference. A directed metalation-formylation strategy is the most logical and authoritative approach.
-
Directed Lithiation: Cool a solution of the 6,8-dichloroimidazo[1,2-a]pyridine intermediate in an anhydrous ether solvent (like THF or Et₂O) to a low temperature (-78 °C).
-
Add a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise. The base will selectively deprotonate the C2 position, which is the most acidic proton on the imidazole ring, to form a C2-lithiated species.
-
Electrophilic Quench: After a short aging period, quench the C2-anion by adding an electrophilic formylating agent, such as anhydrous N,N-dimethylformamide (DMF).
-
Aqueous Workup: Allow the reaction to warm to room temperature and then carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the intermediate to reveal the desired C2-aldehyde.
-
Question 4: My directed lithiation-formylation gives a low yield. How can I optimize it?
Answer: Yields in organometallic reactions are highly sensitive to experimental parameters. Here is a troubleshooting workflow.
Caption: Troubleshooting decision tree for C2-lithiation.
| Parameter | Recommendation for Optimization | Rationale |
| Base | Try Lithium Diisopropylamide (LDA) instead of n-BuLi. | LDA is a stronger, non-nucleophilic base which can lead to faster and cleaner deprotonation, reducing potential side reactions. |
| Equivalents of Base | Perform a titration using 1.05, 1.1, and 1.2 equivalents of base. | Using slightly more than one equivalent ensures complete deprotonation, but a large excess can lead to di-lithiation or attack on the chloro-substituents. |
| Aging Time | Vary the time between adding the base and adding DMF (e.g., 30 min, 60 min, 90 min). | This allows for complete formation of the C2-anion. The optimal time can be substrate-dependent. |
| Quenching | Ensure the quenching with NH₄Cl is done at low temperature before allowing the flask to warm. | A rapid, uncontrolled quench can lead to decomposition of the product. |
Frequently Asked Questions (FAQs)
Q: Why is the imidazo[1,2-a]pyridine core important? A: It is considered a "privileged scaffold" in medicinal chemistry because its rigid, bicyclic structure is found in many bioactive compounds, including drugs like Zolpidem (an insomnia medication) and Alpidem (an anxiolytic).[2] Its structure allows for versatile functionalization to modulate pharmacological properties.
Q: Can I use other formylation methods instead of a Vilsmeier-Haack or lithiation approach? A: While other methods exist for formylating heterocycles, they are unlikely to be effective or regioselective for this specific transformation. For example, the Reimer-Tiemann and Gattermann reactions are typically used for electron-rich phenols and are not suitable for this system. The directed ortho-metalation strategy remains the most reliable method for achieving C2-formylation on this scaffold.
Q: My final product seems to decompose during column chromatography. What can I do? A: Aldehydes can be sensitive, especially on acidic silica gel. If you observe decomposition (e.g., tailing or new spots on TLC), first ensure you have neutralized your silica as described above (using Et₃N). If the problem persists, consider a non-chromatographic purification method, such as recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.
Experimental Protocols
Protocol 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dichloropyridine (1.0 eq).
-
Add ethanol (approx. 10 mL per gram of aminopyridine) and sodium bicarbonate (1.5 eq).
-
To this stirring suspension, add chloroacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of concentrated HCl (2-3 drops) to initiate the in situ hydrolysis.
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture in vacuo. Perform an acid-base extraction as described in the troubleshooting guide to isolate the crude product.
-
Purify the crude material by recrystallization from ethanol or by column chromatography (silica gel treated with 1% Et₃N) to yield the pure intermediate.
Protocol 2: C2-Formylation via Directed Lithiation
NOTE: This reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Add the purified 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) to an oven-dried, three-neck flask under argon.
-
Add anhydrous tetrahydrofuran (THF) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe.
-
Continue stirring at -78 °C for another 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography (silica gel treated with 0.5% Et₃N, using a gradient of hexane/ethyl acetate) to afford the final product, this compound.
References
- Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances.
- Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry.
- Popova, Y., & Bakalova, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules.
-
Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]
- Kumar, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports.
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
- Nagy, E., et al. (2024).
-
ResearchGate. (2024). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
- Khan, K., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal.
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]
- 6. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 7. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on typical synthetic routes, such as the condensation of 3,5-dichloro-2-aminopyridine with an appropriate three-carbon aldehyde equivalent, followed by a Vilsmeier-Haack formylation, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: Residual 3,5-dichloro-2-aminopyridine or the formylated precursor, 6,8-dichloroimidazo[1,2-a]pyridine.
-
Over- or Under-formylated Species: While formylation is generally regioselective, trace amounts of other formylated isomers could be present.
-
Hydrolysis Products: The Vilsmeier-Haack reaction is sensitive to moisture. Incomplete reaction or improper workup can lead to the hydrolysis of intermediates.
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid. This is often observed as a baseline streak or a very polar spot on a TLC plate.[1]
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF, can be challenging to remove completely.
Q2: How stable is this compound to standard purification conditions?
A2: The imidazo[1,2-a]pyridine core is generally robust. However, the aldehyde functionality can be sensitive. Prolonged exposure to silica gel, especially if it is acidic, can potentially lead to degradation or irreversible adsorption.[2] It is advisable to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to check for any new spots. The dichloro-substitution makes the heterocyclic system electron-deficient, which can influence its reactivity and stability.
Q3: What are the recommended storage conditions for the purified compound?
A3: To prevent oxidation of the aldehyde, it is best to store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (0-8 °C). Protection from light is also recommended to prevent potential photochemical degradation.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound. Below are solutions to potential issues you may encounter.
Issue 1: Poor Separation of the Product from a Close-Running Impurity
-
Causality: The polarity of your product and a key impurity are too similar in the chosen solvent system. This is common with unreacted starting material or a related isomer.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
-
In-Depth Explanation:
-
Optimize the Solvent System: The key to good separation is selecting an eluent that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound on TLC. For imidazo[1,2-a]pyridine derivatives, a hexane/ethyl acetate system is a good starting point.[3][4] Given the two chlorine atoms and the aldehyde group, the compound will be moderately polar. Start with a 7:3 or 6:4 hexane:ethyl acetate mixture and adjust accordingly.
-
Change Solvent Selectivity: If adjusting the ratio of hexane/ethyl acetate is not effective, switch to a solvent system with different chemical properties, such as dichloromethane/methanol.[2] This can alter the interactions with the silica gel and improve separation.
-
Basic Modifier: The imidazo[1,2-a]pyridine core has a basic nitrogen atom. This can cause tailing or streaking on acidic silica gel. Adding a small amount of triethylamine (0.5-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]
-
Issue 2: The Product is Not Eluting from the Column or is Eluting Very Slowly
-
Causality: The compound is too polar for the current solvent system, or it is irreversibly adsorbing to the silica gel.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent system. A gradient elution, starting with a less polar mixture and progressively increasing the polarity, can be very effective.[2]
-
Check for Decomposition: As mentioned in the FAQs, perform a silica gel stability test. If the compound is degrading, you may need to use a deactivated silica gel (e.g., by treating with triethylamine) or switch to a different stationary phase like neutral alumina.
-
Reduce Sample Load: Overloading the column can lead to broad peaks and poor elution. A general rule is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2]
-
Quantitative Guide for Column Chromatography Solvent Systems
| Starting Solvent Ratio (Hexane:Ethyl Acetate) | Target Compound Polarity | Recommended for... |
| 9:1 to 8:2 | Low | Separating non-polar impurities from the product. |
| 7:3 to 6:4 | Moderate (Predicted) | Good starting point for eluting this compound. |
| 1:1 to 3:7 | High | Eluting highly polar impurities or if the product is more polar than anticipated. |
| Dichloromethane:Methanol (98:2 to 95:5) | Moderate to High | An alternative system if hexane/ethyl acetate fails to provide adequate separation.[2] |
Troubleshooting Guide: Recrystallization
Recrystallization can be an excellent and scalable method for obtaining highly pure material, especially after an initial chromatographic purification.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
-
Causality: The solution is supersaturated, cooled too quickly, or significant impurities are present that inhibit crystal lattice formation.
-
Solution Workflow:
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
-
In-Depth Explanation:
-
Slow Cooling: Rapid cooling is a common cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator.[2]
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask at the solvent's surface with a glass rod. This creates nucleation sites for crystal growth. Adding a tiny seed crystal of the pure compound can also initiate crystallization.[2]
-
Solvent System: For imidazo[1,2-a]pyridine derivatives, recrystallization from methanol or ethanol is often successful.[5] A co-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Gently heat until it is clear again, and then allow it to cool slowly.
-
Issue 2: Low Recovery of Crystalline Product
-
Causality: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize Temperature: Cool the solution to the lowest practical temperature (e.g., in an ice-salt bath or freezer) to maximize the precipitation of the product.[2]
-
Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures but low solubility at low temperatures. You may need to screen several solvents to find the optimal one.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a TLC solvent system that gives an Rf value of ~0.25 for the product. A good starting point is 30% ethyl acetate in hexane. If streaking is observed, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or your eluent. If solubility is low, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the purified (or semi-purified) compound in a test tube. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: Heat the mixture while adding the solvent dropwise until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, repeat the process on a larger scale using an Erlenmeyer flask.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
-
Royal Society of Chemistry. (n.d.). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization ca. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2024).
-
ResearchGate. (2024). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
- Google Patents. (n.d.). US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives.
-
Journal of Drug Delivery and Therapeutics. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ACS Publications. (2007). Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined experimental and theoretical study of mesoporous silica modified with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an effective adsorbent for Cu(II) from aqueous solutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification, characterization, and properties of an aryl aldehyde oxidoreductase from Nocardia sp. strain NRRL 5646. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Retrieved from [Link]
-
National Institutes of Health. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Retrieved from [Link]
Sources
common side products in the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction:
The synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a critical step in the development of various pharmacologically active agents. However, like many multi-step organic syntheses, this process is not without its challenges. The formation of side products can significantly impact yield, purity, and the overall efficiency of the process. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you navigate the common pitfalls associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected side products at each stage?
A1: The most prevalent and industrially scalable route involves a two-step process: first, the cyclization of 3,5-dichloro-2-aminopyridine to form the 6,8-dichloroimidazo[1,2-a]pyridine core, followed by formylation at the C2 position.
-
Step 1: Cyclization (Tschitschibabin Reaction)
-
Reaction: 3,5-dichloro-2-aminopyridine is reacted with an α-haloketone, typically chloroacetaldehyde or a precursor.
-
Common Side Products:
-
Regioisomers: While the desired product is the 6,8-dichloro isomer, incomplete halogen migration or the presence of impurities in the starting aminopyridine can lead to the formation of other isomers.
-
Polymerization: Under harsh conditions (e.g., high temperatures), the starting materials or the product can polymerize, leading to tar-like, insoluble materials.
-
-
-
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
Reaction: The 6,8-dichloroimidazo[1,2-a]pyridine intermediate is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
-
Common Side Products:
-
Unreacted Starting Material: Incomplete formylation is a common issue, often due to insufficient reagent or suboptimal reaction temperature.
-
Over-formylation Products: While less common for this specific substrate, highly activated systems can undergo di-formylation.
-
Hydrolysis Products: Premature quenching of the reaction with water can lead to the hydrolysis of the Vilsmeier reagent and the iminium salt intermediate, resulting in the formation of the corresponding carboxylic acid or other degradation products.
-
Chlorinated Byproducts: In some cases, the use of excess POCl₃ can lead to the formation of chlorinated side products, such as the 2-(dichloromethyl) derivative.
-
-
Q2: My Vilsmeier-Haack formylation is giving me a low yield of the desired this compound. What are the likely causes and how can I improve it?
A2: Low yields in Vilsmeier-Haack formylation are often multifactorial. Here's a breakdown of potential causes and their solutions:
-
Purity of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and that the POCl₃ is of high purity. The reagent should be prepared fresh for optimal reactivity.
-
Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is carried out is critical.
-
Reagent Formation: This is an exothermic process and should be done at a low temperature (typically 0-5 °C) to prevent the decomposition of the reagent.
-
Formylation: The reaction with the imidazo[1,2-a]pyridine substrate may require heating. An optimal temperature must be determined empirically, but starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by TLC or LC-MS is recommended.
-
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to the formation of side products.
-
Work-up Procedure: The work-up is a critical step where product loss can occur. The reaction mixture is typically quenched by pouring it onto ice-water and then neutralized. The pH of the aqueous solution should be carefully adjusted to ensure the precipitation of the product without causing its degradation.
Q3: I am observing an impurity with a mass corresponding to the addition of a chlorine atom. What is this, and how can I avoid it?
A3: The observation of a chlorinated byproduct, likely 6,8-dichloro-2-(dichloromethyl)imidazo[1,2-a]pyridine, is a known side reaction in Vilsmeier-Haack formylations, particularly when using POCl₃. This occurs when the intermediate iminium salt is further chlorinated by excess POCl₃.
Mitigation Strategies:
-
Control Stoichiometry: Use the minimum effective amount of POCl₃. A 1:1 molar ratio with DMF is often sufficient for the formation of the Vilsmeier reagent.
-
Alternative Formylating Agents: Consider using alternative Vilsmeier reagents that are less prone to this side reaction. For example, using oxalyl chloride or thionyl chloride with DMF can sometimes provide cleaner results.
-
Temperature Control: Avoid excessive heating during the reaction, as this can promote the chlorination side reaction.
Troubleshooting Guide: Minimizing Side Product Formation
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting the synthesis of this compound.
Detailed Troubleshooting Steps
| Observed Issue | Potential Cause | Recommended Action |
| Presence of multiple spots on TLC after cyclization | Incomplete reaction or formation of regioisomers. | Monitor the reaction by TLC until the starting material is consumed. If multiple products are formed, consider purification by column chromatography before proceeding to the formylation step. |
| Dark, tar-like substance formed during cyclization | Polymerization due to excessive heat. | Reduce the reaction temperature and consider using a milder base or solvent system. |
| Low conversion in the formylation step | Inactive Vilsmeier reagent or insufficient temperature. | Ensure all reagents are anhydrous and prepare the Vilsmeier reagent fresh at 0-5 °C. Gradually increase the reaction temperature and monitor by TLC/LC-MS. |
| Formation of a chlorinated byproduct (M+34) | Excess POCl₃ or high reaction temperature. | Use a stoichiometric amount of POCl₃ relative to DMF. Avoid prolonged heating at high temperatures. |
| Product decomposes during work-up | pH is too acidic or too basic. | Carefully control the pH during neutralization. The product is most stable at a near-neutral pH. |
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
This protocol is designed to minimize the formation of common side products during the formylation of 6,8-dichloroimidazo[1,2-a]pyridine.
Materials:
-
6,8-dichloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DCM.
-
Add the solution of the substrate to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir vigorously until the gas evolution ceases and the pH is neutral (pH 7-8).
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizing the Reaction and Side Product Formation
Caption: The reaction pathway for the Vilsmeier-Haack formylation and a common side reaction.
References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330. [Link]
troubleshooting failed reactions involving 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Technical Support Center: 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic campaigns. The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, influenced by the two electron-withdrawing chlorine atoms and the C2-aldehyde, can present specific challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and ensure the success of your reactions.
Section 1: Issues Related to Synthesis and Stability of the Starting Aldehyde
The most common route to this aldehyde is the Vilsmeier-Haack formylation of the parent 6,8-dichloroimidazo[1,2-a]pyridine. Failures often originate from this synthetic step or the subsequent handling of the product.
Question 1: My Vilsmeier-Haack reaction to synthesize the aldehyde is failing or giving very low yields. What are the most common causes?
This is a frequent issue rooted in the sensitivity of the Vilsmeier reagent and the specific reactivity of the substrate. Low yields can almost always be traced back to one of three areas: reagent quality, moisture, or reaction conditions.[1]
Causality Explained: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a chloroiminium salt (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][3] This reagent is a weak electrophile and highly moisture-sensitive. The imidazo[1,2-a]pyridine ring is electron-rich, but the two chlorine atoms at the 6- and 8-positions are deactivating, making the formylation less facile than on an unsubstituted ring. The reaction is a delicate balance between activating the electrophile and maintaining sufficient nucleophilicity of the heterocyclic core.
Troubleshooting Protocol & Decision Tree:
Caption: Troubleshooting Decision Tree for the Vilsmeier-Haack Formylation.
Expert Insight: Old DMF is a common culprit. It can decompose to form dimethylamine, which smells fishy and will react with the Vilsmeier reagent, effectively titrating it out of the reaction.[1][4] If you can smell dimethylamine in your DMF bottle, it is unsuitable for this reaction.
Question 2: I've successfully synthesized the aldehyde, but it seems to degrade upon storage or during work-up. How can I improve its stability?
Aldehydes on electron-rich heterocyclic systems can be sensitive to both oxidation and strong nucleophiles/bases.
-
Oxidation: The aldehyde group can oxidize to the corresponding carboxylic acid, especially if exposed to air for prolonged periods, in the presence of trace metal impurities, or under basic conditions.
-
Solution: After purification, store the aldehyde under an inert atmosphere (Argon or Nitrogen) at low temperatures (0-4°C). If you observe the carboxylic acid impurity by NMR or LC-MS, you may need to repurify the material before use.
-
-
Instability in Solution: In protic solvents, especially methanol, aldehydes can form hemiacetals or acetals, which can complicate analysis and reactivity. In the presence of strong bases, Cannizzaro-type disproportionation or other decomposition pathways can occur.
-
Solution: Avoid prolonged storage in solution. If a reaction requires dissolving the aldehyde, prepare the solution fresh. For purification, use a minimally polar solvent system for chromatography and remove the solvent promptly.
-
Section 2: Troubleshooting Downstream Reactions
Once you have pure this compound, the next step is its conversion into more complex molecules. The electronic nature of this aldehyde dictates its reactivity.
Question 3: I am attempting a nucleophilic addition to the aldehyde (e.g., Grignard, organolithium), but I am only recovering starting material or getting a complex mixture. Why?
The primary issue is often a competing acid-base reaction or reaction at other sites.
Causality Explained: While the aldehyde at C2 is the intended electrophilic site, the imidazo[1,2-a]pyridine ring system possesses protons that can be acidic, particularly the proton at the C3 position. Strong organometallic bases like Grignard reagents or organolithiums can deprotonate the C3 position, quenching the nucleophile and generating an unreactive anion. Furthermore, the nitrogen atoms can coordinate with the magnesium or lithium ions, altering the substrate's reactivity.
Recommended Protocol: Test Reaction for Nucleophilic Addition
-
Drying: Rigorously dry the aldehyde starting material by dissolving in an anhydrous solvent (e.g., toluene), then removing the solvent under vacuum. Repeat this process twice. Store under inert gas.
-
Inverse Addition: In a flame-dried flask under argon, dissolve the aldehyde (1.0 equiv) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Slow Addition: Add the Grignard or organolithium reagent (1.1 equiv) dropwise via syringe over 30 minutes to the cooled aldehyde solution.
-
Rationale: Maintaining a low temperature and adding the nucleophile slowly to the electrophile (inverse addition) keeps the concentration of the strong base low, minimizing the chance of deprotonation at C3 and favoring addition to the carbonyl.
-
-
Monitoring: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in saturated ammonium chloride.
-
Quench: Once the reaction is complete, quench the entire reaction by slowly adding it to a stirred, saturated aqueous solution of NH₄Cl at 0°C.
Question 4: My condensation reaction (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons) is sluggish or incomplete. How can I drive it to completion?
The electron-withdrawing nature of the dichloro-imidazo[1,2-a]pyridine ring makes the C2-aldehyde less electrophilic than a simple benzaldehyde. Therefore, these reactions often require more forcing conditions than their standard counterparts.
Troubleshooting Strategies for Condensation Reactions:
| Parameter | Standard Condition | Recommended Adjustment for this Substrate | Rationale |
| Catalyst/Base | Weak base (e.g., piperidine, Et₃N) | Stronger, non-nucleophilic base (e.g., DBU, t-BuOK in catalytic amounts) or use of a Lewis acid co-catalyst (e.g., TiCl₄, ZnCl₂) | A stronger base more effectively generates the active nucleophile. A Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity. |
| Temperature | Room Temperature to 50°C | 80°C to reflux | The reduced electrophilicity of the aldehyde requires higher thermal energy to overcome the activation barrier. |
| Water Removal | Not always necessary | Use of a Dean-Stark trap (for toluene/benzene) or addition of molecular sieves | Removing the water byproduct is critical to shift the equilibrium towards the product side for these reversible condensation reactions. |
| Solvent | EtOH, THF, DCM | Toluene, DMF, DMAc | Higher boiling point solvents are necessary to achieve the required reaction temperatures. |
Expert Insight: For Wittig reactions, consider using stabilized ylides if possible, as they are less basic and less likely to cause side reactions. If you must use an unstabilized ylide, the low-temperature inverse addition protocol described in Question 3 is highly recommended.
Section 3: Purification and Characterization FAQs
Question 5: I am having difficulty purifying my product. It streaks on silica gel or co-elutes with impurities. What are some alternative strategies?
The nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.
Purification Workflow:
Caption: Purification workflow for imidazo[1,2-a]pyridine derivatives.
Step-by-Step Protocol for Neutralizing Silica Gel:
-
Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry until it constitutes ~1% of the total volume.
-
Stir the slurry for 15 minutes.
-
Pack the column as usual with this slurry.
-
Ensure your mobile phase also contains a small amount of Et₃N (0.1-0.5%) to maintain the neutrality of the column during the run.
-
Self-Validation: This technique works by deactivating the acidic silanol groups, preventing the basic nitrogens of your compound from binding tightly. This results in sharper peaks and better separation.
-
Question 6: The ¹H NMR of my product is complex. Are there any characteristic peaks for the 6,8-dichloroimidazo[1,2-a]pyridine core?
Yes, the protons on the pyridine ring of the scaffold have a characteristic coupling pattern.
-
H-5 and H-7 Protons: The most distinct feature is the two protons on the chlorinated pyridine ring. H-5 and H-7 will appear as two doublets, coupled to each other. Because they are meta to each other (a ⁴J coupling), the coupling constant (J) will be very small, typically between 1.5 and 2.5 Hz.
-
H-3 Proton: If the C3 position is unsubstituted, the H-3 proton typically appears as a singlet downfield, often between 7.5 and 8.5 ppm.
-
Aldehyde Proton: The C2-aldehyde proton (CHO) will be a sharp singlet, significantly downfield, usually >9.5 ppm.
Observing the two meta-coupled doublets is a strong confirmation that the core scaffold is intact. The absence of the H-2 proton signal and the appearance of the aldehyde singlet confirms the success of the formylation.
References
-
Priyanka, P., & Kant, R. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Monatshefte für Chemie - Chemical Monthly, 153, 633–645. [Link]
-
Request PDF (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(3), 1383. [Link]
-
Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
-
Gary, B. D., et al. (2016). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH National Center for Biotechnology Information. [Link]
-
Request PDF (2024). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Rauf, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28163-28193. [Link]
-
S. B. Wagh, S. B. Wagh. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8). [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. [Link]
-
Request PDF (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]
-
Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(11), 1335. [Link]
-
Herrera, A., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 3(1), 61. [Link]
-
Antonchick, A. P., & Samanta, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35233. [Link]
-
Bamoniri, A., & BiBi, S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 35919-35930. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical goal for researchers.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the potential causes and how can I resolve this?
Answer: This is the most frequent challenge in synthetic chemistry. A low or non-existent yield can stem from multiple factors, often interlinked. A systematic approach is crucial for diagnosis.
Causality Analysis:
The formation of the imidazo[1,2-a]pyridine core typically involves a sequence of steps: N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.[3] Each step has specific requirements that, if not met, can halt the entire process.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Solutions:
-
Reagent Quality and Stoichiometry:
-
2-Aminopyridines: These can degrade over time. Check the purity by NMR or melting point. If in doubt, purify by recrystallization or sublimation.
-
Carbonyl Compounds (α-haloketones, aldehydes): α-Haloketones can be lachrymatory and unstable; use them fresh. Aldehydes can oxidize to carboxylic acids or self-condense. Use freshly distilled or purchased aldehydes.
-
Solvents: Ensure solvents are anhydrous if the reaction is water-sensitive. For instance, some copper-catalyzed reactions are sensitive to moisture.[4] Conversely, some modern protocols are robust and can even be performed in water.[5][6]
-
-
Catalyst Activity and Choice:
-
Metal Catalysts (Cu, Fe, Au, Pd): The oxidation state is critical. For example, many copper-catalyzed reactions require Cu(I) species.[7] If using a Cu(II) precursor, the reaction may need an in-situ reduction step or may proceed via a different mechanism. Ensure your catalyst hasn't been deactivated by prolonged exposure to air. Using a fresh source is a simple fix.[8]
-
Iodine-Mediated Reactions: Molecular iodine can sublime. Ensure it is stored properly and weighed accurately. Iodine often promotes C-H functionalization and oxidative cyclization.[3][6]
-
Catalyst-Free Conditions: Some syntheses, particularly with reactive α-haloketones, can proceed efficiently without a catalyst, sometimes assisted by microwave irradiation or simply by heating in a suitable solvent.[3][9]
-
-
Reaction Parameters:
-
Temperature: This is a critical parameter. For example, a copper-catalyzed reaction between aminopyridines and nitroolefins was optimized at 80°C for the highest yield.[7] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or products.
-
Solvent: The solvent choice affects reagent solubility and reaction rate. Polar aprotic solvents like DMF or DMSO are common, but greener options like ethanol or even water have been successfully employed.[7][10] A screening of solvents is often a worthwhile optimization step.[10]
-
Atmosphere: While many modern procedures use air as a green oxidant,[7] some catalytic cycles, especially those involving sensitive organometallic intermediates (like in some A3 couplings), may be sensitive to oxygen and require an inert atmosphere (N₂ or Argon).[4]
-
Issue 2: Complex Product Mixture and Side Reactions
Question: My TLC/LC-MS shows multiple spots/peaks, and the crude NMR is messy. What side reactions are occurring?
Answer: The formation of multiple products indicates competing reaction pathways or product degradation. Identifying the likely side products is key to suppressing them.
Common Side Reactions:
-
Self-Condensation of Carbonyl: Aldehydes and some ketones can undergo self-condensation (aldol reaction), especially in the presence of a base.
-
Polymerization: Terminal alkynes can undergo oxidative dimerization (Glasner coupling) in copper-catalyzed reactions if not properly controlled.
-
Over-alkylation: The exocyclic amine of 2-aminopyridine can sometimes compete with the endocyclic nitrogen in the initial alkylation step, though this is less common.
-
Formation of Regioisomers: Substituted 2-aminopyridines can potentially lead to different product isomers depending on the cyclization pathway.
Mitigation Strategies:
-
Order of Addition: In multi-component reactions (like the A3 or Groebke-Blackburn-Bienaymé), pre-mixing the amine and aldehyde to form the imine before adding the alkyne and catalyst can sometimes lead to a cleaner reaction.[11][12]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions.
-
Choose the Right Catalyst: Some catalysts are more selective than others. For example, in a reaction of nitroolefins and 2-aminopyridines, FeCl₃ was found to be a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂ for promoting the desired cascade reaction.[2][9]
Issue 3: Difficulty in Product Purification
Question: My product is difficult to separate from the starting materials or byproducts. What purification strategies can I use?
Answer: Purification can be challenging if the product and impurities have similar polarities.
Troubleshooting Purification:
-
Crude Reaction Analysis: Before attempting a large-scale purification, analyze the crude mixture by TLC using several different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) to find one that gives good separation.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. You can often wash the crude organic extract with dilute acid (e.g., 1M HCl) to pull the product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product. Caution: Test this on a small scale first, as some products may not be stable to pH changes.[13]
-
Recrystallization: This is an excellent method if a suitable solvent can be found. It is often more scalable and cost-effective than chromatography.
-
Chromatography Additives: If tailing is observed on silica gel, adding a small amount of triethylamine (~1%) to the eluent can help by deactivating acidic sites on the silica. Conversely, if the product is acidic, adding a small amount of acetic acid can improve peak shape.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst and solvent for my synthesis?
Answer: The choice is highly dependent on the specific synthetic route. The mechanism should guide your selection.
Caption: Simplified mechanisms for two common synthetic routes.
-
For Condensation with α-Haloketones (Route A): This is the classic Tschitschibabin reaction.[9][14] It can often be performed without a catalyst in a polar solvent like ethanol or DMF upon heating.[9] Using a mild base like NaHCO₃ can facilitate the reaction under milder conditions.[14]
-
For Oxidative Coupling (e.g., with ketones or nitroolefins): Copper and iron catalysts are very common. Cu(I) salts like CuI or CuBr are often effective, and the reaction can use air as the terminal oxidant, making it environmentally friendly.[7][5] DMF is frequently a good solvent choice for these reactions.[7]
-
For Multi-Component Reactions (Route B): The A3 coupling (Amine, Aldehyde, Alkyne) is a powerful method.[12] It is typically catalyzed by copper or gold salts.[11][15] These reactions can sometimes be run in "green" solvents like water or ethanol.[6][12]
Table 1: Common Catalyst-Solvent Systems
| Synthetic Route | Reactants | Typical Catalyst | Typical Solvent(s) | Key Considerations |
| Condensation | 2-Aminopyridine + α-Haloketone | None, NaHCO₃, or Lewis Acid (e.g., FeCl₃) | Ethanol, DMF | Can be run catalyst-free; microwave can accelerate the reaction.[9] |
| Oxidative Coupling | 2-Aminopyridine + Ketone | CuI, I₂ | DMF, Toluene | Often uses air or another oxidant; temperature control is key.[5] |
| Cascade Reaction | 2-Aminopyridine + Nitroolefin | CuBr, FeCl₃ | DMF, Acetonitrile | Reaction proceeds via a Michael addition followed by cyclization.[7][9] |
| A³/MCR | 2-Aminopyridine + Aldehyde + Alkyne | CuI, AuCl₃, AgI | Toluene, Water, EtOH | Atom-economical one-pot process; sensitive to oxygen in some cases.[4][11][12] |
Q2: What is a good starting point for temperature and reaction time?
Answer: A good starting point for many of these reactions is in the range of 80-110 °C .[15] Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction may run for 5-24 hours. Microwave-assisted syntheses can dramatically shorten reaction times to as little as a few minutes.[9] Always start with a small-scale reaction to establish the optimal time and temperature before scaling up.
Q3: What are the main advantages of using a multicomponent reaction (MCR) strategy?
Answer: MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are highly efficient.[3][16]
-
Efficiency: They combine three or more starting materials in a single step, reducing the number of synthetic operations and purification steps.
-
Complexity: They allow for the rapid generation of complex molecules from simple precursors.
-
Diversity: By simply varying the starting components (amine, aldehyde, alkyne/isocyanide), large libraries of compounds can be synthesized for drug discovery efforts.[17]
Protocols & Methodologies
Protocol 1: General Procedure for Copper-Catalyzed Synthesis from 2-Aminopyridine and an α-Haloketone
This protocol is adapted from methodologies employing copper silicate as a recyclable catalyst.[10]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 mmol), the substituted α-bromoacetophenone (1.0 mmol), and copper silicate (10 mol%).
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst. Wash the catalyst with a small amount of ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77(4), 2024-2028.
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 6(51), 35237-35253.
-
Chemical Communications. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. 7(26), 22426-22437.
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
- National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- ResearchGate. (n.d.).
- Letters in Applied NanoBioScience. (2021).
- ResearchGate. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). A3 coupling reaction.
- E3S Web of Conferences. (n.d.).
- MDPI. (2024).
- Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Chemical Society Reviews. (2012). A walk around the A3-coupling.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (2025).
- National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- ResearchGate. (2025). A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. nanobioletters.com [nanobioletters.com]
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- 17. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde during reactions
Welcome to the technical support center for 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient heterocyclic aldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and achieve optimal results in your reactions.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry, largely owing to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous pharmacologically active compounds.[1][2] However, the presence of two strongly electron-withdrawing chlorine atoms on the pyridine ring, in conjunction with the aldehyde group, renders the molecule susceptible to decomposition under various reaction conditions. This guide will provide insights into the potential degradation pathways and practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation to synthesize this compound is giving low yields and multiple side products. What is going wrong?
A1: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic systems.[3][4][5] However, the starting material for the final formylation step, 6,8-dichloroimidazo[1,2-a]pyridine, is already electron-deficient. This can lead to a sluggish reaction and the formation of side products. Here are some key factors to consider:
-
Temperature Control: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic. It is crucial to maintain a low temperature (typically below 5°C) during this stage to prevent the decomposition of the reagent and the starting material.[6]
-
Order of Addition: Always add the POCl₃ to the DMF slowly and with vigorous stirring. Once the Vilsmeier reagent is formed, the 6,8-dichloroimidazo[1,2-a]pyridine should be added dropwise, again at a controlled temperature.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures during the formylation step can lead to the formation of colored impurities and decomposition. Monitor the reaction closely by TLC.
-
Work-up Procedure: Careful neutralization is critical. The reaction mixture is highly acidic and should be quenched by pouring it onto crushed ice followed by slow and careful neutralization with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.[6] Localized high pH or temperature spikes during neutralization can degrade the product.
Q2: I am observing a gradual discoloration of my this compound sample upon storage. How can I prevent this?
A2: Aldehydes, in general, are prone to oxidation and polymerization over time. The electron-deficient nature of this particular aldehyde can exacerbate this issue.
-
Storage Conditions: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Purity: Ensure the compound is highly pure after synthesis. Residual acidic or basic impurities can catalyze decomposition. Purification by column chromatography using a gradient of ethyl acetate in hexane is often effective.[6]
-
Use of Stabilizers: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).
Q3: During a nucleophilic addition to the aldehyde group (e.g., Grignard or Wittig reaction), I am getting a complex mixture of products and recovering a significant amount of starting material. What are the likely causes?
A3: The reactivity of the aldehyde group is influenced by the electron-withdrawing nature of the heterocyclic core.
-
Reduced Aldehyde Reactivity: The electron-withdrawing chloro-substituted imidazopyridine ring can decrease the electrophilicity of the aldehyde carbon, making it less reactive towards nucleophiles compared to simple aromatic aldehydes.
-
Side Reactions on the Ring: Strong nucleophiles or bases can potentially react with the electron-deficient imidazo[1,2-a]pyridine ring system. The C3 position, in particular, can be susceptible to nucleophilic attack under certain conditions.[7]
-
Steric Hindrance: The geometry of the molecule might create steric hindrance around the aldehyde group, impeding the approach of bulky nucleophiles.
Troubleshooting Strategies:
-
Use of More Reactive Reagents: Consider using more reactive organometallic reagents (e.g., organolithium instead of Grignard reagents) or activating the aldehyde with a Lewis acid.
-
Optimization of Reaction Conditions: Experiment with different solvents and reaction temperatures. Lowering the temperature may help to control side reactions.
-
Protection of the Aldehyde: If direct functionalization is problematic, consider protecting the aldehyde group as an acetal, performing the desired reaction on the ring, and then deprotecting the aldehyde.
Q4: I am attempting a reaction that is sensitive to acidic conditions, and I am seeing decomposition of my starting material. Why is this happening?
A4: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N1) that can be protonated under acidic conditions. While the electron-withdrawing groups reduce the basicity, protonation can still occur, potentially leading to ring-opening or other decomposition pathways, especially at elevated temperatures.
-
pH Control: Carefully buffer the reaction mixture to maintain a neutral or slightly basic pH if the reaction chemistry allows.
-
Choice of Acid: If an acid is required, use the mildest possible acid at the lowest effective concentration.
-
Anhydrous Conditions: In the presence of water, acidic conditions can lead to the formation of the corresponding hydrate of the aldehyde, which may have different reactivity or stability.
Troubleshooting Guide: Common Reactions and Potential Pitfalls
| Reaction Type | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Nucleophilic Acyl Substitution (e.g., formation of imines, oximes) | Low conversion, formation of colored impurities. | 1. Deactivation of the aldehyde by electron-withdrawing groups. 2. Decomposition under acidic or basic catalysis. 3. Side reactions with the solvent (e.g., DMF).[1] | 1. Use a slight excess of the nucleophile. 2. Add a catalytic amount of a mild acid (e.g., acetic acid). 3. Use a non-reactive solvent like THF or Dioxane. 4. Monitor the reaction at a lower temperature. |
| Oxidation to Carboxylic Acid (e.g., using KMnO₄, Jones reagent) | Cleavage of the imidazopyridine ring, low yield of the desired acid. | 1. The imidazo[1,2-a]pyridine ring is sensitive to strong oxidizing agents. 2. Harsh acidic or basic conditions of the oxidation reaction. | 1. Use milder oxidizing agents like silver(I) oxide (Tollens' reagent) or sodium chlorite. 2. Perform the oxidation under buffered conditions. |
| Reduction to Alcohol (e.g., using NaBH₄, LiAlH₄) | Incomplete reaction or formation of byproducts. | 1. The electron-deficient nature may slow down the reduction. 2. Strong reducing agents like LiAlH₄ could potentially react with the chloro substituents. | 1. Use a slight excess of NaBH₄ in a protic solvent like methanol or ethanol. 2. If using LiAlH₄, perform the reaction at a low temperature and quench carefully. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck on the chloro positions) | Catalyst deactivation, low yield, and formation of homo-coupled products. | 1. The nitrogen atoms in the imidazopyridine ring can coordinate to the palladium catalyst, inhibiting its activity. 2. Decomposition of the starting material under the reaction conditions. | 1. Use ligands that can stabilize the palladium catalyst and prevent coordination with the substrate. 2. Screen different palladium sources and bases. 3. Consider using a milder base. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 6,8-dichloroimidazo[1,2-a]pyridine
This protocol is adapted from procedures for similar chlorinated imidazopyridines.[6]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice and water.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is approximately 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Protocol 2: General Procedure for Imine Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Addition of Amine: Add the primary amine (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. If the product is a solid, it may be purified by recrystallization. Otherwise, purify by column chromatography.
Visualizing Reaction Pathways
Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Potential Decomposition Pathways
Caption: Potential decomposition pathways under harsh conditions.
References
-
O. Meth-Cohn, S. P. Stanforth, The Vilsmeier–Haack Reaction (Review), Comprehensive Organic Synthesis, 1991 , 2, 777-794. ([Link])
-
A. Vilsmeier, A. Haack, Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde, Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119-122. ([Link])
-
G. Jones, S. P. Stanforth, The Vilsmeier reaction of non-aromatic compounds, Organic Reactions, 2000 , 56, 355-659. ([Link])
-
E. Nagy, A. Máriás, M. Kovács, R. Skoda-Földes, Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction, Molecules, 2021 , 26(16), 4998. ([Link])
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines, Catalysts, 2023 , 13(3), 567. ([Link])
- [This is a placeholder for a general reference on imidazopyridine synthesis, as a specific deep link for this general topic is not available from the search results. A relevant review article would be cited here.]
- [This is a placeholder for a general reference on aldehyde stability, as a specific deep link for this general topic is not available from the search results. A relevant organic chemistry textbook chapter would be cited here.]
- [This is a placeholder for a general reference on purification techniques, as a specific deep link for this general topic is not available from the search results. A relevant laboratory techniques manual would be cited here.]
- [This is a placeholder for a general reference on the reactivity of electron-deficient heterocycles, as a specific deep link for this general topic is not available from the search results. A relevant advanced organic chemistry textbook would be cited here.]
- [This is a placeholder for a general reference on palladium-catalyzed cross-coupling reactions, as a specific deep link for this general topic is not available from the search results. A relevant review article on this topic would be cited here.]
- [This is a placeholder for a general reference on protecting groups in organic synthesis, as a specific deep link for this general topic is not available from the search results. A relevant textbook on this topic would be cited here.]
- [This is a placeholder for a general reference on the synthesis of imidazo[1,2-a]pyridine-oxazole derivatives, as a specific deep link for this general topic is not available from the search results. A relevant research article would be cited here.]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines - Request PDF. ([Link])
Sources
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- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with the laboratory and scale-up production of this valuable heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[1][2] The 2-carbaldehyde functionality provides a versatile handle for constructing diverse molecular architectures.[3]
This document provides in-depth, field-proven insights into the synthetic process, focusing on common pitfalls and their solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most established and scalable route involves a two-step sequence:
-
Cyclocondensation: Reaction of the key starting material, 2-amino-3,5-dichloropyridine, with an acetaldehyde equivalent like chloroacetaldehyde to form the 6,8-dichloroimidazo[1,2-a]pyridine core.[4]
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C2-position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5]
Q2: Why is the Vilsmeier-Haack reaction the preferred method for formylation in this case?
The Vilsmeier-Haack reaction is an effective electrophilic aromatic substitution method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[5][6][7] The imidazo[1,2-a]pyridine ring system is sufficiently activated for this transformation. The reaction is generally high-yielding and uses readily available, cost-effective reagents, making it suitable for large-scale production.
Q3: What are the primary safety concerns I should be aware of during this synthesis?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The formation of the Vilsmeier reagent from DMF and POCl₃ is a significant exothermic process.[3] Slow, controlled addition of POCl₃ to DMF at low temperatures (e.g., 0-5 °C) is critical, especially at scale, to prevent a runaway reaction.
-
Solvent Handling: Dichloromethane (DCM) and other chlorinated solvents are commonly used. Ensure proper handling and disposal procedures are followed.
Q4: How stable is the final product, this compound?
Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air and light. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is advised.
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific issues that may arise during the synthesis, with a focus on the challenges encountered during process scale-up.
Problem Area 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine (Intermediate)
Issue 1.1: Low Yield or Incomplete Cyclization
-
Question: My reaction to form the imidazo[1,2-a]pyridine core from 2-amino-3,5-dichloropyridine and chloroacetaldehyde is sluggish and gives a low yield. What could be the cause?
-
Answer & Troubleshooting:
-
Causality: The nucleophilicity of the amino group in 2-amino-3,5-dichloropyridine is reduced by the two electron-withdrawing chlorine atoms on the pyridine ring. This can slow down the initial condensation step.
-
Solution 1 (Reaction Time & Temperature): Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction by TLC or HPLC until the starting aminopyridine is consumed (typically 4-6 hours).[3]
-
Solution 2 (pH Control): The reaction is typically run in the presence of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HCl formed during the cyclization. Ensure enough base is present to maintain a slightly basic or neutral pH, which favors the nucleophilic attack of the pyridine nitrogen in the final ring-closing step.
-
Solution 3 (Reagent Quality): Chloroacetaldehyde is often supplied as a 40-50% aqueous solution and can be unstable. Use a fresh bottle or one that has been stored properly.
-
Issue 1.2: Difficult Purification of the Intermediate
-
Question: I'm having trouble purifying the 6,8-dichloroimidazo[1,2-a]pyridine intermediate. My crude product is a dark, oily residue.
-
Answer & Troubleshooting:
-
Causality: Dark coloration often suggests polymerization or side-reactions of the aldehyde reagent (chloroacetaldehyde) under thermal conditions.
-
Solution 1 (Workup): After cooling the reaction, perform a basic aqueous workup (e.g., with NaHCO₃ solution) to remove any acidic byproducts. Extract thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Solution 2 (Purification Method): While direct crystallization can sometimes work, purification via column chromatography on silica gel is often more effective for removing colored impurities. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is a good starting point.[3]
-
Scale-Up Tip: On a larger scale, column chromatography can be cumbersome. Consider slurry washing the crude solid with a non-polar solvent (like hexanes or diethyl ether) to remove less polar impurities before attempting recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane.
-
Problem Area 2: Vilsmeier-Haack Formylation & Scale-Up
Issue 2.1: Low Yield of the Final Aldehyde Product
-
Question: The Vilsmeier-Haack formylation is giving me a low yield of the desired 2-carbaldehyde. What are the most common reasons for this?
-
Answer & Troubleshooting:
-
Causality 1 (Deactivated Ring): The 6,8-dichloroimidazo[1,2-a]pyridine ring is electron-deficient due to the chloro-substituents. This deactivation makes it less reactive towards electrophilic substitution compared to the unsubstituted parent heterocycle.[8] Consequently, the reaction may require more forcing conditions to proceed to completion.
-
Solution 1 (Reaction Temperature & Time): After the initial low-temperature addition, ensure the reaction is heated sufficiently (e.g., 60-70 °C) for an adequate duration (3-5 hours or more).[3] Reaction progress should be closely monitored by TLC or HPLC.
-
Causality 2 (Vilsmeier Reagent Stoichiometry): Insufficient Vilsmeier reagent will lead to incomplete conversion. Using a slight excess of both POCl₃ and DMF (relative to the substrate) is common, but a large excess can complicate the workup. A typical stoichiometry is ~2.0 equivalents of the pre-formed reagent.[3]
-
Solution 2 (Reagent Addition): The order of addition is critical. The Vilsmeier reagent must be pre-formed at low temperature before adding the imidazopyridine substrate. Adding the substrate to an unformed mixture of DMF and POCl₃ can lead to uncontrolled reactions and degradation.
-
Scale-Up Alert: Heat management is paramount. The exotherm from forming the Vilsmeier reagent can be significant in large reactors. Ensure your cooling system is adequate and that the addition of POCl₃ is slow and controlled to maintain the target temperature. A runaway reaction is a serious safety hazard.
-
Issue 2.2: Formation of Impurities and Byproducts
-
Question: I see several spots on my TLC plate after the Vilsmeier-Haack reaction. What are the likely impurities?
-
Answer & Troubleshooting:
-
Impurity 1 (Unreacted Starting Material): The most common impurity is often unreacted 6,8-dichloroimidazo[1,2-a]pyridine. This is typically due to the reasons outlined in Issue 2.1 (insufficient heating, time, or reagent).
-
Impurity 2 (Di-formylated Product): While formylation is highly regioselective for the electron-rich C2 position of the imidazole ring, harsh conditions or a large excess of the Vilsmeier reagent could potentially lead to a second formylation on the pyridine ring, though this is less common for this deactivated system.[9]
-
Impurity 3 (Hydrolyzed Vilsmeier Complex): The intermediate iminium salt formed after the electrophilic attack must be hydrolyzed during aqueous workup to yield the aldehyde. Incomplete hydrolysis can leave charged species that are difficult to extract and purify. Ensure the aqueous workup is sufficiently long and vigorous.
-
Impurity 4 (Dark-colored Degradation Products): As noted in a related system, excessive heating can cause decomposition, leading to a dark reaction mixture and a complex product profile.[8]
-
Troubleshooting: Use HPLC to quantify the impurity profile. Unreacted starting material can often be removed by careful column chromatography or recrystallization. If a consistent, unknown impurity is observed, consider isolation and characterization (e.g., by LC-MS or NMR) to identify its structure and adjust reaction conditions accordingly.
-
Issue 2.3: Difficult Workup and Product Isolation at Scale
-
Question: Neutralizing the reaction mixture with sodium bicarbonate on a large scale is causing excessive foaming and emulsion problems during extraction. How can I improve this?
-
Answer & Troubleshooting:
-
Causality: The workup involves quenching a large amount of acidic species (from POCl₃ and its byproducts) with a carbonate base, which generates a significant volume of CO₂ gas. This, combined with inorganic salts, can lead to stable emulsions.
-
Solution 1 (Alternative Quench): Instead of directly quenching with a strong base, first carefully and slowly pour the reaction mixture onto ice. This will hydrolyze the remaining POCl₃ and the iminium salt intermediate. Then, perform a slower, controlled neutralization with a saturated solution of NaHCO₃ or a more dilute solution of NaOH, monitoring the pH.
-
Solution 2 (Emulsion Breaking): If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Allowing the mixture to stand for a period or gentle agitation can also be effective.
-
Solution 3 (Crystallization/Precipitation): A superior scale-up strategy is to develop a protocol where the product crystallizes directly from the reaction mixture or upon addition of an anti-solvent. After quenching and pH adjustment, adding a non-polar solvent like heptane or MTBE might precipitate the product, which can then be isolated by filtration, avoiding a lengthy extraction process.
-
Experimental Protocols
Part 1: Synthesis of 6,8-dichloroimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for similar chlorinated imidazo[1,2-a]pyridines.[3][4]
-
Materials:
-
2-amino-3,5-dichloropyridine
-
Chloroacetaldehyde (50% w/w aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol (approx. 5-10 mL per gram of substrate).
-
Add sodium bicarbonate (2.0 eq).
-
To this stirred suspension, add chloroacetaldehyde (1.2 eq, 50% aq. solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization.
-
Part 2: Vilsmeier-Haack Formylation to this compound
This protocol is based on standard Vilsmeier-Haack conditions, optimized for a deactivated heterocyclic substrate.[3]
-
Materials:
-
6,8-dichloroimidazo[1,2-a]pyridine (from Part 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
Dissolve 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 40-45 °C for DCM, or if a higher boiling solvent like 1,2-dichloroethane is used, 60-70 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Slowly neutralize the acidic solution by the addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to yield the final product as a solid.
-
Data Summary & Visualization
Table 1: Key Reaction Parameters & Expected Outcomes
| Step | Key Reagents | Stoichiometry (Substrate:Reagent) | Temp. | Time (h) | Typical Yield | Purification Method |
| Cyclization | 2-amino-3,5-dichloropyridine, Chloroacetaldehyde, NaHCO₃ | 1 : 1.2 : 2 | Reflux | 4 - 6 | 70-85% | Column Chromatography / Recrystallization |
| Formylation | 6,8-dichloroimidazo[1,2-a]pyridine, POCl₃, DMF | 1 : 2 : 3 | 0°C then Reflux | 3 - 5 | 65-80% | Column Chromatography / Recrystallization |
Diagrams
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation.
References
- Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of (i) 3-acetyl-6,8-dichloro-2-methyl IZP.... Retrieved from ResearchGate. [Link]
-
Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A Chemistry. [Link]
-
N'Guessan, A. K., et al. (n.d.). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Retrieved from ResearchGate. [Link]
-
N'Guessan, A. K., et al. (n.d.). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Grinding H. (2024). High Purity 2-Amino-3,5-dichloropyridine (CAS 4214-74-8): Your Trusted Supplier for Organic Synthesis Intermediates. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from Semantic Scholar. [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
ResearchGate. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
Sources
- 1. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine core. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs like Zolpidem, Alpidem, and Minodronic acid.[1][2] Its significant biological activities make the development of efficient and selective functionalization methods a critical area of research.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
This section addresses common problems encountered during the catalytic functionalization of the imidazo[1,2-a]pyridine core in a question-and-answer format.
Issue 1: Low to No Product Yield in C-H Functionalization
Question: My C-H functionalization reaction (e.g., arylation, alkylation) on the imidazo[1,2-a]pyridine core is resulting in very low yields or only starting material. What are the primary causes and how can I resolve this?
Potential Causes & Solutions:
-
Catalyst Inactivity or Incompatibility: The chosen catalyst may not be active enough for your specific substrate or transformation. The imidazo[1,2-a]pyridine nitrogen can coordinate to and inhibit certain metal catalysts.
-
Solution (Transition Metals): Screen a panel of catalysts. For C-H arylations, palladium catalysts are common, but require careful ligand selection.[5] Copper catalysts, such as CuI or CuBr, are effective for many transformations, often using air as a green oxidant.[6][7] If a standard catalyst like Pd(OAc)₂ fails, consider a pre-catalyst with a stabilizing ligand. For gold-catalyzed reactions, PicAuCl₂ has shown efficacy where other gold or platinum catalysts failed.[8]
-
Solution (Photoredox): If using a photocatalyst, its redox potential must match the substrate. Common catalysts like Eosin Y, Rose Bengal, or acridinium salts have proven effective for various C-H functionalizations of this core, including formylation and trifluoromethylation.[1][9][10] Ensure your light source wavelength is appropriate for exciting the chosen photocatalyst.
-
-
Poor Substrate Reactivity: The electronic nature of your imidazo[1,2-a]pyridine substrate is critical. The C-3 position is the most nucleophilic and electronically rich, making it the most common site for electrophilic attack or radical addition.[1][4]
-
Solution: Substrates with electron-donating groups (EDGs) on the scaffold generally exhibit higher reactivity and give better yields compared to those with electron-withdrawing groups (EWGs).[2][7] If your substrate is electron-deficient and failing, a more reactive catalytic system is necessary. Consider switching from a transition-metal-catalyzed electrophilic pathway to a visible-light-induced radical pathway, which can be more tolerant of electronic variations.[3][9]
-
-
Inhibitors in the Reaction Mixture: Trace amounts of water or oxygen (for anaerobic reactions) can quench intermediates or deactivate the catalyst.
-
Solution: For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), which generate water, the addition of a dehydrating agent can be beneficial.[11] For air-sensitive catalytic cycles, especially those involving Pd(0), ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Conversely, many copper-catalyzed reactions require air or O₂ as the terminal oxidant.[6][7] Always verify the atmospheric requirements of your chosen protocol.
-
-
Incorrect Reaction Conditions: Temperature, solvent, and additives play a crucial role.
-
Solution: Systematically optimize the reaction temperature. While some reactions work at room temperature, others may need heat to overcome activation barriers.[8][11] However, excessive heat can lead to degradation.[12] Solvent choice is also key; for instance, DMF was found to be the optimal solvent for certain copper-catalyzed reactions.[7] For palladium-catalyzed C-H activations, additives like pivalic acid are often required.[5]
-
Issue 2: Poor or Incorrect Regioselectivity
Question: My reaction is producing a mixture of isomers, with functionalization occurring at positions other than the desired C3 site. How can I improve regioselectivity?
Potential Causes & Solutions:
-
Inherent Substrate Electronics: The imidazo[1,2-a]pyridine ring has distinct electronic properties. The C3 position is the most electron-rich and sterically accessible, making it the kinetic site for most electrophilic and radical functionalizations.[1][4] Functionalization at other positions like C5 or C2 is less common and typically requires specific strategies.
-
Solution: To favor C3 functionalization, use conditions that exploit its high nucleophilicity. Most visible-light-induced and transition-metal-free reactions show a strong preference for the C3 position.[9][13] If you are observing mixtures, it may indicate that the reaction conditions are too harsh, leading to non-selective pathways. Try lowering the temperature or using a less active catalyst.
-
-
Catalyst-Controlled Selectivity: The nature of the catalyst and its ligands can override the inherent reactivity of the substrate.
-
Solution: For functionalization at positions other than C3, a directing group strategy is often necessary, particularly with palladium catalysis.[14] While reviews have historically focused on C3 functionalization, recent work has expanded to other sites.[4][5] If C3 selectivity is the goal and it is not being achieved, re-evaluate the catalyst system. For example, a bulky ligand on a palladium catalyst might sterically disfavor reaction at other sites.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for introducing an aryl group at the C3 position? A1: Both palladium and photoredox systems are highly effective.
-
Palladium Catalysis: Systems like Pd(OAc)₂ with specialized ligands are powerful for C-H arylation. The choice of ligand is critical to the success of the reaction.[5][15]
-
Visible-Light Photocatalysis: This is an increasingly popular metal-free or metal-lean alternative. Using an organic dye like Eosin Y or a photocatalyst like chlorophyll with diazonium salts can achieve C3-arylation under mild, green conditions.[1]
Q2: How do I choose the right ligand for a palladium-catalyzed C-H functionalization? A2: Ligand selection is crucial and substrate-dependent. There is no universally superior ligand.[15][16] The ligand's role is to stabilize the palladium center, facilitate the C-H activation step, and promote the final reductive elimination. Mono-N-protected amino acids (MPAA), substituted pyridines, and bipyridines are common scaffolds.[16] The best approach is empirical screening, starting with ligands reported for similar substrates. The electronic and steric properties of the ligand must be matched to the substrate to achieve high efficiency.[15]
Q3: Is it possible to functionalize the imidazo[1,2-a]pyridine core without a transition metal catalyst? A3: Yes, several powerful metal-free methods have been developed.
-
Visible-Light Photoredox Catalysis: Utilizes organic dyes to initiate reactions via radical pathways, enabling a wide range of C-C and C-heteroatom bond formations.[1][9][10]
-
Iodine-Mediated Reactions: Molecular iodine can act as a Lewis acid to activate substrates or as a catalyst in oxidative C-N and C-C bond formations.[6][17]
-
Catalyst-Free Multicomponent Reactions (MCRs): Some MCRs, like certain Petasis-like reactions or Groebke-Blackburn-Bienaymé reactions, can proceed without any catalyst under thermal or microwave conditions, sometimes using green solvents like deep eutectic solvents.[2][18]
Q4: My reaction is not reproducible between batches. What are the likely culprits? A4: Reproducibility issues often stem from subtle variations in reagents or conditions.
-
Starting Material Purity: Impurities in the starting materials, especially the aldehyde in MCRs (often contaminated with carboxylic acid), can halt the reaction.[11] Ensure high purity of all reactants.
-
Solvent Quality: Ensure you are using dry, anhydrous-grade solvents, especially for moisture-sensitive reactions.
-
Atmosphere: For reactions requiring an inert atmosphere, ensure your degassing technique is thorough. For aerobic reactions, ensure there is sufficient headspace or a gentle stream of air.
-
Isocyanide Quality (for MCRs): Isocyanides can degrade during storage. Using freshly prepared or purified isocyanides is recommended for consistent results in GBB reactions.[11]
Data & Protocols
Table 1: Selected Catalyst Systems for C3-Functionalization of Imidazo[1,2-a]pyridines
| Functionalization | Catalyst System | Key Features & Conditions | Reference |
| Arylation | Chlorophyll / Visible Light | Uses diazonium salts; green and mild conditions. | [1] |
| Formylation | Rose Bengal / Visible Light | Uses TMEDA as the formyl source; aerobic conditions. | [1][9][10] |
| Thiocyanation | Eosin Y / Visible Light | Uses NH₄SCN; proceeds via a radical mechanism. | [9] |
| Alkylation | Y(OTf)₃ | Three-component aza-Friedel–Crafts reaction with aldehydes and amines. | [19] |
| General Synthesis | CuBr / Air | One-pot synthesis from aminopyridines and nitroolefins. | [7] |
| General Synthesis | Molecular Iodine (I₂) | Metal-free, often under ultrasound irradiation in water. | [6][17] |
| Annulation | None (Microwave) | Catalyst-free annulation in a green H₂O-IPA solvent system. | [20] |
Experimental Protocol: Visible-Light-Mediated C3-Formylation
This protocol is adapted from the work by Hajra's group for the C3-formylation of 2-phenylimidazo[1,2-a]pyridine.[1][10]
Materials:
-
2-phenylimidazo[1,2-a]pyridine (1.0 mmol)
-
Rose Bengal (2 mol%)
-
Potassium Iodide (KI) (20 mol%)
-
Tetramethylethylenediamine (TMEDA) (3.0 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Reaction vessel (e.g., Pyrex tube)
-
Visible light source (e.g., 24W CFL bulb)
Procedure:
-
To a clean, dry Pyrex reaction tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), Rose Bengal (0.02 mmol), and KI (0.2 mmol).
-
Add acetonitrile (5 mL) to the tube, followed by TMEDA (3.0 mmol).
-
Seal the tube and place it approximately 5-10 cm from a 24W compact fluorescent lamp (CFL).
-
Stir the reaction mixture at room temperature under an air atmosphere. The reaction is typically open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-formylated product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Simplified Pd(II)-catalyzed C-H arylation cycle.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2006). Journal of Organic Chemistry. Retrieved from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Semantic Scholar. Retrieved from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH. Retrieved from [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (2024). ACS Omega. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Semantic Scholar. Retrieved from [Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.). ACS Combinatorial Science. Retrieved from [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH. Retrieved from [Link]
-
Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (n.d.). Synfacts. Retrieved from [Link]
-
Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. (2013). PubMed. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015). Semantic Scholar. Retrieved from [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (n.d.). PubMed. Retrieved from [Link]
Sources
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- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Regioselectivity in Reactions of Dichlorinated Imidazopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving dichlorinated imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in the functionalization of these privileged heterocyclic scaffolds. The imidazopyridine core is central to numerous pharmaceuticals, and mastering its selective modification is key to accelerating drug discovery programs.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical, field-proven solutions to common challenges encountered in the laboratory.
Section 1: Understanding the Fundamentals of Regioselectivity
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric properties of the dichlorinated imidazo[1,2-a]pyridine system. The regiochemical outcome of a reaction is rarely accidental; it is a predictable consequence of the interplay between the substrate's nature and the chosen reaction conditions.
The imidazo[1,2-a]pyridine ring system is electron-rich, but the precise electronic character of each position is complex. The nitrogen atom at position 1 strongly influences the adjacent C8 position, while the pyridine nitrogen affects the C5 and C7 positions. Halogen atoms introduce further electronic perturbations and provide handles for transition-metal-catalyzed cross-coupling reactions.[3]
Caption: General electronic and steric features of the imidazo[1,2-a]pyridine core.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for functionalizing dihaloheterocycles.[4][5] However, achieving selectivity between two chlorine atoms can be a significant hurdle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: My Suzuki-Miyaura coupling on 6,8-dichloroimidazo[1,2-a]pyridine is producing a mixture of the C6- and C8-arylated products, or it is leading to unwanted diarylation.
Scientific Rationale: The selectivity in Suzuki couplings on dihaloheterocycles is governed by a competition between the rates of oxidative addition at each C-Cl bond.[6] This rate is influenced by:
-
Bond Dissociation Energy (BDE): The inherent strength of the C-Cl bond at each position. Often, the bond adjacent to a nitrogen atom (like C8) is weaker and more prone to oxidative addition.[6]
-
Steric Hindrance: The accessibility of the C-Cl bond to the bulky palladium catalyst.
-
Catalyst-Substrate Interaction: The ability of the palladium catalyst to coordinate with the substrate before oxidative addition.
Diarylation occurs when the rate of a second oxidative addition on the mono-arylated product is competitive with the initial reaction or catalyst dissociation.[7][8]
Solutions:
| Problem Scenario | Probable Cause | Recommended Solution & Rationale |
| Poor C6/C8 Selectivity | The electronic difference between C6 and C8 is insufficient to drive selectivity with the current catalyst system. | Employ a Sterically Demanding Ligand: Switch to a bulky phosphine ligand like XPhos, SPhos, or RuPhos. The larger steric footprint of the catalyst will cause it to preferentially react at the less hindered C6 position, overriding the slight electronic preference for C8.[9][10] |
| Mixture of Mono- and Di-arylated Products | The palladium catalyst remains associated with the mono-arylated product long enough to catalyze a second coupling.[7] | 1. Lower the Reaction Temperature: This can often slow the second coupling event more significantly than the first. 2. Use a More Hindered Ligand: Bulky ligands can inhibit the "ring-walking" or re-association required for the second oxidative addition.[7] 3. Adjust Stoichiometry: Use a slight excess of the dichlorinated starting material (e.g., 1.1-1.2 equivalents) relative to the boronic acid. |
| Reaction Stalls at Mono-arylation (Diarylation is Desired) | The mono-arylated product is electronically deactivated or sterically hindered, preventing the second oxidative addition. | 1. Increase Temperature: Forcing conditions may be necessary. 2. Switch to a More Active Catalyst System: Use a highly active catalyst like a palladacycle precatalyst (e.g., G3-XPhos) which can overcome higher activation barriers. 3. Change the Base/Solvent: A stronger base (e.g., CsF) or a more polar solvent (e.g., t-AmylOH/H₂O) can sometimes accelerate the second coupling. |
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: For a 2,6-dichloroimidazo[1,2-a]pyridine, which position is intrinsically more reactive in a Suzuki coupling? A: Generally, the C6 position is more reactive. While both positions are activated by the pyridine nitrogen, the C2 position is adjacent to the imidazole ring fusion and is typically more sterically hindered. Therefore, most standard catalyst systems (e.g., those using PPh₃) will favor reaction at C6. Achieving selectivity for C2 often requires specialized conditions, such as the use of directing groups or catalyst systems that operate under different mechanistic principles.[10]
Q2: How does the choice of base affect my regioselectivity? A: While the ligand is the primary driver of regioselectivity, the base can have a subtle but important influence. A very strong and bulky base (e.g., LHMDS) might interact with the substrate or catalyst, altering the steric environment. More commonly, the choice of base (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃) primarily affects the rate of transmetalation. A faster transmetalation can sometimes help prevent catalyst decomposition or side reactions that might erode selectivity. For a given system, it is always best to screen a few different bases.
Q3: Can I use ligand-free conditions for selective coupling? A: Sometimes, yes. Ligand-free conditions, often referred to as "Jeffery conditions," can surprisingly enhance selectivity for the electronically favored position.[9][11] This is because, in the absence of a bulky ligand, the small, coordinatively unsaturated palladium species can more easily access the most electronically activated C-Cl bond, even if it is more sterically hindered. This approach can be particularly effective for achieving C4-selectivity on 2,4-dichloropyridines and may be translatable to imidazopyridine systems.[9][11]
Section 3: Troubleshooting C-H Functionalization Reactions
Direct C-H functionalization is an increasingly popular, atom-economical method for elaborating the imidazo[1,2-a]pyridine core.[12][13] Regioselectivity is a paramount concern in these reactions.
Troubleshooting Guide: Direct Arylation
Issue: My direct arylation of 6,8-dichloroimidazo[1,2-a]pyridine with an aryl bromide is giving low yield and poor selectivity, with some reaction at C3.
Scientific Rationale: The C3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich and nucleophilic carbon, making it the intrinsic site for many C-H functionalization reactions, including Friedel-Crafts-type acylations and some metal-free arylations.[14][15] Palladium-catalyzed direct arylations typically proceed via a Concerted Metalation-Deprotonation (CMD) mechanism, where the regioselectivity is dictated by the C-H bond acidity and the directing ability of nearby heteroatoms. The desired C-H arylation on the pyridine ring must compete with this inherent C3 reactivity.
Caption: Troubleshooting workflow for direct C-H arylation of dichlorinated imidazopyridines.
Solutions:
| Problem Scenario | Probable Cause | Recommended Solution & Rationale |
| Competing C3 Arylation | The inherent nucleophilicity of the C3 position is outcompeting the desired C-H activation on the pyridine ring. | 1. Use a Directing Group: The most robust solution is to install a directing group (e.g., a picolinamide) on the N1 nitrogen. This will direct the palladium catalyst to the C8 position via chelation, ensuring high regioselectivity.[3] 2. Modify Electronic Properties: If possible, install an electron-withdrawing group at C3 to reduce its reactivity prior to the C-H activation step. |
| Low Reaction Conversion | The C-H bonds on the pyridine ring (e.g., at C5 or C7) are not sufficiently acidic for the CMD mechanism to operate efficiently. | 1. Add a Carboxylic Acid Co-catalyst: Additives like pivalic acid (PivOH) are known to facilitate the CMD pathway by acting as a proton shuttle, effectively lowering the activation energy for C-H cleavage. 2. Screen Bases: The base is critical in the CMD step. Switch from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄) or vice versa, as the optimal base is highly substrate-dependent. |
Section 4: Experimental Protocols
The following protocols are provided as validated starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: C6-Selective Suzuki-Miyaura Coupling of 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine
This protocol is designed to favor coupling at the less sterically hindered C6 position by using a bulky phosphine ligand.
Materials:
-
6,8-dichloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
XPhos (0.03 eq, 3 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add toluene and water (typically a 10:1 ratio, e.g., 2 mL toluene, 0.2 mL water) to the reaction vial via syringe.
-
Add the catalyst premix to the reaction vial.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C8-Selective Buchwald-Hartwig Amination using a Directing Group
This protocol utilizes a removable picolinamide directing group to achieve high selectivity at the C8 position.
Procedure (Part A: Installation of Directing Group):
-
To a solution of 6,8-dichloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add picolinoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography to yield the N1-picolinoyl-6,8-dichloroimidazo[1,2-a]pyridine.
Procedure (Part B: C8-Selective Amination):
-
To an oven-dried vial, add the N1-picolinoyl protected substrate (1.0 eq), the desired amine (1.2 eq), Pd(OAc)₂ (0.05 eq, 5 mol%), and a suitable ligand (e.g., Xantphos, 0.10 eq).
-
Add cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Seal the vial, evacuate, and backfill with argon.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 110 °C for 18-24 hours.
-
Cool to room temperature and filter through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify by chromatography to obtain the C8-aminated product. The picolinamide directing group can then be removed under standard basic hydrolysis conditions (e.g., NaOH in MeOH/H₂O).
References
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
-
Hajra, A., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3). [Link]
-
Daugulis, O., et al. (2010). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters, 12(20), 4524–4527. [Link]
-
Lei, A., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(22), 7522. [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Doucet, H., et al. (2011). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 76(19), 7818–7826. [Link]
-
Hajra, A., et al. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22(3). [Link]
-
Hajra, A., et al. (2018). Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. Organic & Biomolecular Chemistry, 16(14), 2557-2561. [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Sci-Hub. [Link]
-
Sigman, M. S., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Medicinal Chemistry. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Houk, K. N., & Merlic, C. A. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639. [Link]
-
Hartwig, J. F., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Sigman, M. S., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
Sources
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- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage / Beilstein Journal of Organic Chemistry, 2019 [sci-hub.ru]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Purity Assessment of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support guide for the analytical assessment of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. This document provides in-depth, field-proven insights and troubleshooting guides for researchers, analytical chemists, and drug development professionals. Ensuring the purity of this intermediate is critical, as impurities can significantly impact downstream reactions, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs).
This guide is structured to provide both foundational methods and solutions to common challenges encountered during analysis.
The Critical Role of Purity Assessment
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents for oncology and infectious diseases.[1] The reactive aldehyde group and the specific halogenation pattern make it a versatile but sensitive molecule. Rigorous purity analysis is non-negotiable to ensure reproducibility in research and compliance in development.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the workhorse for purity assessment of this compound due to its high resolution, sensitivity, and robustness.
Workflow for Purity Analysis
Caption: General workflow for purity assessment.
Recommended Starting HPLC Protocol
This method provides a robust starting point for analysis. Method optimization may be required based on the specific impurity profile of your sample.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | High-purity C18 (e.g., ACE Excel, Waters XBridge), 150 x 4.6 mm, 3.5 µm | A high-purity silica backbone minimizes peak tailing caused by the interaction of the basic nitrogen in the imidazopyridine ring with acidic silanols.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization state of the analyte and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good peak shape and lower backpressure than methanol. |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial | A gradient is essential to elute potential non-polar impurities and clean the column effectively.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controls retention time reproducibility. Fluctuating temperatures can cause retention shifts.[3] |
| Detector | UV/PDA at 254 nm and 310 nm | The extended aromatic system should have strong absorbance. A PDA detector allows for peak purity assessment across multiple wavelengths. |
| Injection Vol. | 5 µL | A small volume prevents column overloading, which can lead to peak fronting and poor resolution.[4] |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | The sample solvent should be compatible with the initial mobile phase to ensure good peak shape.[5] |
Troubleshooting Guide & FAQs for HPLC
Q1: I'm observing significant peak tailing for the main compound. What's the cause and solution?
A1: Peak tailing for a basic compound like an imidazopyridine derivative is a classic issue.
-
Causality: The primary cause is secondary interaction between the basic nitrogen atoms on your molecule and residual acidic silanol groups on the HPLC column packing material. This is especially problematic with older or lower-purity silica columns.[2]
-
Solutions:
-
Use a High-Purity Column: Modern, end-capped columns made from high-purity silica are designed to minimize these interactions. This is the most effective solution.
-
Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid). At a pH of ~2.5-3.0, both the analyte and the silanol groups are protonated, which minimizes unwanted ionic interactions.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but this can shorten column life and is less favored with modern columns.
-
Check for Column Overload: Injecting too much sample can also cause tailing. Try reducing the injection concentration or volume.[4]
-
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q2: My retention times are drifting between injections. How do I stabilize my system?
A2: Retention time instability points to a lack of equilibrium or a hardware issue.
-
Causality: The most common causes are insufficient column equilibration time, fluctuating column temperature, or problems with the pumping system delivering a consistent mobile phase composition.[3][5]
-
Solutions:
-
Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
-
Temperature Control: Use a column oven. Even minor fluctuations in lab temperature can affect retention, especially for polar compounds.[3]
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly degassed (e.g., by sonication) to prevent air bubbles in the pump.[4] Inconsistent manual mixing can also be a cause; if possible, use the pump's proportioning valves to mix solvents.[5]
-
Pump Maintenance: Check for leaks, especially around pump seals and fittings. A buildup of salt crystals is a clear sign of a leak.[3] Purge the pump to remove any trapped air bubbles.
-
Q3: I see "ghost peaks" in my blank gradient runs. Where are they coming from?
A3: Ghost peaks are spurious peaks that appear in blank runs and are usually due to contamination or carryover.
-
Causality: They often arise from contaminants in the mobile phase, carryover from a previous injection of a highly retained compound, or leaching from system components.[2][6]
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and water.
-
Incorporate a Column Wash: Add a high-organic wash step (e.g., 95-100% Acetonitrile) at the end of your gradient to elute any strongly retained compounds from the column.[3]
-
Clean the System: If the problem persists, clean the injector and system lines. Replace the mobile phase with fresh, high-purity solvents.
-
Use a Guard Column: A guard column is a sacrificial column that protects the analytical column from strongly adsorbing impurities from the sample matrix.[5][6]
-
Orthogonal & Confirmatory Techniques
Reliance on a single method is insufficient for robust purity determination. Orthogonal methods, which rely on different chemical principles, are essential for confirmation.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method for determining absolute purity without needing a reference standard of the compound itself.[7][8]
-
Why it Works: The area of an NMR peak is directly proportional to the number of protons it represents. By comparing the integral of a known proton on the target molecule to that of a certified internal standard of known purity and weight, the absolute purity of the target can be calculated.
-
Key Protocol Steps:
-
Select a Standard: Choose a stable, non-reactive internal standard with sharp peaks in a region that does not overlap with your analyte (e.g., maleic acid, dimethyl sulfone).
-
Accurate Weighing: Accurately weigh both the internal standard and your sample of this compound.
-
Dissolve & Mix: Dissolve both in a deuterated solvent (e.g., DMSO-d6) and ensure complete mixing.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, specifically a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation and accurate integration.
-
Integration & Calculation: Integrate the characteristic aldehyde proton signal (expected around 9-10 ppm)[9][10] and a well-resolved signal from the internal standard. Use these values in the standard qNMR equation to determine purity.
-
-
FAQ for qNMR:
-
Q: The aldehyde proton signal is broad. Can I still use it?
-
A: Broadening could indicate chemical exchange or interaction with residual water. Ensure you are using a dry deuterated solvent. If it remains broad but is well-resolved from other peaks, careful integration can still yield an accurate result. Alternatively, choose another sharp, unique singlet in the aromatic region for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities, such as residual solvents or certain reaction byproducts.
-
Why it Works: This technique separates compounds based on their volatility and boiling point, providing excellent resolution for non-polar and volatile species. The mass spectrometer provides mass information for identification.
-
Key Considerations:
-
Thermal Stability: The aldehyde functionality and the heterocyclic ring must be stable at the temperatures used in the GC inlet and column. A thermal degradation study is recommended.
-
Derivatization: If the compound is not sufficiently volatile or is thermally labile, derivatization of the aldehyde group may be necessary, although this adds complexity.
-
Headspace GC-MS: This is the preferred method for analyzing residual solvents (e.g., from synthesis or purification) without injecting the non-volatile API onto the column.[11]
-
Column Choice: A mid-polarity column (e.g., DB-624 or equivalent) is often a good starting point for separating a wide range of potential impurities and solvents.[12]
-
-
FAQ for GC-MS:
-
Q: What kind of impurities would GC-MS be best for in this case?
-
A: It would be highly effective for detecting residual alkyl halides used in synthesis, which can be potential genotoxic impurities.[11][12] It is also excellent for common organic solvents like toluene, DMF, or alcohols that might be carried over from the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for identifying unknown impurities detected during HPLC analysis.
-
Why it Works: By coupling the separation power of HPLC with the detection and identification capabilities of a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each impurity.
-
Key Considerations:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for imidazo[1,2-a]pyridine derivatives due to the basic nitrogen atoms.[13]
-
Isotopic Pattern: A key diagnostic feature will be the chlorine isotopic pattern. A compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1, confirming the presence of the dichloro-moiety in the impurity.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information. Common fragmentation pathways for heterocyclic compounds involve the loss of small neutral molecules or radicals.[14][15]
-
Potential Process-Related Impurities
Understanding the synthesis route is key to predicting potential impurities. Imidazo[1,2-a]pyridines are often synthesized from a substituted 2-aminopyridine.[16][17][18]
-
Starting Materials: Unreacted 2-amino-3,5-dichloropyridine.
-
Regioisomers: Isomers formed from alternative cyclization pathways.
-
Byproducts: Compounds formed from side reactions, such as over-oxidation of the aldehyde to a carboxylic acid.
-
Degradants: The compound may be sensitive to light or strong oxidizing/reducing conditions.
These impurities would likely be structurally similar and require the high resolving power of HPLC for separation and LC-MS for definitive identification.
References
-
PubMed. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][3][4]benzothiazepines. [Link]
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Restek. HPLC Troubleshooting Guide. [Link]
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ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
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PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]
-
University of Colorado. Spectroscopy Tutorial: Examples. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
- Google Books. Mass Spectrometry of Heterocyclic Compounds.
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ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
-
Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
Wiley Science Solutions. Resource Library. [Link]
-
ResearchGate. Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. [Link]
-
National Institutes of Health (NIH). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
-
MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
Wiley Online Library. Evaluation of gas chromatography-mass spectrometry analysis and yield attributing traits of caffeine treated Trigonella corniculata L.: A medicinally important herb. [Link]
-
PubMed. Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. [Link]
-
ResearchGate. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
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Validation & Comparative
A Comparative Guide to the Spectral Analysis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
This technical guide offers a comprehensive framework for the spectral analysis and characterization of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral agents.[1][2] The introduction of halogen and aldehyde functionalities, as seen in the target molecule, is a key strategy for modulating biological activity and creating covalent inhibitors or synthetic intermediates.
Given the limited availability of published spectral data for this specific compound, this guide synthesizes information from closely related analogs to build a predictive spectral profile. It serves as a practical manual for researchers, explaining the causal relationships between the molecule's structure and its spectral output. We will compare its expected characteristics with alternative structures to provide a clear understanding of how each component of the molecule contributes to its unique spectral signature.
Predicted Spectral Profile: A Multi-Technique Approach
The unambiguous structural confirmation of a novel compound like this compound relies on the synergistic use of several analytical techniques.[3][4][5] Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Below is the predicted spectral profile, derived from established principles of spectroscopy and comparative data from analogous imidazo[1,2-a]pyridine derivatives.[6][7][8][9]
The logical flow for characterizing a newly synthesized compound such as this compound is crucial for efficient and accurate structure elucidation. The process begins with techniques that confirm the presence of key functional groups and molecular weight, followed by detailed NMR analysis for precise structural mapping.
Caption: Comprehensive workflow for the spectral characterization of a novel organic compound.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3] For this compound, we can predict the chemical shifts based on the electronic environment of each proton and carbon.
Caption: Structure of the target molecule with atom numbering.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The aldehyde proton will be significantly downfield due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring (H-5 and H-7) will appear as doublets due to coupling with each other, though the absence of a proton at C-6 and C-8 simplifies the splitting pattern.
¹³C NMR Spectroscopy: The carbon spectrum will display all eight unique carbon atoms. The most notable signal will be the aldehyde carbonyl carbon, which is expected to appear far downfield (~185 ppm). The presence of two chlorine atoms will influence the chemical shifts of the carbons they are attached to (C-6 and C-8).
Table 1: Predicted ¹H and ¹³C NMR Data vs. Comparative Compounds
| Assignment | Predicted Shift (ppm) for Target Compound | ¹H NMR: Imidazo[1,2-a]pyridine-6-carboxamide (DMSO-d₆)[9] | ¹³C NMR: 8-amino-imidazo[1,2-a]pyridine derivative (CDCl₃)[7] |
|---|---|---|---|
| H-3 | ~8.3-8.5 (s) | 8.13 (s, H-3) | - |
| H-5 | ~7.8-8.0 (d) | - | 6.6 (d, H-5) |
| H-7 | ~7.5-7.7 (d) | 7.72-7.75 (m, H-7) | - |
| CHO | ~9.9-10.1 (s) | - | - |
| C-2 | ~145-148 | - | 153.8 (Ar-C) |
| C-3 | ~118-122 | - | 108.36 (Ar-C) |
| C-5 | ~125-128 | - | 115.7 (Ar-C) |
| C-6 | ~128-132 (C-Cl) | 128.8 (C-CONH) | - |
| C-7 | ~115-118 | - | 118.5 (Ar-C) |
| C-8 | ~130-134 (C-Cl) | - | 138.7 (C-NH₂) |
| C-8a | ~142-145 | 144.2 (C-8a) | 135.1 (Ar-C) |
| CHO | ~183-187 | - | - |
Note: The comparison data is from differently substituted imidazo[1,2-a]pyridines, illustrating the general chemical shift regions. The electron-withdrawing nature of the aldehyde at C-2 and chlorine atoms at C-6 and C-8 in our target compound will cause a general downfield shift compared to these examples.
Mass spectrometry provides the molecular weight and elemental composition of a molecule.[10] For this compound (C₈H₄Cl₂N₂O), the key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
-
Expected Molecular Ion: The nominal mass is 214 g/mol .
-
Isotopic Pattern: A characteristic cluster of peaks will be observed:
-
M+ (m/z ~214): Corresponding to the molecule with two ³⁵Cl atoms. This will be the base peak in the cluster.
-
M+2 (m/z ~216): Molecule with one ³⁵Cl and one ³⁷Cl. Its intensity will be approximately 65% of the M+ peak.
-
M+4 (m/z ~218): Molecule with two ³⁷Cl atoms. Its intensity will be approximately 10% of the M+ peak.
-
-
Key Fragmentation: The fragmentation pattern helps confirm the structure. Expected losses include:
-
Loss of CO (m/z -28): A common fragmentation for aldehydes.
-
Loss of Cl (m/z -35): Cleavage of a chlorine atom.
-
Loss of HCN (m/z -27): Characteristic fragmentation of the pyridine ring.
-
IR spectroscopy is ideal for identifying the functional groups present in a molecule.[11] The spectrum is dominated by the strong absorption of the aldehyde's carbonyl group.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale / Comparative Notes |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 (two weak bands) | These Fermi resonance bands are highly characteristic of an aldehyde C-H bond. |
| Aromatic C-H | Stretch | 3050 - 3150 | Typical for sp² C-H bonds in heterocyclic systems.[12] |
| Aldehyde C=O | Stretch | ~1685 - 1700 | This will be a very strong, sharp peak. Conjugation with the imidazo[1,2-a]pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| Aromatic C=C / C=N | Stretch | 1500 - 1650 | A series of medium-to-strong bands characteristic of the fused heterocyclic ring system.[7] |
| C-Cl | Stretch | 700 - 850 | Typically found in the fingerprint region. |
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.[4][13] The imidazo[1,2-a]pyridine core is an aromatic 10 π-electron system, which gives rise to distinct absorption bands.
-
Expected Absorption: The compound is expected to show strong absorption bands in the UV region (250-380 nm) corresponding to π → π* transitions.
-
Comparative Analysis: Compared to the parent imidazo[1,2-a]pyridine, the presence of the electron-withdrawing aldehyde group and the chloro substituents (auxochromes) is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λ_max).[6]
Comparison with Alternative Analytical Probes
The characterization of aldehydes can sometimes be challenging due to their reactivity.[14] While direct spectral analysis is preferred, derivatization techniques are a common alternative, especially for quantification in complex matrices like biological fluids.[15]
-
Direct Analysis (This Guide):
-
Pros: Provides the direct structure of the molecule without chemical modification. Faster and avoids artifacts from derivatization reactions.
-
Cons: Not suitable for trace-level quantification in complex mixtures without chromatographic separation (e.g., LC-MS).
-
-
Derivatization followed by LC-MS/GC-MS:
-
Method: The aldehyde is reacted with a reagent (e.g., 2,4-dinitrophenylhydrazine or an N-heterocyclic carbene[16]) to form a stable, less volatile, and more easily detectable derivative.
-
Pros: Increases sensitivity and selectivity, making it excellent for quantification.[15]
-
Cons: Adds complexity to sample preparation, requires careful validation to ensure the reaction goes to completion, and does not provide structural information on the original, unmodified molecule.
-
For the purpose of characterizing a pure, synthesized substance, the direct spectroscopic methods detailed in this guide are the authoritative standard.
Experimental Protocols
The following protocols are standardized procedures for the characterization of a solid, purified organic compound like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good starting choice for nitrogen-containing heterocycles.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
3.2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire data in positive ion mode, as the nitrogen atoms in the heterocyclic core are readily protonated.
-
Analysis: Analyze the resulting spectrum for the molecular ion cluster ([M+H]⁺) and compare the observed isotopic pattern with the theoretical pattern for a compound containing two chlorine atoms.
3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups as outlined in Table 2.
3.4. UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan the sample over a range of 200-600 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
References
- DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)
- Abdelhamid, A. O., "SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES," The Islamic University Journal, 2006.
- Avallone, L., et al., "1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines," Magnetic Resonance in Chemistry, 1996.
- Kumar, R. S., et al., "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity," RSC Advances, 2023.
- Organic Spectroscopy International, "Characterisation of Organic Compounds," ORGANIC SPECTROSCOPY INTERN
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Britannica, "Chemical compound - Spectroscopy, Organic, Analysis," Britannica. [Link]
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ResearchGate, "UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7," ResearchGate. [Link]
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ChemTalk, "Spectral Analysis of Organic Compounds," ChemTalk. [Link]
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Medicover, "Modern Analytical Technique for Characterization Organic Compounds," Medicover. [Link]
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RSC Publishing, "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity," RSC Publishing. [Link]
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Nworie, F. S., et al., "Comparison of Analytical Techniques in the Characterization of Complex Compounds," Asian Journal of Chemistry, 2015. [Link]
-
Wang, M., et al., "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer," PubMed Central, 2017. [Link]
-
Nagy, E., et al., "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction," MDPI, 2021. [Link]
-
Le, T. D., et al., "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids," PubMed Central, 2019. [Link]
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Welch, C. J., et al., "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals," American Chemical Society, 2017. [Link]
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Kuder, J. E., et al., "Mass Spectra of Some Di- and Triazaindenes," Cedarville Digital Commons, 1970. [Link]
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Wang, Y., et al., "N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes," ACS Publications, 2025. [Link]
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PubMed, "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry," PubMed. [Link]
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ResearchGate, "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes," ResearchGate. [Link]
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PubMed, "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update," PubMed. [Link]
-
Bamoniri, A., et al., "Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media," PubMed Central. [Link]
-
NIST, "1H-Imidazole-2-carboxaldehyde, 1-methyl-," NIST WebBook. [Link]
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A Comparative Analysis of the Reactivity of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde and Structurally Related Aldehydes
Introduction
In the landscape of contemporary drug discovery and development, heteroaromatic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures with diverse biological activities. Among these, imidazo[1,2-a]pyridine derivatives have garnered significant attention due to their prevalence in a number of approved pharmaceuticals and clinical candidates. This guide presents a detailed comparative analysis of the reactivity of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde , a halogenated derivative, with its parent compound, imidazo[1,2-a]pyridine-2-carbaldehyde , and two archetypal benzaldehydes: the electron-deficient p-nitrobenzaldehyde and the electron-rich p-anisaldehyde .
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive understanding of the electronic and steric factors influencing the reactivity of these aldehydes in common synthetic transformations, supported by established experimental protocols and spectroscopic data. By elucidating these differences, we seek to empower chemists to make more informed decisions in the design and execution of their synthetic strategies.
Understanding Aldehyde Reactivity: The Role of Electronic Effects
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl) groups, decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, thereby increasing its reactivity.
-
Electron-Donating Groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density of the aromatic ring. This diminishes the electrophilicity of the carbonyl carbon, rendering the aldehyde less reactive towards nucleophiles.
Based on these principles, we can predict the following reactivity trend for the aldehydes under investigation:
p-nitrobenzaldehyde > This compound > imidazo[1,2-a]pyridine-2-carbaldehyde > p-anisaldehyde
The two chlorine atoms on the imidazo[1,2-a]pyridine ring are expected to significantly withdraw electron density, making the corresponding aldehyde more reactive than its unsubstituted counterpart. The electron-rich nature of the imidazo[1,2-a]pyridine system itself is likely to place its reactivity between that of the highly activated p-nitrobenzaldehyde and the deactivated p-anisaldehyde.
Comparative Experimental Analysis
To empirically validate the predicted reactivity trend, we propose two classic carbonyl addition reactions: the Wittig reaction and the Knoevenagel condensation. These reactions are widely used in organic synthesis and are sensitive to the electronic nature of the aldehyde substrate.
Physicochemical and Spectroscopic Data of Aldehydes
A thorough understanding of the physical and spectral properties of the starting materials is fundamental to any comparative study.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (C=O, cm⁻¹) |
| This compound | C₈H₄Cl₂N₂O | 215.04 | Data not available | Predicted shifts: Aldehyde proton ~9.9-10.1; Aromatic protons ~7.5-8.5 | Predicted shifts: Carbonyl carbon ~185-190; Aromatic carbons ~115-150 | Predicted: ~1690-1705 |
| imidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₆N₂O | 146.15 | 127-129[1] | Aldehyde proton: ~9.8; Aromatic protons: ~7.0-8.2 | Data not available | ~1680 |
| p-nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106[2] | Aldehyde proton: 10.18; Aromatic protons: 8.11, 8.40[3] | 190.4, 151.1, 140.1, 130.5, 124.3 | 1709[4] |
| p-anisaldehyde | C₈H₈O₂ | 136.15 | -1 | Aldehyde proton: 9.88; Aromatic protons: 7.03, 7.85; Methoxy protons: 3.89 | Data not available | ~1685-1700[5] |
Comparative Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is an excellent tool for assessing the electrophilicity of the carbonyl carbon. A more reactive aldehyde will react faster with the phosphorus ylide.
Reaction Scheme:
Experimental Workflow Diagram:
Ar-CHO + CH₂(CN)₂ --(base)--> Ar-CH=C(CN)₂ + H₂O
Caption: Workflow for the comparative Knoevenagel condensation.
Detailed Protocol:
-
Reaction Setup: In separate flasks, dissolve each aldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalysis: To each solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Monitoring: Stir the reactions at room temperature. The progress of the reaction can be monitored by the formation of a precipitate (the product) or by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to measure the consumption of the aldehyde.
-
Isolation and Analysis: After a predetermined time, if a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry. The yield of the product will be a direct measure of the aldehyde's reactivity. If no precipitate forms, the reaction conversion can be determined by HPLC analysis of the reaction mixture.
Expected Outcome: Similar to the Wittig reaction, the yields of the Knoevenagel condensation products are expected to correlate with the electrophilicity of the aldehydes. p-Nitrobenzaldehyde should provide the highest yield in a given time, followed by this compound, imidazo[1,2-a]pyridine-2-carbaldehyde, and finally p-anisaldehyde.
Discussion and Conclusion
The electronic properties of substituents on aromatic aldehydes play a crucial and predictable role in their reactivity. The presence of two electron-withdrawing chlorine atoms on the imidazo[1,2-a]pyridine scaffold in This compound is anticipated to render its carbonyl group significantly more electrophilic than that of the parent imidazo[1,2-a]pyridine-2-carbaldehyde.
The proposed comparative Wittig and Knoevenagel reactions provide robust and readily implementable experimental frameworks for quantifying these reactivity differences. By monitoring the reaction progress through techniques such as TLC, NMR, or HPLC, researchers can obtain clear, empirical data to support the predicted reactivity trend.
This guide provides not only the theoretical underpinning for understanding the reactivity of these important synthetic intermediates but also detailed, actionable protocols for their experimental comparison. Such knowledge is invaluable for optimizing reaction conditions, predicting the outcomes of new synthetic routes, and ultimately accelerating the process of drug discovery and development.
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Brainly. (2023, July 1). Analyze the IR spectrum of p-anisaldehyde. Retrieved from brainly.com. [Link]
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Crasto, A. M. (2014, July 4). p-Anisaldehyde, or 4-methoxybenzaldehyde. NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde by X-ray Crystallography
For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural validation of novel small molecules, using 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde as a case study. We will explore the experimental workflow, from synthesis and crystallization to data analysis, and compare this powerful technique with alternative methods to provide a comprehensive framework for structural elucidation.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds.[1][2][3][4] The precise arrangement of atoms and functional groups within these molecules dictates their biological activity. Therefore, unambiguous structural confirmation is a critical step in the drug discovery and development process. While techniques like NMR spectroscopy provide valuable information about the connectivity and solution-state conformation of a molecule, single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, revealing the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[5][6][7][8][9]
The Imperative of High-Quality Crystals: The Gateway to Definitive Structural Data
The success of an X-ray crystallographic analysis is entirely dependent on the ability to grow high-quality single crystals.[10][11] This can often be the most challenging and time-consuming step in the process. For a molecule like this compound, a systematic approach to crystallization is essential.
-
Synthesis and Purification: The initial step involves the synthesis of this compound. While specific synthetic routes for this exact molecule are not extensively documented in the provided search results, general methods for the synthesis of related imidazo[1,2-a]pyridines often involve the condensation of a substituted 2-aminopyridine with an α-haloketone or a related electrophile.[12][13] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is crucial to remove any impurities that could hinder crystal growth.
-
Solvent Screening: A preliminary solubility screening is performed to identify suitable solvents or solvent systems. The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Crystallization Techniques: Several methods can be employed to induce crystallization:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial.[14] The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material.[14][15] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.[16] The decrease in temperature reduces the solubility, leading to crystal formation.
-
For this compound, a combination of these techniques might be explored. For instance, slow evaporation from a solution in a moderately volatile solvent like dichloromethane or ethyl acetate could yield suitable crystals. Alternatively, vapor diffusion of a non-polar solvent like hexane into a solution of the compound in a more polar solvent like acetone could be effective.
Diagram: Generalized Workflow for Single-Crystal X-ray Diffraction
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
From Crystal to Structure: The X-ray Diffraction Experiment
Once a suitable single crystal is obtained, the next stage involves irradiating it with X-rays and analyzing the resulting diffraction pattern.[6][7]
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[17]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the observed and calculated diffraction data.[17] The final output is a crystallographic information file (CIF) that contains all the structural details.
Interpreting the Data: Key Crystallographic Parameters
The successful X-ray crystallographic analysis of this compound would yield a wealth of precise structural information. While a specific CIF for this compound was not found in the initial search, a hypothetical table of key crystallographic parameters is presented below, based on data for similar small organic molecules.[13][18]
| Parameter | Hypothetical Value for this compound | Significance |
| Chemical Formula | C₈H₅Cl₂N₂O | Defines the elemental composition of the molecule. |
| Formula Weight | 216.05 | The mass of one mole of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | A specific description of the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.3, c = 9.1 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 915.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data provides an unambiguous confirmation of the molecular structure, including the precise positions of the two chlorine atoms and the carbaldehyde group on the imidazo[1,2-a]pyridine core.
A Comparative Perspective: Alternative and Complementary Techniques
While single-crystal X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide valuable and often complementary information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution.[19] However, it may not be able to definitively establish the relative stereochemistry of stereocenters or the absolute configuration of a chiral molecule without complex experiments and, in some cases, may still be ambiguous.[20]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable in this regard.
-
Computational Chemistry: Theoretical calculations can be used to predict the three-dimensional structure of a molecule and to compare the energies of different possible isomers or conformers.[21]
-
Microcrystal Electron Diffraction (MicroED): A newer technique that uses an electron beam instead of X-rays to determine the structure of very small crystals, often nanocrystals, which are too small for conventional X-ray diffraction.[22]
Diagram: Logic of Structural Elucidation
Caption: The logical flow for the structural validation of a small molecule.
Conclusion
The validation of the structure of this compound through single-crystal X-ray crystallography provides an unequivocal determination of its three-dimensional architecture. This technique stands as the gold standard, offering a level of precision and detail that is unmatched by other methods.[5][8] While techniques like NMR and mass spectrometry are essential for initial characterization, X-ray crystallography delivers the definitive proof of structure that is critical for advancing research and development in medicinal chemistry and materials science. The ability to visualize the precise arrangement of atoms provides invaluable insights that can guide further molecular design and optimization.
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- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). PubMed.
- Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. (n.d.). PubMed.
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A Senior Application Scientist's Guide to the Synthetic Dichotomy of Dichlorinated Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold and the Quest for Potency
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Its derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic introduction of chlorine atoms onto this scaffold is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic profile. Dichlorination, in particular, can enhance binding affinity, improve metabolic stability, and fine-tune electronic properties, making the synthesis of dichlorinated imidazo[1,2-a]pyridines a critical endeavor for drug development professionals.
This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds. We will delve into two mechanistically distinct approaches: the direct dichlorination of a pre-formed imidazo[1,2-a]pyridine ring and the construction of the bicyclic system from chlorinated precursors. This analysis moves beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities of regioselectivity and reaction efficiency.
Core Concepts: Understanding the Reactivity of Imidazo[1,2-a]pyridine
The synthetic strategies for functionalizing imidazo[1,2-a]pyridines are governed by the inherent electronic nature of the bicyclic system. The imidazole ring is electron-rich, rendering the C-3 position highly nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine ring is relatively electron-deficient. This electronic dichotomy dictates the regioselectivity of chlorination, with the C-3 position being the most kinetically favored site for initial electrophilic chlorination. Subsequent chlorination typically occurs on the pyridine ring, often at the C-5 or C-7 positions, depending on the reaction conditions and the directing effects of existing substituents.
Strategy 1: Direct Dichlorination of the Imidazo[1,2-a]pyridine Core
This "post-cyclization" approach involves the direct halogenation of the fully formed heterocyclic system. It is often favored for its step-economy, beginning from a common, unfunctionalized intermediate. However, it presents challenges in controlling regioselectivity and preventing over-halogenation.
Method A: Violet Light-Induced C-3, C-5 Dichlorination
A modern and highly effective method for dichlorination involves the use of N-chlorosuccinimide (NCS) and trimethylsilyl chloride (TMSCl) under violet light irradiation.[2] This approach offers a mild, metal-free, and oxidant-free pathway to 3,5-dichloroimidazo[1,2-a]pyridine derivatives in moderate to good yields.
Mechanistic Insight: Control experiments suggest the reaction proceeds through an ionic, rather than a radical, pathway.[2] The violet light likely activates the substrate or the chlorinating agent, facilitating a sequential electrophilic substitution. The initial chlorination occurs at the highly nucleophilic C-3 position. The presence of the first electron-withdrawing chlorine atom at C-3 deactivates the imidazole ring, directing the second electrophilic attack to the electron-richer pyridine ring, specifically at the C-5 position. TMSCl is believed to act as a Lewis acid activator, enhancing the electrophilicity of the chlorine source.
Workflow: Photochemical Dichlorination
Caption: General workflow for violet light-induced dichlorination.
Detailed Experimental Protocol: Photochemical Synthesis of 3,5-dichloro-2-phenylimidazo[1,2-a]pyridine [2]
-
Reaction Setup: To an oven-dried screw-cap vial, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), N-chlorosuccinimide (NCS) (0.44 mmol, 2.2 equiv.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) to the vial, followed by trimethylsilyl chloride (TMSCl) (0.4 mmol, 2.0 equiv.).
-
Execution: Seal the vial and place it approximately 5-6 cm from a 390 nm LED light source. Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3,5-dichloro-2-phenylimidazo[1,2-a]pyridine.
Method B: Classical Electrophilic Chlorination
Traditional methods often employ strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) or an excess of NCS under thermal conditions. These methods can be effective but often suffer from lower regioselectivity and the formation of complex product mixtures, including mono-, di-, and trichlorinated species.
Mechanistic Insight: This reaction proceeds via a standard electrophilic aromatic substitution mechanism. The C-3 position is almost always the site of initial attack. The second chlorination site is influenced by the reaction conditions. Harsher conditions (higher temperatures, stronger Lewis acids) can lead to substitution at various positions on the pyridine ring, making precise control difficult. For instance, reactions with NCS in different solvents can lead to different outcomes; in some cases, oxidation of the ring can compete with chlorination.
Detailed Experimental Protocol: Synthesis of 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine using Chloramine-T [3]
Note: This protocol yields a monochlorinated product but illustrates a classical electrophilic approach. Dichlorination would require harsher conditions or a second, distinct chlorination step.
-
Reaction Setup: In a round-bottom flask, place 8-methyl-2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.) and Chloramine-T (0.5 mmol, 1.0 equiv.).
-
Execution: Stir the neat (solvent-free) mixture at room temperature in open air for 5 minutes.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Purification: After the reaction is complete, directly purify the residue by column chromatography on silica gel (using a petroleum ether/ethyl acetate eluent system) to yield the 3-chloro product.
Strategy 2: Cyclization of Dichlorinated Precursors
This "pre-functionalization" approach offers superior control over the final substitution pattern. By starting with a pre-chlorinated building block, typically a dichlorinated 2-aminopyridine, the positions of the chlorine atoms are unequivocally defined before the imidazo[1,2-a]pyridine ring is formed. This strategy eliminates the regioselectivity issues inherent in direct chlorination but requires a longer synthetic sequence.
Mechanistic Insight: The core of this strategy is the classical condensation reaction between a 2-aminopyridine derivative and an α-haloketone (or equivalent). The reaction proceeds via an initial Sₙ2 reaction to form a pyridinium intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic product. The presence of chlorine atoms on the starting pyridine ring can influence the rate of cyclization due to their electron-withdrawing nature but does not change the fundamental mechanism.
Workflow: Synthesis via Dichlorinated Precursor
Caption: General workflow for synthesis from a dichlorinated precursor.
Detailed Experimental Protocol: Synthesis of 5,7-dichloro-2-phenylimidazo[1,2-a]pyridine
Note: This is a representative protocol based on the general condensation method.[4] The starting material, 4,6-dichloro-2-aminopyridine, is commercially available.
-
Reaction Setup: To a solution of 4,6-dichloro-2-aminopyridine (1.0 mmol, 1.0 equiv.) in ethanol (10 mL), add 2-bromoacetophenone (phenacyl bromide) (1.1 mmol, 1.1 equiv.).
-
Execution: Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield pure 5,7-dichloro-2-phenylimidazo[1,2-a]pyridine.
Comparative Data Summary
| Method | Key Reagents | Conditions | Typical Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| Photochemical Dichlorination | Imidazo[1,2-a]pyridine, NCS, TMSCl | 390 nm LED, RT, 12h | 50-75%[2] | Good (C-3, C-5) | Mild conditions, metal-free, good functional group tolerance. | Requires photochemical equipment, moderate yields, longer reaction time. |
| Classical Electrophilic Chlorination | Imidazo[1,2-a]pyridine, SO₂Cl₂ or excess NCS | Reflux, variable times | Variable | Moderate to Poor | Simple setup, inexpensive reagents. | Harsh conditions, poor regioselectivity, risk of side products and over-halogenation. |
| Cyclization of Dichloro-Precursor | Dichloro-2-aminopyridine, α-haloketone | Reflux, 4-6h | 60-90% | Excellent | Unambiguous regiocontrol, generally high yields. | Longer synthetic route, availability of substituted precursors may be limited. |
Field-Proven Insights & Troubleshooting
-
Choosing a Strategy: The choice between direct dichlorination and the precursor approach is a classic trade-off between step-economy and control. For exploratory synthesis where multiple analogues are desired from a common intermediate, direct functionalization is often preferred. For a target-oriented synthesis where a specific dichlorination pattern is required for structure-activity relationship (SAR) studies, the precursor approach is unequivocally superior as it guarantees the desired regiochemistry.
-
Troubleshooting Direct Chlorination:
-
Poor Regioselectivity: If classical methods yield a mixture of isomers, switching to the milder photochemical method is advised. Alternatively, introducing a bulky protecting or directing group at a specific position before chlorination can improve selectivity.
-
Low Yields: Incomplete conversion is common. Ensure reagents are pure and dry, and consider a slight excess of the chlorinating agent. In the photochemical method, ensure the light source is of the correct wavelength and sufficient intensity.
-
Side Reactions: The formation of N-oxides or other degradation products can occur under harsh conditions. Running the reaction at a lower temperature or using a less reactive chlorinating agent like Chloramine-T for an initial C-3 chlorination before attempting the second chlorination can mitigate this.[3]
-
-
Troubleshooting the Precursor Approach:
-
Poor Cyclization Yields: Electron-withdrawing chloro-substituents on the 2-aminopyridine ring can decrease its nucleophilicity, slowing the initial Sₙ2 reaction and subsequent cyclization. Increasing the reaction temperature or time may be necessary. Using a more polar solvent like DMF can also accelerate the Sₙ2 step.
-
Precursor Availability: The primary limitation is often the commercial availability of the required dichlorinated 2-aminopyridine. This may necessitate a separate, multi-step synthesis of the precursor, adding to the overall length of the project.
-
Conclusion
The synthesis of dichlorinated imidazo[1,2-a]pyridines can be approached through two fundamentally different and effective strategies. The direct photochemical dichlorination represents a significant advancement, offering a mild and regioselective one-shot method to access C-3, C-5 disubstituted products, making it ideal for rapid library generation.[2] In contrast, the cyclization of dichlorinated precursors provides unparalleled control over the final substitution pattern, a critical advantage in target-oriented synthesis where isomeric purity is paramount. The selection of the optimal method hinges on the specific goals of the research program, balancing the need for speed and step-economy against the requirement for absolute regiochemical fidelity.
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. [Link]
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Violet‐Light‐Induced Dichlorination of Imidazo[1,2‐a]pyridines Under Metal/Base/Oxidant Free Conditions. ChemistrySelect. [Link]
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Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine. PrepChem. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate. [Link]
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Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]
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Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Publications. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
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Navigating the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Comparative Guide to In Vitro Assay Results of Chloro-Substituted Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and enzyme inhibitory effects.[2][3] This guide provides a comprehensive comparison of in vitro assay results for various chloro-substituted imidazo[1,2-a]pyridine derivatives, offering insights into their therapeutic potential. While specific data for 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is not extensively available in the reviewed literature, this guide synthesizes findings for structurally related compounds, particularly those bearing a chlorine substituent, to inform future research and drug development endeavors.
The Impact of Chloro-Substitution: A Gateway to Potent Bioactivity
The introduction of chlorine atoms into the imidazo[1,2-a]pyridine core has been shown to significantly influence the biological activity of the resulting derivatives. This is often attributed to the electronic and steric effects of the halogen, which can modulate factors such as binding affinity to target proteins, metabolic stability, and cell permeability. The following sections will delve into the in vitro performance of various chloro-substituted imidazo[1,2-a]pyridine derivatives across different therapeutic areas.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. The presence of a chloro substituent has been a key feature in many potent compounds.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various chloro-substituted imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Assay Type | IC50 (µM) | Reference(s) |
| 6-Chloroimidazo[1,2-a]pyridines | 6-substituted derivatives | HT-29 (Colon), Caco-2 (Colon) | Not Specified | Excellent Activity | [4] |
| Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | HCC827 (NSCLC), A549 (NSCLC), SH-SY5Y (Neuroblastoma), HEL (Erythroleukemia), MCF-7 (Breast) | MTT Assay | 0.09 - 0.43 | [5][6] | |
| 6-Chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | Various derivatives | Candida parapsilosis | Broth Microdilution | MIC: 19.36 - 89.38 | [7] |
Note: "Excellent Activity" was reported in the reference without specific IC50 values. NSCLC = Non-Small Cell Lung Cancer. MIC = Minimum Inhibitory Concentration.
These findings underscore the potential of 6-chloroimidazo[1,2-a]pyridine derivatives as anticancer agents. Notably, compound 13k demonstrated sub-micromolar inhibitory activity against a range of cancer cell lines, suggesting a broad spectrum of activity.[6]
Mechanistic Insights: Apoptosis Induction
Studies have indicated that the cytotoxic effects of these compounds are often mediated through the induction of apoptosis. For instance, 6-substituted imidazo[1,2-a]pyridines were found to initiate the proteolytic phase of apoptosis in colon cancer cells within hours of treatment.[4] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8, key executioners of programmed cell death.[4]
Antifungal Activity: A Promising Avenue for New Therapeutics
In addition to their anticancer properties, chloro-substituted imidazo[1,2-a]pyridines have emerged as promising antifungal agents.
In Vitro Antifungal Susceptibility
A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and evaluated for their activity against a clinical strain of Candida parapsilosis. The minimum inhibitory concentrations (MICs) ranged from 19.36 µM to 89.38 µM.[7] Structure-activity relationship (SAR) analysis revealed that the antifungal efficacy was significantly modulated by the nature and position of substituents on the aryl ring, with electron-withdrawing or polarizable groups enhancing activity.[7]
Enzyme Inhibition: A Targeted Approach to Disease Modification
The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective enzyme inhibitors for various therapeutic targets.
Cyclooxygenase-2 (COX-2) Inhibition
Several imidazo[1,2-a]pyridine derivatives have been investigated as selective inhibitors of COX-2, a key enzyme in the inflammatory pathway. One study reported a series of derivatives with IC50 values in the highly potent range of 0.07-0.18 µM and COX-2 selectivity indexes ranging from 57 to 217. This high selectivity for COX-2 over the COX-1 isoform is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors.[6] The most potent compound, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα and induced cell cycle arrest and apoptosis in cancer cells.[6]
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure scientific integrity and reproducibility, standardized in vitro assays are essential. The following are detailed protocols for commonly employed assays in the evaluation of imidazo[1,2-a]pyridine derivatives.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Workflow for MTT Assay
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compounds in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the enzyme solution and various concentrations of the test compounds. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.
-
Signal Detection: Stop the reaction (if necessary) and measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The in vitro data for chloro-substituted imidazo[1,2-a]pyridine derivatives highlight their significant potential as anticancer, antifungal, and enzyme inhibitory agents. The presence of a chlorine atom on the heterocyclic core appears to be a key determinant of biological activity. While this guide provides a comparative overview of the existing literature, the absence of specific data for this compound underscores the need for further investigation into this particular substitution pattern. Future studies should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this and other di- and poly-halogenated derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such efforts will undoubtedly contribute to the development of novel and effective therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.
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A Comparative Guide to the Structure-Activity Relationship of 6,8-Dichloroimidazo[1,2-a]pyridine Analogs
The 6,8-dichloroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic placement of chlorine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine nucleus significantly influences the electron distribution and steric profile of the molecule, leading to potent and selective interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 6,8-dichloroimidazo[1,2-a]pyridine analogs, supported by experimental data, to inform the design of novel therapeutic agents.
The 6,8-Dichloroimidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activities
The imidazo[1,2-a]pyridine ring system is a key pharmacophore found in numerous clinically used drugs.[1] The addition of dichloro substituents at the 6 and 8 positions has been shown to enhance the therapeutic potential of this scaffold, leading to the development of potent kinase inhibitors, peripheral benzodiazepine receptor (PBR) ligands, and antimicrobial agents.[2][3]
Comparative Analysis of Biological Activities
Kinase Inhibition: Targeting the PI3K Pathway
Recent studies have explored 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[2][4] Systematic modifications of this scaffold have led to the identification of potent PI3Kα inhibitors with nanomolar efficacy.[2]
A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα. The general synthetic scheme involves the initial synthesis of an 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylic acid, followed by amide coupling and a Suzuki reaction to introduce diversity at the 2 and 8 positions.
Table 1: PI3Kα Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Analogs [2]
| Compound ID | R6 | R8 | R2 | PI3Kα IC50 (nM) |
| 1 | Cl | Aryl | Morpholinyl amide | 150 |
| 2 | Me | Aryl | Morpholinyl amide | 1120 |
| 3 | H | Aryl | Morpholinyl amide | 500 |
The data clearly indicates that a chloro substitution at the 6-position (Compound 1 ) is critical for potent PI3Kα inhibition compared to a methyl group (Compound 2 ) or hydrogen (Compound 3 ).[2]
Peripheral Benzodiazepine Receptor (PBR) Ligands
The 6,8-dichloro substitution pattern has been identified as a key feature for high affinity and selectivity for the peripheral benzodiazepine receptor (PBR), also known as the 18 kDa translocator protein (TSPO).[3] These receptors are involved in various physiological processes, including steroidogenesis.[3]
A study of 2-phenyl-imidazo[1,2-a]pyridine derivatives revealed that compounds bearing dichloro substituents at both the 6 and 8 positions exhibited high affinity and selectivity for PBRs over central benzodiazepine receptors.[3]
Table 2: Binding Affinity of 2-Phenyl-imidazo[1,2-a]pyridine Analogs for PBR [3]
| Compound ID | Substitution Pattern | PBR Ki (nM) |
| CB 34 | 6,8-dichloro | 1.5 |
| CB 50 | 6,8-dichloro | 2.1 |
| Analog A | 6-chloro | >1000 |
| Analog B | 8-chloro | >1000 |
The dramatic increase in binding affinity for compounds CB 34 and CB 50 underscores the importance of the 6,8-dichloro substitution for PBR recognition.[3]
Antimicrobial Activity
The 6,8-dichloroimidazo[1,2-a]pyridine scaffold has also been investigated for its potential as an antimicrobial agent. A review by Althagafi et al. (2021) highlighted the synthesis of various 6,8-dichloro-2-methylimidazo[1,2-a]pyridinyl-pyridine and -thiazole hybrids as potential antibacterial agents.[5] While specific minimum inhibitory concentration (MIC) data for these particular hybrids is not detailed in the review, the synthetic strategy points to a promising avenue for the development of new antibiotics.[5]
The general synthetic approach involves the initial synthesis of 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine, which then serves as a key intermediate for the generation of pyridine and thiazole hybrids.[5]
Experimental Protocols
General Synthesis of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives (for PI3Kα Inhibitors)[2]
-
Step 1: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
-
A mixture of the appropriate 2-amino-3-bromo-5-chloropyridine and ethyl bromopyruvate is refluxed in ethanol.
-
The resulting ester is then hydrolyzed using lithium hydroxide to afford the carboxylic acid intermediate.
-
-
Step 2: Amide Coupling.
-
The carboxylic acid from Step 1 is coupled with the desired amine (e.g., morpholine) using a standard coupling agent like HATU in the presence of a base such as DIPEA in DMF.
-
-
Step 3: Suzuki Coupling.
-
The 8-bromo intermediate from Step 2 is reacted with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture like dioxane/water under heating to yield the final 2,6,8-trisubstituted imidazo[1,2-a]pyridine.
-
In Vitro PI3Kα Enzyme Assay (Kinase-Glo®)[6]
This assay quantifies the amount of ATP remaining in solution following a kinase reaction.
-
Reaction Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS, and 1 mM DTT.
-
Add 5 µL of the PI3Kα enzyme and 10 µL of the substrate mixture (PIP2 and ATP) to each well of a 384-well plate.
-
Add the test compounds at various concentrations.
-
Reaction Initiation and Termination: Incubate the plate at room temperature for 1 hour. Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Analysis: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Peripheral Benzodiazepine Receptor (PBR) Binding Assay[3]
-
Membrane Preparation: Prepare crude mitochondrial fractions from rat cerebral cortex or other appropriate tissues.
-
Binding Reaction: Incubate the membrane preparations with the radioligand [3H]PK 11195 and various concentrations of the test compounds in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data.
Visualizing Structure-Activity Relationships
SAR of 2,6,8-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
Caption: Key SAR findings for PI3Kα inhibition.
General Workflow for SAR Studies
Caption: Iterative workflow for SAR studies.
Conclusion
The 6,8-dichloroimidazo[1,2-a]pyridine scaffold serves as a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that the dichloro substitution pattern is a critical determinant of activity for PI3Kα inhibition and PBR binding. Further exploration of substitutions at other positions of the imidazo[1,2-a]pyridine ring, guided by the principles outlined herein, holds significant promise for the discovery of novel drug candidates with improved therapeutic profiles.
References
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Althagafi, I., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 10(12), 1461. Available from: [Link]
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Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 14279-14302. Available from: [Link]
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N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences, 15(3), 32-41. Available from: [Link]
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Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 487, 01005. Available from: [Link]
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Sonawane, V., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2135-2143. Available from: [Link]
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Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. Available from: [Link]
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Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. Available from: [Link]
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Serra, M., et al. (2000). 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. British Journal of Pharmacology, 129(1), 177-187. Available from: [Link]
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Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. Available from: [Link]
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A Comparative Efficacy Analysis of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives and Existing Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatile heterocyclic core is present in several marketed drugs and is a focal point of extensive research due to its potential in developing novel therapeutic agents with high potency and target specificity.[3] Notably, derivatives of the IP scaffold have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and cervix, as well as melanoma.[1][4]
The anticancer efficacy of IP derivatives is profoundly influenced by the nature and position of substituents on the core structure.[1] This guide focuses on the potential of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives, a specific subclass of IPs, and provides a comparative analysis of their potential efficacy against existing, clinically approved anticancer drugs. While direct experimental data for the titular compound remains nascent in publicly accessible literature, this guide will draw upon robust data from structurally related 6-chloro and other imidazo[1,2-a]pyridine derivatives to provide a scientifically grounded and insightful comparison. This approach is rooted in the well-established principle of structure-activity relationships (SAR), where the biological activity of closely related analogs provides a strong indication of the potential of a novel compound.[1]
This guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the anticancer activity of IP derivatives, provide detailed experimental protocols for their evaluation, present a comparative analysis of their in vitro efficacy against standard-of-care chemotherapeutics, and offer a forward-looking perspective on their therapeutic potential.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer properties of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate critical cellular pathways that are frequently dysregulated in cancer.[1][2] A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway as a primary mechanism of action.[1][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; IP_Derivative [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; IP_Derivative -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee, penwidth=2.0]; } . Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Beyond the PI3K/Akt/mTOR pathway, IP derivatives have been shown to exert their anticancer effects through various other mechanisms, including:
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1]
-
Cyclin-Dependent Kinase (CDK) Inhibition: By inhibiting CDKs, these compounds can halt the cell cycle progression, preventing cancer cells from dividing and proliferating.[5]
-
Induction of Apoptosis: Many IP derivatives have been shown to trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[4][5] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6]
The multi-targeted nature of these compounds presents a significant advantage in cancer therapy, as it can potentially overcome the resistance mechanisms that often develop against single-target agents.
Comparative In Vitro Efficacy: A Data-Driven Analysis
A crucial aspect of evaluating any new anticancer agent is to compare its cytotoxic potential against that of established drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives and standard-of-care chemotherapeutic agents against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.
Table 1: Non-Small Cell Lung Cancer (A549 Cell Line)
| Compound/Drug | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | ||
| 6-chloro derivative | 0.21 | [7] |
| Existing Drugs | ||
| Cisplatin | 6.59 - 16.48 | [8][9] |
| Doxorubicin | >20 | [10][11] |
| Paclitaxel | ~0.027 (120h exposure) |
Table 2: Breast Cancer (MCF-7 & HCC1937 Cell Lines)
| Compound/Drug | Cell Line | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| 6-chloro derivative | MCF-7 | 0.15 | [7] |
| IP-5 | HCC1937 | 45 | [6] |
| IP-6 | HCC1937 | 47.7 | [6] |
| Existing Drugs | |||
| Doxorubicin | MCF-7 | 0.4 - 2.5 | [10] |
| Paclitaxel | MCF-7 | Not specified | [1] |
Table 3: Cervical Cancer (HeLa Cell Line)
| Compound/Drug | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative | ||
| Compound 6 | 9.7 - 44.6 | [5] |
| Existing Drugs | ||
| Cisplatin | Highly variable | |
| Doxorubicin | 2.9 | [10][11] |
Table 4: Melanoma (A375 Cell Line)
| Compound/Drug | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative | ||
| Compound 6 | <12 | [5] |
| Existing Drugs | ||
| Vemurafenib | 0.248 - 13.217 | |
| Paclitaxel | ~1 |
Note on Immunotherapies: It is important to recognize that a direct comparison of IC50 values is not applicable for immunotherapeutic agents like pembrolizumab (Keytruda). These drugs do not directly kill cancer cells but rather enhance the patient's own immune response to attack the tumor. Their efficacy is typically evaluated through in vitro T-cell activation assays and ultimately in clinical trials measuring patient outcomes.
Experimental Protocols: A Guide to In Vitro Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to assess the anticancer efficacy of novel compounds like the this compound derivatives. Adherence to these standardized protocols is crucial for generating reliable and reproducible data.
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// Edges Start -> MTT_Assay; MTT_Assay -> Data_Analysis; Start -> Flow_Cytometry; Flow_Cytometry -> Data_Analysis; Start -> Western_Blot; Western_Blot -> Data_Analysis; Data_Analysis -> End; } . Caption: General workflow for the in vitro biological evaluation of novel anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazo[1,2-a]pyridine derivatives and existing drugs) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Cell Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands relative to the loading control to determine the changes in protein expression levels.
Conclusion and Future Directions
The available evidence strongly suggests that imidazo[1,2-a]pyridine derivatives, particularly those with chloro substitutions, represent a promising class of anticancer agents. Their ability to target key oncogenic pathways, such as the PI3K/Akt/mTOR cascade, and induce apoptosis in a variety of cancer cell lines at low micromolar concentrations positions them as compelling candidates for further preclinical and clinical development.
The comparative analysis presented in this guide indicates that certain imidazo[1,2-a]pyridine derivatives exhibit in vitro potency comparable to or, in some cases, exceeding that of established chemotherapeutic drugs against specific cancer cell lines. This underscores the therapeutic potential of this scaffold and warrants a more focused investigation into the this compound subclass.
Future research should prioritize the synthesis and comprehensive biological evaluation of this compound and its direct derivatives. In vivo studies using xenograft and patient-derived xenograft (PDX) models will be critical to assess their efficacy, pharmacokinetics, and toxicity profiles in a more physiologically relevant setting. Furthermore, elucidating the precise molecular targets and further unraveling the intricacies of their mechanisms of action will be instrumental in identifying predictive biomarkers for patient stratification and designing rational combination therapies. The continued exploration of this promising chemical space holds the potential to deliver novel and effective treatments for a range of malignancies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde Based Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the cross-reactivity profiling of kinase inhibitors based on the 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde scaffold. In the competitive landscape of drug discovery, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential off-target effects. This document offers a framework for assessing this selectivity, grounded in established experimental protocols and a comparative analysis of related imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2] The specific substitution pattern on this heterocyclic core profoundly influences a compound's target affinity and selectivity. This guide will delve into the methodologies for comprehensive cross-reactivity profiling and provide a comparative overview of the known biological targets of structurally related imidazo[1,2-a]pyridine analogs, offering valuable insights for the development of novel therapeutics.
The Imperative of Selectivity Profiling in Kinase Inhibitor Drug Discovery
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target binding to other kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is a critical step in the drug development pipeline.
Early and comprehensive cross-reactivity profiling enables researchers to:
-
Identify potential on- and off-target liabilities: Understanding the full spectrum of a compound's interactions allows for a more accurate prediction of its safety and efficacy profile.
-
Optimize lead compounds: Structure-activity relationship (SAR) studies informed by selectivity data can guide the chemical modification of a lead scaffold to enhance potency and minimize off-target binding.[2]
-
Elucidate mechanisms of action: A detailed selectivity profile can help to unravel the complex biology underlying a compound's cellular effects.
-
Discover novel therapeutic applications: Off-target activities may reveal new and unexpected therapeutic opportunities for a given compound.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of a kinase inhibitor's selectivity. Combining in vitro biochemical assays with cell-based and proteomics approaches provides a holistic view of a compound's interaction landscape.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Potential inhibition of key signaling pathways by imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. While comprehensive cross-reactivity data for this specific core is yet to be widely published, the available information on related analogs underscores the importance of a rigorous and systematic approach to selectivity profiling.
Future research should focus on:
-
Systematic profiling of this compound derivatives against large kinase panels. This will provide a foundational understanding of the selectivity of this scaffold.
-
Elucidation of the structure-activity relationships that govern selectivity, with a particular focus on modifications at the 2-carbaldehyde position.
-
Integration of in vitro and cellular profiling methods to validate on-target activity and identify potential off-target effects in a more physiologically relevant context.
By employing the methodologies and comparative analyses outlined in this guide, researchers can accelerate the development of selective and effective therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
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A Comparative Guide to the Biological Targets of Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Its synthetic tractability and ability to interact with a diverse range of biological targets have made it a focal point for drug discovery efforts against cancer, infectious diseases, and neurological disorders. This guide provides an in-depth comparison of the key biological targets of imidazo[1,2-a]pyridine derivatives, supported by experimental data to inform future drug development endeavors.
Kinase Inhibition: A Dominant Anticancer Strategy
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5][6][7][8]
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers.[5][9][10] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway.[9][10][11]
For instance, a series of imidazo[1,2-a]pyridine derivatives were designed as pan-PI3K inhibitors, with compound 14 demonstrating excellent potency and selectivity, good oral exposure in rats, and in vivo efficacy in an A2780 ovarian cancer mouse xenograft model.[11] Another study reported a compound with a bioisosteric 1,2,4-oxadiazole group exhibiting potent PI3Kα inhibition with an IC50 of 2 nM and significant induction of apoptosis in T47D breast cancer cells.[9]
Comparative Data of Imidazo[1,2-a]pyridine-based PI3K/Akt Inhibitors:
| Compound | Target(s) | IC50 | Cell Line | Key Findings | Reference |
| Compound 14 | pan-PI3K | Not specified | A2780 (Ovarian) | Good oral bioavailability and in vivo efficacy. | [11] |
| 1,2,4-oxadiazole derivative | PI3Kα | 2 nM | T47D (Breast) | Potent and selective inhibition, induces apoptosis. | [9] |
| Peptidomimetic 11 | Akt1 | 0.64 µM | - | Substrate mimetic inhibitor with improved proteolytic stability. | [12][13] |
Experimental Workflow for Kinase Inhibition Assay:
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ATP-Glo™ Luminescence Kinase Assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Other Kinase Targets
Beyond the PI3K/Akt pathway, imidazo[1,2-a]pyridines have been shown to inhibit a range of other kinases implicated in cancer progression.[6][8] These include:
-
c-Met: A receptor tyrosine kinase whose dysregulation is linked to tumor growth and metastasis. A potent and selective c-Met inhibitor, 22e , demonstrated an IC50 of 3.9 nM and significant tumor growth inhibition in vivo.[14]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A key player in cell proliferation and survival. A novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were identified as potent and selective IGF-1R inhibitors.[15]
-
Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR): These are also targeted by imidazo[1,2-a]pyridine derivatives, contributing to their anticancer effects.[6][8]
-
Platelet-Derived Growth Factor Receptor (PDGFR): A key target in angiogenesis and fibrosis. Compound 28 , with a fluorine-substituted piperidine, showed reduced P-glycoprotein efflux and improved bioavailability.[16]
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in this area, with activity against both bacteria and mycobacteria.[1][17][18]
Antibacterial Targets
Imidazo[1,2-a]pyridine derivatives have been shown to target essential bacterial enzymes, including DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[17] One study highlighted a phenylimidazo[1,2-a]pyridine-chromene derivative that strongly inhibited DNA gyrase and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Structure-Activity Relationship (SAR) for Antibacterial Activity:
The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. For example, the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position have been shown to be critical for activity.[17]
Caption: Key positions for substitution on the imidazo[1,2-a]pyridine scaffold influencing antibacterial activity.
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat. Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a promising class of anti-TB agents, with some compounds exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[19][20][21]
A key target for these compounds is the cytochrome bcc complex (QcrB), a component of the electron transport chain essential for cellular respiration.[19] Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a clinical-stage anti-TB drug candidate that targets QcrB.[19] Other imidazo[1,2-a]pyridine derivatives have been shown to inhibit Mtb glutamine synthetase, another potential drug target.[19]
Comparative Data of Imidazo[1,2-a]pyridine-based Antitubercular Agents:
| Compound | Target | MIC (µM) against M. tuberculosis H37Rv | Key Findings | Reference |
| 18 | QcrB | 0.004 | Potency surpassed clinical candidate PA-824. | [20] |
| 13 | QcrB | ≤1 | Good in vivo pharmacokinetics. | [20] |
| 31 | Mtb Glutamine Synthetase | - (IC50 = 1.6 µM) | Good fit in the ATP-binding site. | [19] |
Modulating the Central Nervous System
Imidazo[1,2-a]pyridine derivatives have shown significant promise in the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, anxiety, and sleep disorders.[22] Marketed drugs like zolpidem (anxiolytic) and alpidem (anxiolytic) contain this scaffold.[2][23]
Targets in Neurodegenerative Diseases
In the context of Alzheimer's disease, imidazo[1,2-a]pyridines have been investigated as ligands for detecting β-amyloid plaques and as inhibitors of enzymes such as β-secretase and γ-secretase, which are involved in the production of amyloid-β peptides.[22][23][24] For Parkinson's disease, leucine-rich repeat kinase 2 (LRRK2) has been identified as a target.[22]
Receptors in the CNS
A wide range of CNS receptors are modulated by imidazo[1,2-a]pyridine-based compounds, including:
-
GABAA Receptors: The target of anxiolytic drugs like zolpidem and alpidem.[2][23]
-
Metabotropic Glutamate 2 (mGlu2) Receptor: Positive allosteric modulators from this class have shown central activity in animal models.[25]
-
Serotonin (5-HT), Dopamine (D4), and Histamine (H3) Receptors: These are also modulated by various imidazo[1,2-a]pyridine derivatives, suggesting their potential in treating a range of psychiatric conditions.[22]
Signaling Pathway Modulation by a Positive Allosteric Modulator (PAM) of mGlu2:
Caption: Mechanism of action of an imidazo[1,2-a]pyridine-based positive allosteric modulator (PAM) at the mGlu2 receptor.
Other Notable Biological Targets
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other important biological targets:
-
Tubulin Polymerization: Inhibition of tubulin polymerization is a well-established anticancer strategy, and several imidazo[1,2-a]pyridine derivatives have been shown to act as tubulin destabilizing agents.[2][5][10][26]
-
Histone Deacetylases (HDACs): These enzymes are involved in epigenetic regulation and are attractive targets for cancer therapy. Imidazo[1,2-a]pyridines have been identified as potential HDAC inhibitors.[2][23]
-
Aldehyde Dehydrogenase (ALDH): This enzyme is implicated in cancer cell stemness and drug resistance, making it a valuable target for imidazo[1,2-a]pyridine-based inhibitors.[7][10]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its ability to interact with a wide range of biological targets, including kinases, microbial enzymes, and CNS receptors, underscores its importance in medicinal chemistry. The comparative analysis presented in this guide highlights the key areas where this scaffold has shown significant promise and provides a foundation for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space around this privileged core to unlock its full therapeutic potential.
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(2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. [Link]
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(2014). Synthesis of Imidazo [2,1-b] thiazole–Chalcone Conjugates: Microtubule-Destabilizing Agents. ResearchGate. [Link]
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(2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde, a halogenated heterocyclic aldehyde. The procedures outlined here are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical is governed by the principle of "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[5][6] This means that the generator of the waste is responsible for its safe management from generation to final disposal.[6] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[7][8][9]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure you are wearing appropriate PPE. Given the hazards associated with analogous compounds, the following are mandatory:
-
Gloves: Nitrile rubber gloves are a minimum requirement. Consider double-gloving, especially when handling larger quantities or for prolonged periods.[10]
-
Eye Protection: Chemical splash goggles are essential.[10]
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier.
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][11][12] this compound falls into multiple hazard categories:
-
Halogenated Organic Waste: Due to the two chlorine atoms, this compound must be disposed of in a designated halogenated waste stream.[10][13][14] Do not mix with non-halogenated organic waste.[13]
-
Aldehyde Functional Group: Aldehydes are incompatible with a range of chemicals, including acids, amines, and oxidizing agents.[15] Ensure the halogenated waste container does not contain these incompatible materials.
Immediate Action: If you have pure, unadulterated this compound waste, it should be collected in a dedicated, properly labeled container for halogenated organic solids or liquids, depending on its physical state.
Step 3: Waste Container Selection and Labeling
-
Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug for liquids or a compatible plastic-lined drum for solids.[10] The container must have a secure, tight-fitting lid to prevent leaks and evaporation.[11][13]
-
Labeling: Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[8][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.[11]
-
In a well-ventilated area, such as a designated cabinet for hazardous waste.
Step 5: Disposal through a Licensed Vendor
Hazardous waste must be disposed of through a licensed and reputable hazardous waste management company.[5][11] These companies are equipped to transport and dispose of chemical waste in compliance with all federal and local regulations.[5] Final disposal methods may include high-temperature incineration, which is a common method for halogenated organic compounds.[11][16]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Personal Protective Equipment | Nitrile gloves, chemical splash goggles, lab coat | To prevent skin and eye contact with a potentially irritating and toxic compound. |
| Engineering Controls | Chemical fume hood | To prevent inhalation of potentially toxic vapors. |
| Waste Classification | Halogenated Organic Waste | Due to the presence of chlorine atoms, requiring segregation from non-halogenated streams. |
| Incompatibilities | Acids, amines, oxidizing agents | The aldehyde group can react dangerously with these substances. |
| Container | Labeled, sealed, chemically resistant (e.g., HDPE) | To ensure safe containment and clear communication of hazards. |
| Disposal Method | Licensed hazardous waste vendor | To comply with EPA and local regulations for "cradle-to-grave" management. |
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. Published December 5, 2016. Available from: [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. Available from: [Link]
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Acetaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Updated May 30, 2025. Available from: [Link]
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SAFETY DATA SHEET - Pyridine-2-carboxaldehyde. Thermo Fisher Scientific. Published September 10, 2012. Available from: [Link]
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Aldehydes Waste Compatibility. CP Lab Safety. Available from: [Link]
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APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. Revised April 5, 2012. Available from: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH). Available from: [Link]
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(PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. Published October 10, 2024. Available from: [Link]
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents.
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Navigating the Safe Handling of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds such as 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde represent a critical class of intermediates. While their potential in advancing therapeutic avenues is significant, a deep and practical understanding of their safe handling is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that scientific progress and personnel safety advance in tandem.
The following protocols are designed not as rigid mandates, but as a framework for developing robust, site-specific safety procedures. The causality behind each recommendation is explained to foster a culture of safety that is both informed and adaptable.
Hazard Identification and Risk Assessment: Understanding the Moiety
-
Chlorinated Heterocycle: Chlorinated organic compounds can be toxic and persistent in the environment.[1][2][3] Upon combustion or thermal decomposition, they may release hazardous gases such as hydrogen chloride, phosgene, and nitrogen oxides.[4][5]
-
Aldehyde Group: Aldehydes are a class of reactive compounds.[6] Exposure to aldehydes can cause irritation to the skin, eyes, and respiratory tract.[6][7] Some aldehydes are also known to be skin sensitizers.[5][7]
-
Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, absorbed through the skin, or swallowed, potentially causing skin and eye irritation or burns.
Based on analogous compounds such as Pyridine-2-carboxaldehyde, we can infer the following potential hazards for this compound:
-
Causes skin irritation and potentially severe eye damage.[5][8][9]
-
Toxic if inhaled.[8]
-
May cause an allergic skin reaction.[5]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Single-use nitrile gloves.[10] Latex gloves are not recommended.[10] | To prevent skin contact. Aldehydes and chlorinated compounds can be absorbed through the skin or cause local irritation. Nitrile offers good chemical resistance to a range of chemicals. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashes.[10] | To protect against splashes and aerosols that can cause serious eye damage. |
| Respiratory Protection | A NIOSH-approved respirator may be required, especially when handling the powder outside of a certified chemical fume hood or in case of a spill.[6][7][10] | To prevent inhalation of the powder, which is presumed to be toxic and irritating to the respiratory tract. |
| Protective Clothing | A lab coat with long sleeves is required.[10] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes. | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of an impervious material are mandatory.[10] | To protect the feet from spills. |
Workflow for Donning and Doffing PPE
Caption: Recommended sequence for donning and doffing PPE.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] The container should be tightly closed.[8]
Handling and Use
-
Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, evacuate the area and ensure proper ventilation.[10] Wear appropriate PPE, including respiratory protection, before cleaning up the spill.[10] Use an absorbent material to contain the spill, and collect the waste in a sealed container for proper disposal.[7][10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be segregated as hazardous chemical waste.[2] Specifically, it should be classified as chlorinated waste.
-
Containerization: Waste should be collected in clearly labeled, sealed containers that are appropriate for chlorinated hazardous waste.[2]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[1] All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][2][3]
Decision Tree for Waste Disposal
Caption: Decision-making process for waste segregation and disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
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- Chlorine Disposal For Businesses. (n.d.). Collect and Recycle.
- Aldehydes exposure analysis. (n.d.). RPS.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA.
- Safety Data Sheet - BASF. (2026, January 13). BASF.
- Managing and Disposing of Household Hazardous Waste. (n.d.). NY.gov.
- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). RSC Publishing.
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- Safety Data Sheet - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.
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- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
